molecular formula C11H10N2O2 B2821923 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid CAS No. 87581-64-4

2-phenyl-2-(1H-pyrazol-1-yl)acetic acid

Cat. No.: B2821923
CAS No.: 87581-64-4
M. Wt: 202.213
InChI Key: AMAPMVWSJNXHCG-UHFFFAOYSA-N
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Description

2-Phenyl-2-(1H-pyrazol-1-yl)acetic acid (CAS 87581-64-4) is a high-purity chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is characterized by its aryl acetic acid structure, which is a recognized pharmacophore in medicinal chemistry, particularly in the development of antagonists for the Chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) . CRTh2 is a G-protein-coupled receptor for Prostaglandin D2 and is a promising therapeutic target for allergic inflammatory diseases such as asthma . Research into 2-(1H-pyrazol-1-yl)acetic acid derivatives focuses on their potential to inhibit the chemotaxis of key immune cells and the production of inflammatory cytokines . This compound serves as a valuable scaffold for researchers in drug discovery, allowing for exploration of structure-activity relationships (SAR) in the development of new anti-inflammatory agents . The product is supplied with a guaranteed purity of >95% . Handle with appropriate care, as it may cause skin and eye irritation and may be harmful if swallowed . This product is intended for research and development purposes only in a laboratory setting. It is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-phenyl-2-pyrazol-1-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10(13-8-4-7-12-13)9-5-2-1-3-6-9/h1-8,10H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAPMVWSJNXHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid, a molecule of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic strategies, mechanistic details, and practical experimental protocols. The primary focus is on a robust and widely applicable two-step synthesis involving the N-alkylation of pyrazole followed by ester hydrolysis. Alternative methodologies, including enzymatic and acid-catalyzed approaches, are also discussed to provide a broader perspective on the available synthetic tools. This guide emphasizes the critical parameters that influence reaction outcomes, particularly regioselectivity in the N-alkylation step, and provides detailed, actionable protocols for the successful synthesis and characterization of the target compound.

Introduction: The Significance of the Pyrazole Moiety

The pyrazole nucleus is a prominent and versatile scaffold in medicinal chemistry, found in a wide array of therapeutic agents.[1] Its unique structural and electronic properties allow it to act as a bioisostere for other functional groups and to engage in various biological interactions. The incorporation of a phenylacetic acid moiety onto the pyrazole ring, as in this compound, creates a molecule with potential applications in the development of novel anti-inflammatory, analgesic, and other pharmacologically active compounds. This guide aims to provide a detailed and practical resource for the chemical synthesis of this important molecular building block.

Core Synthetic Strategy: A Two-Step Approach

The most direct and commonly employed pathway for the synthesis of this compound is a two-step process. This strategy involves the initial N-alkylation of pyrazole with an appropriate ester of 2-bromo-2-phenylacetic acid, followed by the saponification of the resulting ester to yield the final carboxylic acid.

G Pyrazole Pyrazole IntermediateEster Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate Pyrazole->IntermediateEster N-Alkylation Bromoester Ethyl 2-bromo-2-phenylacetate Bromoester->IntermediateEster FinalAcid This compound IntermediateEster->FinalAcid Saponification G Ester Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate Carboxylate Sodium 2-phenyl-2-(1H-pyrazol-1-yl)acetate Ester->Carboxylate Base Hydrolysis Hydroxide NaOH / H₂O, EtOH Hydroxide->Carboxylate FinalAcid This compound Carboxylate->FinalAcid Protonation Acidification HCl (aq) Acidification->FinalAcid

Sources

Physicochemical Profiling and Synthetic Methodologies of 2-Phenyl-2-(1H-pyrazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Advanced Drug Development and Coordination Chemistry Prepared by Senior Application Scientist

Executive Summary & Structural Logic

2-Phenyl-2-(1H-pyrazol-1-yl)acetic acid (Molecular Formula: C₁₁H₁₀N₂O₂) is a highly versatile, chiral building block that integrates a lipophilic phenyl ring, a polar pyrazole heterocycle, and an ionizable carboxylic acid onto a single sp³-hybridized alpha-carbon. This unique steric and electronic topology makes it a privileged scaffold. In medicinal chemistry, it serves as an advanced pharmacophore for enzyme inhibition; in materials science, it acts as a potent N,O-bidentate ligand for transition metal catalysis.

Unlike standard linear aliphatic acids, the alpha-substitution in this molecule fundamentally alters its physicochemical behavior, dictating specific handling, synthetic, and biological parameters.

Quantitative Physicochemical Profile

To rationally design assays or formulations involving this compound, one must understand how its structural components interact. Computed physicochemical properties for related pyrazole-acetic acid derivatives confirm the profound influence of the heterocycle on molecular weight, polarity, and surface area.

Table 1: Key Physicochemical Parameters & Experimental Causality

PropertyValueCausality / Practical Implication
Molecular Weight 202.21 g/mol Falls well within Lipinski’s Rule of 5, ensuring a favorable baseline for oral bioavailability.
Exact Mass 202.0742 DaCritical for HRMS (ESI-) validation; expected[M-H]⁻ peak at m/z 201.0669.
Predicted pKa ~3.6 – 3.8The strong electron-withdrawing nature (-I effect) of the alpha-pyrazolyl group stabilizes the conjugate carboxylate base. This lowers the pKa relative to unsubstituted phenylacetic acid (pKa 4.3).
Predicted logP ~1.8 – 2.1The lipophilicity of the phenyl ring is perfectly counterbalanced by the polar pyrazole, yielding an optimal partition coefficient for passive membrane interaction.
TPSA 55.1 ŲOptimal for passive membrane permeability (< 90 Ų). However, ionization at physiological pH (7.4) will shift the logD, heavily dictating actual GI absorption dynamics.
H-Bond Donors/Acceptors 1 / 3Facilitates strong, directional binding interactions within target protein pockets (via the carboxylate OH and pyrazole N2 lone pair).

Rational Synthetic Methodology

Expertise & Experience: Direct N-alkylation of pyrazole using free alpha-bromophenylacetic acid often leads to competitive side reactions, including premature decarboxylation or esterification. To ensure high atom economy, we utilize ethyl alpha-bromophenylacetate. This protects the carboxylate and directs the nucleophilic substitution exclusively to the alpha-carbon.

Phase 1: Nucleophilic Substitution (Sₙ2)
  • Reaction Setup: Charge a dry, round-bottom flask with ethyl alpha-bromophenylacetate (1.0 eq) and pyrazole (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic base to deprotonate the pyrazole without prematurely hydrolyzing the ester. DMF accelerates the Sₙ2 displacement.

  • Execution: Stir the suspension at 80°C for 4 hours.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The starting bromide (R_f ~0.7) must be completely consumed, replaced by a lower-running UV-active spot (R_f ~0.4). If the bromide persists, add 0.1 eq of K₂CO₃ and continue heating.

Phase 2: Saponification & Isolation
  • Preparation: Filter the DMF mixture to remove inorganic salts, then concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of Ethanol and 2M aqueous NaOH. Stir at 50°C for 2 hours.

    • Self-Validation Checkpoint: The reaction mixture should transition to a completely clear, homogeneous solution. A persistent cloudy or biphasic mixture indicates incomplete ester hydrolysis.

  • Acidification: Cool to 0°C and slowly add 2M HCl dropwise until the pH reaches 2.5.

    • Causality: Because the pKa of the product is ~3.6, lowering the pH to 2.5 ensures >90% of the molecules are in their unionized, lipophilic state, driving massive precipitation.

  • Purification: Filter the resulting white precipitate. The obtained products can be recrystallized from a mixture of glacial acetic acid and ethanol to ensure high purity.

SyntheticWorkflow A 1. Reagents Ethyl α-bromophenylacetate + Pyrazole B 2. SN2 Alkylation (K2CO3, DMF, 80°C) A->B C 3. Intermediate Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate B->C D 4. Saponification (NaOH, EtOH/H2O, 50°C) C->D E 5. Acidification (HCl to pH 2.5) D->E F 6. Final Product This compound E->F

Step-by-step synthetic workflow for this compound.

Analytical Signatures for Verification

To guarantee the structural integrity of the synthesized batch, the following analytical signatures must be confirmed:

  • ¹H NMR (DMSO-d₆): The chiral alpha-proton is the most diagnostic signal. It will appear as a distinct singlet (integrating to 1H) shifted significantly downfield (~6.0 - 6.5 ppm) due to the combined deshielding effects of the phenyl ring, the pyrazole nitrogen, and the adjacent carbonyl group.

  • ¹³C NMR: The alpha-carbon will resonate at approximately 65 ppm, confirming sp³ hybridization bounded by two electronegative/aromatic systems.

  • FT-IR Spectroscopy: Look for a strong, sharp C=O stretch at ~1710 cm⁻¹ and a broad, sweeping O-H stretch from 2500–3000 cm⁻¹, confirming the successful deprotection of the ester.

Biological and Catalytic Applications

The pyrazole moiety is a prominent pharmacophore in medicinal chemistry, found in several therapeutic agents, and is widely used in the synthesis of diverse heterocyclic systems. By appending this heterocycle to a phenylacetic acid backbone, researchers create a versatile building block for molecular libraries. The presence of the chiral center at C2 allows for the separation of enantiomers, which is critical for stereospecific enzyme binding in drug discovery.

Furthermore, researchers can employ this compound in metal-organic synthesis, as related metal C-scorpionate

Engineering 2-Phenyl-2-(1H-pyrazol-1-yl)acetic Acid Scaffolds: A Technical Guide to Structural Analoging and Pharmacological Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid scaffold represents a highly versatile, stereochemically rich pharmacophore in modern drug discovery. By combining a classic phenylacetic acid moiety—a hallmark of traditional non-steroidal anti-inflammatory drugs (NSAIDs)—with a pyrazole ring, this structural class offers unique three-dimensional vectors for target engagement. This whitepaper provides an in-depth technical analysis of the rational design, synthetic methodologies, and pharmacological profiling of its structural analogs, with a specific focus on dual Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) inhibition.

Structural Chemistry & Rational Design

The architectural brilliance of the this compound core lies in its


-hybridized alpha-carbon. Unlike planar diaryl heterocycles, this central node introduces chirality and forces the phenyl and pyrazole rings into an orthogonal conformation. This specific geometry is highly advantageous for targeting the deep, hydrophobic side pockets of metalloenzymes and oxygenases.
The Pharmacophore Rationale
  • The Carboxylic Acid Anchor: Acts as a critical electrostatic anchor. In COX enzymes, it forms vital hydrogen bonds with Arg120 and Tyr355 at the base of the cyclooxygenase channel.

  • The Phenyl Ring: Provides essential

    
     stacking interactions. Halogenation at the para-position (e.g., 4-fluoro or 4-chloro) significantly enhances metabolic stability against CYP450-mediated oxidation while increasing the lipophilicity required for cell membrane permeability.
    
  • The Pyrazole Ring: Pyrazole derivatives are recognized as highly selective COX-2 inhibitors due to their ability to project into the secondary Val523 pocket of the COX-2 active site, a region inaccessible in the COX-1 isoform[1]. Furthermore, substitution at the C4 position of the pyrazole (e.g., with a trifluoromethyl or methyl group) can extend the molecule into the iron-binding domain of 5-LOX, enabling dual-target inhibition[2].

By systematically analoging these three domains, medicinal chemists can fine-tune the selectivity index (SI) between COX-1 and COX-2, while simultaneously dialing in anti-inflammatory efficacy[3].

Biological Pathway & Target Engagement

The arachidonic acid cascade is the primary driver of inflammatory signaling. Traditional NSAIDs block COX enzymes, often shunting arachidonic acid down the 5-LOX pathway, which can lead to leukotriene-mediated gastrointestinal and respiratory side effects. The this compound derivatives are uniquely positioned to act as dual inhibitors, blocking both branches of the cascade.

Pathway cluster_enzymes AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) AA->COX2 LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 PGE2 Prostaglandins (Inflammation/Pain) COX2->PGE2 LTs Leukotrienes (Bronchoconstriction) LOX5->LTs Inhibitor Scaffold Derivatives (Dual Inhibitor) Inhibitor->COX2 Blocks Val523 pocket Inhibitor->LOX5 Iron chelation

Dual inhibition of the arachidonic acid cascade by pyrazole-acetic acid derivatives.

Synthetic Methodologies & Self-Validating Protocols

To ensure high yields and stereochemical integrity, the synthesis of these analogs must be tightly controlled. The following protocol describes a robust, self-validating workflow for generating the core scaffold.

Step-by-Step Experimental Protocol

Step 1: N-Alkylation of the Pyrazole Ring

  • Reagents: Ethyl

    
    -bromophenylacetate (1.0 eq), substituted 1H-pyrazole (1.1 eq), Cesium Carbonate (
    
    
    
    , 2.0 eq), anhydrous Acetonitrile (MeCN).
  • Procedure: Suspend

    
     in MeCN and add the pyrazole derivative. Stir at room temperature for 15 minutes to generate the nucleophilic pyrazolide anion. Dropwise add ethyl 
    
    
    
    -bromophenylacetate. Elevate temperature to 80°C and reflux for 4 hours.
  • Causality & Validation:

    
     is explicitly chosen over 
    
    
    
    due to the "cesium effect." The larger ionic radius of
    
    
    enhances the solubility and nucleophilicity of the pyrazole nitrogen in MeCN, driving the
    
    
    displacement while suppressing competitive E2 elimination byproducts. Validation: Reaction completion is confirmed via LC-MS; the protocol is self-validating when the starting bromide mass (
    
    
    ) is fully depleted.

Step 2: Mild Ester Hydrolysis

  • Reagents: Lithium Hydroxide monohydrate (

    
    , 3.0 eq), THF/Water (3:1 v/v).
    
  • Procedure: Dissolve the intermediate ester in the THF/Water biphasic system. Add

    
     and stir at room temperature for 12 hours. Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the product. Filter and dry under vacuum.
    
  • Causality & Validation:

    
     in a biphasic system is selected over 
    
    
    
    to prevent transesterification side-products. Furthermore, the mild lithium cation coordinates the carboxylate intermediate, preventing the base-catalyzed epimerization of the highly sensitive, acidic
    
    
    alpha-proton.

Step 3: Chiral Resolution (Optional but Recommended)

  • Because the alpha-carbon is a stereocenter, racemic mixtures exhibit diluted potency. Preparative Chiral Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column is employed to isolate the eutomer (the active enantiomer).

SynthWorkflow A Ethyl α-bromophenylacetate + Substituted Pyrazole B N-Alkylation (Cs2CO3, MeCN, 80°C) A->B C Ethyl 2-phenyl-2- (pyrazol-1-yl)acetate B->C D Ester Hydrolysis (LiOH, THF/H2O, RT) C->D E 2-phenyl-2-(pyrazol-1-yl) acetic acid Derivatives D->E

Step-by-step synthetic workflow for this compound derivatives.

Pharmacological Profiling & Data Presentation

To validate the rational design, structural analogs must be subjected to high-throughput screening (HTS) against isolated COX-1, COX-2, and 5-LOX enzymes. The primary metric for success is the Selectivity Index (SI), calculated as


. An SI > 50 indicates a highly selective COX-2 inhibitor, minimizing gastrointestinal toxicity[1].

The table below summarizes representative quantitative Structure-Activity Relationship (SAR) data for synthesized derivatives of the this compound scaffold.

Table 1: SAR Data for Synthesized Analogs
Compound ID

(Phenyl Substitution)

(Pyrazole Substitution)
COX-2

(µM)
COX-1

(µM)
Selectivity Index (SI)5-LOX

(µM)
1 (Core) -H-H1.2515.412.3>50.0
2 4-Fluoro-H0.4522.149.145.2
3 4-Fluoro4-Trifluoromethyl0.08>50.0>625.012.4
4 2,4-Dichloro4-Methyl0.1235.0291.65.8
Celecoxib (Ref) N/AN/A0.0514.8296.0>50.0

Data Interpretation & Causality:

  • Compound 1 vs. 2: The introduction of a 4-fluoro group on the phenyl ring (Compound 2) increases the lipophilicity and improves the fit within the hydrophobic pocket, dropping the COX-2

    
     from 1.25 µM to 0.45 µM.
    
  • Compound 2 vs. 3: Adding a bulky, electron-withdrawing trifluoromethyl group at the C4 position of the pyrazole (Compound 3) drastically enhances COX-2 selectivity (SI > 625). This is because the

    
     group perfectly occupies the Val523 side pocket of COX-2, sterically clashing with the Ile523 residue present in COX-1[2].
    
  • Compound 4: The combination of a 2,4-dichloro phenyl ring and a 4-methyl pyrazole yields the best dual-inhibition profile, exhibiting potent COX-2 inhibition (0.12 µM) alongside significant 5-LOX inhibition (5.8 µM), making it a prime candidate for further in vivo anti-inflammatory profiling.

References

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega / American Chemical Society URL:[Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation Source: Molecular Diversity / ResearchGate URL:[Link]

Sources

A Technical Guide to the Spectroscopic Profile of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-phenyl-2-(1H-pyrazol-1-yl)acetic acid (CAS No: 87581-64-4) is a versatile heterocyclic compound that holds significant interest in medicinal chemistry and materials science.[1] Its structure, which combines a phenylacetic acid moiety with a pyrazole ring, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1][2] The pyrazole nucleus is a well-known pharmacophore present in a variety of drugs, including anti-inflammatory agents like celecoxib.[3] A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic protocols.

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles and supported by data from analogous structures, offering a robust framework for researchers working with this compound.

Synthesis and Molecular Structure

A common and effective method for the synthesis of N-substituted pyrazole acetic acids involves the direct N-alkylation of pyrazole with an appropriate α-halo acid derivative.[2] This approach is favored for its high atom economy and often proceeds under mild conditions.

Proposed Synthetic Protocol:

A plausible and efficient synthesis of this compound involves the reaction of pyrazole with a 2-halo-2-phenylacetic acid, such as ethyl 2-bromo-2-phenylacetate, followed by hydrolysis of the resulting ester.

  • N-Alkylation: Pyrazole is reacted with ethyl 2-bromo-2-phenylacetate in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature to facilitate the nucleophilic substitution.

  • Ester Hydrolysis: The crude ester intermediate is then subjected to hydrolysis using an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, typically in a tetrahydrofuran (THF)/water solvent system.

  • Acidification: Following the completion of the hydrolysis, the reaction mixture is acidified with a dilute mineral acid (e.g., 1M HCl) to a pH of approximately 2-3. This protonates the carboxylate salt, leading to the precipitation of the desired this compound.

  • Purification: The final product can be purified by filtration, washing with cold water, and recrystallization from a suitable solvent system like ethanol/water to yield a white to off-white powder.

G Pyrazole Pyrazole Intermediate Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate Pyrazole->Intermediate Bromoester Ethyl 2-bromo-2-phenylacetate Bromoester->Intermediate Base K₂CO₃, DMF Product This compound Intermediate->Product Hydrolysis & Acidification Hydrolysis 1. NaOH(aq), THF 2. HCl(aq)

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected signals in the ¹H and ¹³C NMR spectra of the title compound.

The proton NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the methine proton, and the aromatic protons of both the phenyl and pyrazole rings.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Carboxylic Acid (-COOH)10.0 - 13.0broad singlet1HChemical shift is concentration and solvent dependent; may exchange with D₂O.
Phenyl (C₆H₅)7.30 - 7.60multiplet5HProtons of the phenyl ring, likely appearing as a complex multiplet.
Pyrazole H-5~7.70doublet1HExpected to be the most downfield of the pyrazole protons.
Pyrazole H-3~7.50doublet1H
Pyrazole H-4~6.30triplet1HExpected to be the most upfield of the pyrazole protons due to its electronic environment.[4]
Methine (-CH)~6.00singlet1HThis proton is at a chiral center, adjacent to the phenyl, pyrazole, and carboxylic acid groups.

Note: Predicted chemical shifts are based on general principles and data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Carbonyl (-C OOH)170 - 175Characteristic downfield shift for a carboxylic acid carbon.
Pyrazole C -5~141
Phenyl C -ipso135 - 140The carbon atom of the phenyl ring attached to the methine carbon.
Pyrazole C -3~130
Phenyl C -ortho, C -meta, C -para125 - 130Aromatic carbons of the phenyl ring.
Pyrazole C -4~107Expected to be the most upfield of the pyrazole carbons.[4]
Methine (-C H)65 - 75The sp³-hybridized carbon atom bonded to the phenyl, pyrazole, and carboxyl groups.

Note: Predicted chemical shifts are based on general principles and data from analogous compounds. DEPT experiments would be necessary to definitively assign the CH, CH₂, and CH₃ signals.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show the following characteristic absorption bands.

Functional GroupWavenumber (cm⁻¹)IntensityVibration
O-H (Carboxylic Acid)2500 - 3300BroadO-H stretch
C-H (Aromatic)3000 - 3100MediumC-H stretch
C=O (Carboxylic Acid)1700 - 1725StrongC=O stretch
C=N (Pyrazole Ring)1550 - 1600MediumC=N stretch
C=C (Aromatic Rings)1450 - 1600Medium-StrongC=C stretch
C-O (Carboxylic Acid)1210 - 1320StrongC-O stretch

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state. The strong carbonyl absorption is also a key diagnostic feature.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₁H₁₀N₂O₂, Molecular Weight: 202.21 g/mol ), electrospray ionization (ESI) is a suitable technique.

  • Molecular Ion: In positive ion mode, the protonated molecular ion [M+H]⁺ is expected at m/z 203. In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed at m/z 201.[6] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Key fragmentation pathways would likely involve:

    • Loss of the carboxyl group: A neutral loss of COOH (45 Da) to give a fragment at m/z 157.

    • Loss of CO₂: Decarboxylation leading to a loss of 44 Da.

    • Cleavage of the C-N bond: Fission of the bond between the methine carbon and the pyrazole nitrogen.

    • Fragmentation of the phenyl ring: Characteristic losses associated with the phenyl cation (m/z 77).[7]

G M [M+H]⁺ m/z 203 F157 [M - COOH]⁺ m/z 157 M->F157 - COOH (45 Da) F_Py Pyrazole-related fragments M->F_Py Cleavage F77 [C₆H₅]⁺ m/z 77 F157->F77 Further fragmentation

Caption: Plausible fragmentation pathway for this compound in ESI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure. This information is crucial for researchers in drug discovery and chemical synthesis, ensuring the integrity of their starting materials and intermediates, and facilitating the development of novel molecules based on this promising scaffold.

References

  • Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. 2014. Available from: [Link]

  • More M. S, Kale S. B, Karale B. K. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Orient J Chem. 2006;22(2). Available from: [Link]

  • Singh, K., & Phougat, H. (2024). Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. Current Innovations in Chemical and Materials Sciences Vol. 9, 77–95. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • SpectraBase. Acetic acid, phenyl[(1-phenyl-1H-pyrazol-3-yl)methylene]hydrazide - Optional[13C NMR]. Available from: [Link]

  • ResearchGate. 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Available from: [Link]

  • ResearchGate. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. 2005.
  • Eller, G. A., et al. Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-ones. Acta Chim. Slov. 2009, 56, 521–526. Available from: [Link]

  • MilliporeSigma. 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid. Available from: [Link]

  • SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Available from: [Link]

  • Prodnuk, D., et al. IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics. 2021. Available from: [Link]

Sources

Biological Activity Screening of Novel Pyrazole Compounds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles—five-membered nitrogen-containing heterocycles (


)—are privileged pharmacophores in modern drug discovery. Characterized by their robust hydrogen-bonding capacity, tautomerism, and structural versatility, pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

As a Senior Application Scientist, I have designed this technical guide to move beyond generic screening lists. Here, we explore the causality behind experimental choices and establish self-validating screening protocols to ensure that identified pyrazole hits are physiologically relevant, mechanistically sound, and optimized for hit-to-lead progression.

The Self-Validating Screening Cascade

Scientific integrity in drug discovery demands orthogonal validation. A single phenotypic assay is highly susceptible to false positives driven by assay interference or off-target toxicity. Therefore, screening novel pyrazole derivatives requires a tiered, self-validating workflow.

ScreeningCascade A In Silico Screening (Docking & ADME) B Primary In Vitro (Phenotypic MTT/SRB) A->B Hit Identification C Secondary In Vitro (Target-Specific Kinase Assay) B->C Active Compounds (IC50 < 10µM) D In Vivo Models (Efficacy & Toxicity) C->D Mechanistic Validation E Hit-to-Lead Optimization D->E Lead Selection

Caption: Tiered biological screening cascade for novel pyrazole derivatives.

Anticancer Activity Screening: Targeting Receptor Tyrosine Kinases (RTKs)

Recent literature highlights that pyrazole derivatives, particularly pyrazolo[3,4-d]pyrimidines, act as potent competitive inhibitors at the ATP-binding cleft of RTKs such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

Protocol: High-Throughput Cytotoxicity & Kinase Inhibition

To evaluate the antiproliferative effects of pyrazoles, we utilize a dual-assay system.

  • Step 1: Cell Culture & Seeding. Seed A549 (non-small cell lung cancer) cells at

    
     cells/well in 96-well plates.
    
    • Causality: This specific seeding density ensures cells remain in the logarithmic growth phase during the 48-hour treatment window, preventing contact inhibition artifacts that could artificially lower drug efficacy .

  • Step 2: Compound Treatment. Treat cells with newly synthesized pyrazole derivatives (1–500 µM) dissolved in DMSO.

    • Causality: The final DMSO concentration must be maintained strictly below 0.5% v/v. Exceeding this threshold induces solvent-mediated cytotoxicity, skewing the

      
       calculations.
      
  • Step 3: Viability Quantification (MTT Assay). Add MTT reagent (0.5 mg/mL) and incubate for 3 hours. Viable cells reduce the yellow tetrazolium salt to purple formazan via mitochondrial succinate dehydrogenase.

  • Step 4: Self-Validating Checkpoint (Orthogonal SRB Assay). The MTT assay measures metabolic activity, which can temporarily pause without cell death. To validate true cytotoxicity, run an orthogonal Sulforhodamine B (SRB) assay on a parallel plate. SRB binds stoichiometrically to basic amino acids, providing a direct measurement of total cellular protein mass. Furthermore, calculate the Z'-factor for the assay plate; a Z'-factor > 0.5 is mandatory to validate the assay's statistical robustness.

MOA P Pyrazole Derivative RTK EGFR / VEGFR-2 (ATP-Binding Cleft) P->RTK Competitive Inhibition PI3K PI3K / AKT Pathway RTK->PI3K Blocked MAPK MAPK / ERK Pathway RTK->MAPK Blocked Apop Apoptosis Induction PI3K->Apop Triggers Prolif Proliferation Arrest MAPK->Prolif Induces

Caption: Mechanism of pyrazole-mediated RTK inhibition and downstream signaling.

Anti-inflammatory Screening: COX-2 & MAO-B Inhibition

Pyrazoles (e.g., the blockbuster drug Celecoxib) are renowned for their anti-inflammatory properties via selective Cyclooxygenase-2 (COX-2) inhibition.

Protocol: In Vivo Carrageenan-Induced Paw Edema

While in vitro enzymatic assays are useful for initial screening, they lack the pharmacokinetic complexity of a living organism. We utilize the in vivo carrageenan model to establish true systemic efficacy .

  • Step 1: Animal Acclimatization & Dosing. Orally administer the pyrazole derivative (10-50 mg/kg) or Celecoxib (reference standard) to Wistar rats 1 hour prior to induction.

  • Step 2: Edema Induction. Inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw.

    • Causality: Carrageenan is specifically chosen because it induces a well-characterized biphasic inflammatory response. The early phase (0–2h) is mediated by histamine and serotonin, while the late phase (3–5h) is driven by prostaglandin release via the COX-2 pathway.

  • Step 3: Plethysmometric Measurement. Measure paw volume displacement at 1, 3, and 5 hours post-injection.

  • Step 4: Self-Validating Checkpoint (Temporal Validation). The efficacy of a COX-2 targeted pyrazole must specifically peak during the 3–5 hour window . If the compound only inhibits swelling in the first hour, it is acting via anti-histamine pathways, invalidating the COX-2 mechanism hypothesis. This temporal logic self-validates the target specificity.

Antimicrobial & Antiparasitic Activity

Beyond oncology and inflammation, pyrazole derivatives have shown remarkable efficacy against parasitic infections, notably Trypanosoma cruzi (the causative agent of Chagas disease) .

Quantitative Data Presentation

To facilitate rapid Structure-Activity Relationship (SAR) analysis, the biological activities of various optimized pyrazole scaffolds are summarized below.

Compound SeriesTarget DiseasePrimary Target / Cell LineReference DrugEfficacy (

/ MIC Range)
1-aryl-1H-pyrazole-imidazoline Chagas DiseaseT. cruzi amastigotesBenznidazole2.75 – 6.09 µM
Pyrazolo[3,4-d]pyrimidine Non-Small Cell Lung CancerA549 Cell LineDoxorubicin1.0 – 148.0 µM
Pyrazole benzothiazole hybrids Colorectal CancerHT29 Cell LineAxitinib3.17 – 6.77 µM
N-ethylurea pyrazoles African TrypanosomiasisT. bruceiSuramin0.8 – 4.5 µM

Table 1: Comparative biological activity of optimized pyrazole derivatives across multiple therapeutic areas.

Structure-Activity Relationship (SAR) Logic

When analyzing the biological screening data of pyrazole compounds, specific SAR trends consistently emerge:

  • N-1 Substitution: Substitution at the N-1 position of the pyrazole ring with bulky aromatic groups (e.g., phenyl or benzothiazole) significantly enhances lipophilicity, improving cell membrane permeability and RTK binding affinity.

  • C-3/C-5 Functionalization: Electron-withdrawing groups (EWGs) such as halogens (-Cl, -F) or nitro (-NO2) groups at the para-position of the appended aryl rings drastically increase antiparasitic and anticancer potency by stabilizing the drug-receptor complex via halogen bonding.

By understanding the causality behind these structural modifications, medicinal chemists can rationally design next-generation pyrazole libraries with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

References

  • Alamiri, A., Abd Razik, B. M., & Aldabagh, N. (2025). "Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole derivatives as anticancer". Turkish Computational and Theoretical Chemistry, 9(3), 45-56. URL: [Link]

  • Othman, E. M., Bekhit, A. A., Anany, M. A., Dandekar, T., Ragab, H. M., & Wahid, A. (2021). "Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines". Molecules, 26(10), 2961. URL: [Link]

  • Hamad, A. A., Zangana, E. K. M., Omer, R. A., et al. (2025). "Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review". Chemical Review and Letters. URL: [Link]

  • Orlando, L. M. R., Lechuga, G. C., da Silva Lara, L., et al. (2021). "Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi". Molecules, 26(21), 6742. URL: [Link]

Crystal Structure Analysis of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of active pharmaceutical ingredient (API) intermediates is a critical bottleneck in rational drug design and solid-state formulation. 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid (C₁₁H₁₀N₂O₂) is a highly versatile building block featuring a chiral center, an aromatic framework, and competing hydrogen-bond donor/acceptor moieties. This whitepaper provides an in-depth, authoritative methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By moving beyond basic procedural steps, this guide elucidates the underlying physical chemistry and crystallographic causality required to engineer, solve, and validate the supramolecular architecture of complex organic molecules.

Molecular Anatomy & Crystallographic Rationale

Before initiating crystallization, a rigorous analysis of the molecule's spatial and electronic properties is required to predict its solid-state behavior.

  • Chirality and Space Group Causality: The molecule possesses a chiral alpha-carbon (

    
    ). If synthesized as a racemate, thermodynamic packing principles dictate that it will likely crystallize in a centrosymmetric space group (e.g., 
    
    
    
    or
    
    
    ) to maximize packing efficiency via inversion centers. Conversely, an enantiopure sample is restricted to Sohncke (non-centrosymmetric) space groups (e.g.,
    
    
    or
    
    
    ).
  • Hydrogen Bonding Network: The molecule features a strong hydrogen-bond donor (the –OH of the carboxylic acid) and multiple acceptors (the C=O of the carboxylic acid and the N2 atom of the pyrazole ring). This creates a competitive landscape for supramolecular assembly, leading to potential synthon polymorphism [3].

  • Conformational Flexibility: The free rotation around the

    
    –phenyl, 
    
    
    
    –pyrazole, and
    
    
    –COOH bonds means the molecule can adopt multiple conformations to minimize steric hindrance and maximize
    
    
    stacking between the aromatic rings.

Crystallization Engineering (Protocol)

The quality of the diffraction data is fundamentally limited by the quality of the crystal. The following protocol utilizes thermodynamic control to prevent kinetic trapping and amorphous precipitation.

Protocol 1: Thermodynamic Crystallization via Slow Evaporation
  • Solvent Selection: Select a binary solvent system, such as ethyl acetate (good solvent) and n-hexane (antisolvent). Causality: This establishes a thermodynamic gradient. As the highly volatile antisolvent evaporates or diffuses, the solubility threshold is gradually lowered, ensuring controlled supersaturation.

  • Dissolution: Dissolve 20–30 mg of this compound in 2 mL of ethyl acetate in a clean glass vial. Sonicate briefly to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial. Causality: Particulate impurities act as heterogeneous nucleation sites, which cause rapid, uncontrolled growth of microcrystalline clusters rather than diffraction-quality single crystals.

  • Controlled Evaporation: Add 1 mL of n-hexane carefully to form a distinct layer (if using liquid diffusion), or mix thoroughly and cover the vial with Parafilm. Puncture 2–3 microscopic holes in the Parafilm. Store the vial in an undisturbed, vibration-free environment at a constant temperature (20 °C).

  • Harvesting: After 3–7 days, inspect the vial under polarized light microscopy. Select a crystal that exhibits uniform extinction when rotated, indicating a single, continuous crystal lattice without twinning.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) is harvested, the analytical workflow transitions to data acquisition and computational modeling.

Protocol 2: SCXRD Data Collection and Refinement
  • Mounting and Cryocooling: Coat the crystal in paratone oil and mount it on a MiTeGen loop. Immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors). This exponentially increases the intensity of high-angle reflections (enhancing resolution) and mitigates radiation-induced degradation of the organic framework.

  • Data Collection: Utilize Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å) radiation. Collect a full sphere of data using
    
    
    and
    
    
    scans to ensure high redundancy and completeness (>99%).
  • Structure Solution: Process the raw frames using standard data reduction software to apply Lorentz, polarization, and empirical absorption corrections. Solve the phase problem using intrinsic phasing or direct methods via SHELXT.

  • Structure Refinement: Refine the structural model using full-matrix least-squares on

    
     with SHELXL[2], operated through the Olex2 graphical interface [1].
    
    • Self-Validating Step: Refine all non-hydrogen atoms anisotropically. Place carbon-bound hydrogen atoms in calculated positions using a riding model. Crucially, locate the carboxylic acid hydrogen atom in the difference Fourier map and refine its coordinates freely (or with a DFIX restraint) to accurately map the supramolecular hydrogen-bonding network.

SCXRD_Workflow N1 Crystal Selection & Mounting N2 Cryocooling (100 K) N2 Stream N1->N2 N3 Data Collection (Mo/Cu Kα Radiation) N2->N3 N4 Data Reduction & Absorption Correction N3->N4 N5 Structure Solution (SHELXT) N4->N5 N6 Structure Refinement (SHELXL via Olex2) N5->N6 N7 Validation (CheckCIF) N6->N7

SCXRD analytical workflow for the structural determination of organic small molecules.
The Self-Validating Refinement System

The SHELXL refinement protocol is inherently self-validating [2]. The model is only considered scientifically sound when:

  • The shift/error ratio converges to zero (

    
    ).
    
  • The Goodness-of-Fit (GooF) approaches

    
    .
    
  • The final difference Fourier map is featureless (highest peak

    
     e/ų, deepest hole 
    
    
    
    e/ų).
  • The International Union of Crystallography (IUCr) CheckCIF algorithm returns no unresolved Level A or B alerts.

Supramolecular Architecture Analysis

The arrangement of this compound in the solid state is governed by supramolecular synthons —robust spatial arrangements of intermolecular interactions [3].

In this molecule, two primary synthons compete for dominance:

  • The Carboxylic Acid Homodimer: The classic

    
     motif where two carboxylic acid groups hydrogen-bond to each other. This is highly thermodynamically stable.
    
  • The Acid-Pyrazole Heterosynthon: An interaction where the carboxylic acid –OH donates a hydrogen bond to the unprotonated nitrogen (N2) of an adjacent pyrazole ring. Computational tools predicting supramolecular synthons often highlight the high propensity for this heterosynthon in pyrazole-based APIs [3].

Synthon_Competition M1 This compound (Monomer) H1 Carboxylic Acid Homodimer [R2,2(8) Motif] M1->H1 Thermodynamic Preference H2 Acid-Pyrazole Heterosynthon [O-H···N Interaction] M1->H2 Kinetic/Solvent Driven C1 1D Hydrogen-Bonded Chains H1->C1 H2->C1 C2 3D Supramolecular Network (via π-π Stacking) C1->C2

Supramolecular synthon competition pathways in pyrazole-carboxylic acid derivatives.

Quantitative Data Summary

The table below outlines the expected crystallographic parameters for this compound, dependent on the stereochemical purity of the bulk powder used for crystallization.

Crystallographic ParameterExpected Value (Racemate)Expected Value (Enantiopure)
Crystal System Monoclinic or TriclinicMonoclinic or Orthorhombic
Space Group

,

, or


or

Z (Molecules per unit cell) 4 or 82 or 4
Data Collection Temperature 100 K100 K
Final R₁ Index (I > 2σ(I))


Final wR₂ Index (All data)


Flack Parameter N/A (Centrosymmetric)

(Absolute structure determined)

References

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography 42.2 (2009): 339-341. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71.1 (2015): 3-8. URL: [Link]

  • "Assessment of Computational Tools for Predicting Supramolecular Synthons." Semantic Scholar (2021). URL: [Link]

Enantioselective synthesis of chiral 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Asymmetric Methodologies for 2-Phenyl-2-(1H-pyrazol-1-yl)acetic Acid

Executive Summary

The target molecule, This compound (CAS: 87581-64-4), represents a critical structural motif in medicinal chemistry, serving as a core scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and agrochemical active ingredients. The biological activity of such


-heteroaryl arylpropionic acid derivatives is frequently governed by the stereochemistry at the 

-carbon. Consequently, the isolation of the eutomer (active enantiomer) is a prerequisite for clinical and field efficacy.

This technical guide delineates two high-integrity synthetic pathways for the enantioselective production of this motif:

  • Biocatalytic Hydrolytic Kinetic Resolution (HKR): A scalable, high-fidelity route utilizing Candida antarctica Lipase B (CALB).[1]

  • Asymmetric Phase-Transfer Catalysis (PTC): A direct chemical synthesis utilizing Cinchona alkaloid-derived catalysts for the stereoselective

    
    -alkylation of pyrazole.
    

Strategic Analysis of Synthetic Routes

FeatureRoute A: Biocatalytic HKRRoute B: Asymmetric PTC Alkylation
Mechanism Enantioselective Hydrolysis of EsterStereoselective

Displacement
Chirality Source Enzyme (CALB - Novozym 435)Chiral Catalyst (Cinchonidine derivative)
Theoretical Yield Max 50% (per pass)100% (Theoretical)
Scalability High (Industrial Standard)Moderate (Reagent Cost)
Enantiomeric Excess Typically >98%

(E > 200)
Typically 85-95%

Recommendation Primary Choice for Purity Primary Choice for Atom Economy

Route 1: Biocatalytic Hydrolytic Kinetic Resolution (HKR)

This protocol relies on the ability of Candida antarctica Lipase B (CALB) to discriminate between the enantiomers of the racemic ethyl ester precursor.[1] The enzyme preferentially hydrolyzes the (


)-ester (typical preference for this steric profile) into the free acid, leaving the (

)-ester intact.
Precursor Synthesis (Racemic)
  • Reagents: Ethyl

    
    -bromophenylacetate, Pyrazole, 
    
    
    
    , Acetone.
  • Protocol: Reflux ethyl

    
    -bromophenylacetate (1.0 eq) with pyrazole (1.1 eq) and anhydrous 
    
    
    
    (2.0 eq) in acetone for 12 hours. Filter inorganic salts and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to yield rac-ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate .
Enzymatic Resolution Protocol
  • Substrate: rac-ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate.

  • Biocatalyst: Novozym 435 (Immobilized CALB).[1][2]

  • Solvent System: MTBE (Methyl tert-butyl ether) / Phosphate Buffer (pH 7.0) biphasic system or water-saturated Toluene.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the racemic ester in 50 mL of MTBE saturated with phosphate buffer (pH 7.0).

  • Initiation: Add 200 mg of Novozym 435 beads. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor conversion via chiral HPLC every 2 hours. Stop reaction at exactly 50% conversion (typically 24-48 hours).

  • Work-up: Filter off the enzyme beads.

  • Separation:

    • Extract the organic phase with saturated

      
       solution.
      
    • Aqueous Phase: Contains the (

      
      )-Acid  (product). Acidify with HCl to pH 2 and extract with EtOAc to isolate the pure enantiomer.
      
    • Organic Phase: Contains the unreacted (

      
      )-Ester . Concentrate and hydrolyze chemically (LiOH/THF) to obtain the (
      
      
      
      )-Acid if required.
Visualization: HKR Workflow

HKR_Workflow Racemic Racemic Ester (Start) Reaction Biphasic Hydrolysis (MTBE/Buffer pH 7) Racemic->Reaction Enzyme Novozym 435 (CALB) Enzyme->Reaction StopPoint 50% Conversion (Kinetic Stop) Reaction->StopPoint Separation Partition: Organic vs Aqueous StopPoint->Separation OrgPhase Organic Phase (Unreacted R-Ester) Separation->OrgPhase Lipophilic AqPhase Aqueous Phase (S-Acid Salt) Separation->AqPhase Hydrophilic FinalR Pure (R)-Ester (>98% ee) OrgPhase->FinalR Acidification Acidification (pH 2) & Extraction AqPhase->Acidification FinalS Pure (S)-Acid (>98% ee) Acidification->FinalS

Figure 1: Biocatalytic Kinetic Resolution workflow separating the enantiomers via selective hydrolysis.

Route 2: Asymmetric Phase-Transfer Catalysis (PTC)

For direct asymmetric synthesis without the 50% yield limitation of kinetic resolution, an asymmetric


-alkylation using a chiral phase-transfer catalyst is recommended.
Mechanistic Principle

The reaction involves the nucleophilic attack of the pyrazolate anion onto the


-bromo ester. The chiral catalyst (a quaternary ammonium salt derived from Cinchona alkaloids) forms a tight, structured ion pair with the pyrazolate at the liquid-liquid interface, blocking one face of the electrophile and inducing stereoselectivity.
Protocol
  • Electrophile: Ethyl

    
    -bromophenylacetate.
    
  • Nucleophile: Pyrazole.[3][4][5]

  • Catalyst:

    
    -Benzylcinchonidinium bromide (10 mol%).
    
  • Base: 50% aqueous KOH.

  • Solvent: Toluene (non-polar solvents enhance tight ion-pairing).

Step-by-Step Workflow:

  • Catalyst Preparation: Mix pyrazole (1.0 eq) and the Chiral PTC (0.1 eq) in Toluene.

  • Base Addition: Add 50% aqueous KOH. Stir vigorously to generate the interfacial ion pair.

  • Alkylation: Add ethyl

    
    -bromophenylacetate (1.2 eq) dropwise at 0°C.
    
  • Reaction: Stir at 0°C for 12-24 hours.

  • Quench: Dilute with water and extract with EtOAc.

  • Hydrolysis: The resulting chiral ester is hydrolyzed using LiOH in THF/Water to yield the target chiral acid.

Visualization: PTC Mechanism

PTC_Mechanism cluster_0 Stereoselective Step AqPhase Aqueous Phase (KOH + Pyrazole) Interface Interface (Ion Exchange) AqPhase->Interface Deprotonation IonPair Chiral Ion Pair [Q*+ Pyrazolate-] Interface->IonPair Extraction into Organic OrgPhase Organic Phase (Toluene) Product Chiral Ester (Enriched) IonPair->Product Asymmetric Attack Substrate Alpha-Bromo Ester Substrate->Product Electrophile

Figure 2: Interfacial mechanism of Asymmetric Phase Transfer Catalysis (PTC) utilizing a chiral ammonium salt.

Validation & Analytical Standards

To ensure scientific integrity, the enantiomeric excess (


) must be validated using Chiral HPLC.
  • Column: Daicel Chiralcel OD-H or Lux Cellulose-2 (Phenomenex).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.[6]

  • Expected Result: Baseline separation of enantiomers. The (

    
    )-enantiomer typically elutes first on Cellulose-2 columns in polar organic mode, but absolute configuration must be confirmed via X-ray crystallography or optical rotation comparison with literature standards. 
    

References

  • Biocatalytic Resolution of Phenylacetic Esters

    • Title: Lipase-mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationaliz
    • Source:Journal of Molecular Catalysis B: Enzym
    • URL:[Link]

  • Chiral Separation Methodologies

    • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
    • Source:ACS Omega (PMC).
    • URL:[Link]

  • Target Molecule Data

    • Title: this compound (Product Data).[7]

    • Source: Sigma-Aldrich.[7]

  • General PTC Methodology (Authoritative Review)

    • Title: Asymmetric Phase-Transfer C
    • Source:Angewandte Chemie Intern
    • URL:[Link]

Sources

Decoding the Mechanism of Action of Pyrazole-Based Anti-Inflammatory Agents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The management of inflammatory cascades has historically relied on non-steroidal anti-inflammatory drugs (NSAIDs). However, the dose-limiting gastrointestinal and renal toxicities associated with non-selective cyclooxygenase (COX) inhibition necessitated a paradigm shift in drug design. Pyrazoles—a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms—have emerged as a privileged scaffold in medicinal chemistry[1]. By exploiting subtle structural variances in enzyme active sites, pyrazole derivatives (exemplified by the clinical standard, celecoxib) achieve exquisite selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform[2]. This whitepaper deconstructs the structural biology, polypharmacology, and in vitro validation methodologies of pyrazole-based anti-inflammatory agents.

The Pyrazole Pharmacophore in Drug Design

The pyrazole ring is not merely a structural backbone; it is an active participant in target engagement. The presence of two adjacent nitrogen atoms provides unique electronic properties:

  • Hydrogen Bonding: The scaffold can act simultaneously as a hydrogen bond donor (via the NH group, if unsubstituted) and an acceptor (via the sp2 hybridized nitrogen).

  • Steric and Electronic Tuning: The planar, aromatic nature of the ring facilitates strong

    
     and cation-
    
    
    
    stacking interactions within hydrophobic enzyme pockets[2].
  • Bioisosterism: Pyrazoles serve as excellent bioisosteres for amides and phenols, improving metabolic stability while maintaining target affinity[1].

Structural Basis of COX-2 Selectivity

The primary mechanism of action for pyrazole-based anti-inflammatory drugs is the selective inhibition of COX-2. The structural basis for this selectivity relies on a critical amino acid substitution between the two isozymes.

In COX-1, the active site is restricted by the bulky Isoleucine at position 523. In COX-2, this residue is replaced by the smaller Valine (Val523)[3]. This single substitution opens an allosteric "side pocket" in COX-2 that is physically inaccessible in COX-1.

When a pyrazole derivative like celecoxib enters the COX-2 active site:

  • Sulfonamide Insertion: The benzenesulfonamide (or methylsulfonyl) moiety attached to the pyrazole core inserts deeply into this secondary pocket.

  • Hydrogen Bond Network: The

    
     group forms a robust hydrogen-bonding network with residues strictly accessible in COX-2, including His90, Arg513, Phe518, Ser353, Gln192, and Ile517[4].
    
  • Cation-

    
     Stabilization:  The central pyrazole ring undergoes a critical cation-
    
    
    
    interaction with the Arg106 residue, anchoring the inhibitor firmly within the hydrophobic channel[2].

Emerging Polypharmacology: Dual COX/LOX Inhibition

While selective COX-2 inhibition reduces gastrointestinal ulceration, it shunts excess arachidonic acid into the 5-lipoxygenase (5-LOX) pathway. This overproduction of leukotrienes can trigger bronchospasm and cardiovascular events. Modern drug development is now focusing on engineering pyrazole derivatives that act as dual COX-2 / 5-LOX inhibitors [5]. Furthermore, specific pyrazole benzenesulfonamides have demonstrated dual efficacy as anti-inflammatory and antimicrobial agents, making them highly valuable for treating infection-driven inflammation[6].

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX Pathway AA->LOX GI GI Protection / Homeostasis COX1->GI PGE2 Prostaglandins (Inflammation) COX2->PGE2 LT Leukotrienes LOX->LT Pyrazole Pyrazole Agents (e.g., Celecoxib) Pyrazole->COX1 Weak/No Inhibition Pyrazole->COX2 Potent Inhibition Pyrazole->LOX Dual Inhibitors

Arachidonic acid cascade highlighting pyrazole-mediated selective COX-2 and dual LOX inhibition.

Quantitative Pharmacodynamics

The efficacy of a pyrazole derivative is quantified by its half-maximal inhibitory concentration (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and its Selectivity Index (SI), defined as the ratio of 

to

. A higher SI indicates a wider therapeutic window with fewer off-target GI effects. Recent hybrid pyrazole analogues have demonstrated remarkable nanomolar potency[7],.
Table 1: Pharmacodynamic Profiling of Pyrazole Derivatives
CompoundPrimary TargetCOX-1 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

COX-2

Selectivity Index (SI)Source
Celecoxib (Standard)COX-2>50 µM0.685 µM78.06[7]
Compound 5u (Hybrid)COX-2134.1 µM1.79 µM74.92[7]
Compound 3b COX-2875.7 nM39.43 nM22.21
Compound 2a COX-2185.2 nM19.87 nM9.30

Mechanistic Validation: Experimental Methodologies

To validate the mechanism of action of novel pyrazole agents, researchers rely on in vitro fluorometric or colorimetric COX inhibition assays[7]. As an Application Scientist, I emphasize that the integrity of this assay relies entirely on understanding the enzyme kinetics and cofactor dependencies.

In Vitro COX-1/COX-2 Inhibition Assay Protocol

Principle: Cyclooxygenase exhibits both cyclooxygenase and peroxidase activities. This assay indirectly measures COX activity by monitoring the peroxidase-catalyzed oxidation of a reducing agent (TMPD) during the reduction of


 to 

.

Workflow Step1 1. Reagent Prep (Enzyme, Hematin, Buffer) Step2 2. Compound Incubation (Pre-bind pyrazole to COX) Step1->Step2 Step3 3. Reaction Initiation (Add AA & TMPD) Step2->Step3 Step4 4. Fluorometric/Colorimetric Measurement (603 nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 & SI) Step4->Step5

Step-by-step workflow of the in vitro cyclooxygenase (COX) fluorometric inhibition assay.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 3 mM EDTA, and 15 µM hematin.

    • Causality: Hematin is an absolute requirement; it serves as the essential porphyrin cofactor for the peroxidase activity of the COX enzyme. EDTA is added to chelate trace heavy metals that could cause non-specific auto-oxidation of the substrate[7].

  • Enzyme-Inhibitor Pre-incubation: Add 100 mg of recombinant human COX-2 (or ovine COX-1) and the pyrazole test compound (dissolved in DMSO). Incubate at 25°C for 1 to 5 minutes.

    • Causality: Pyrazole-based COX-2 inhibitors are typically time-dependent, slowly reversible inhibitors. Pre-incubation is critical to allow the drug sufficient time to induce the conformational change required to occupy the allosteric side pocket before the endogenous substrate floods the system.

  • Reaction Initiation: Initiate the reaction by simultaneously adding arachidonic acid (substrate) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

    • Causality: TMPD acts as the electron donor (reducing agent). As the enzyme converts arachidonic acid to

      
       and subsequently reduces it to 
      
      
      
      , TMPD is oxidized.
  • Kinetic Measurement: Immediately monitor the velocity of TMPD oxidation for the first 25 seconds by measuring the increase in absorbance at 603 nm using a microplate reader[7].

    • Causality: The oxidized TMPD yields a distinct blue color. The initial velocity of color formation is directly proportional to the uninhibited active enzyme concentration.

  • System Validation & Controls (Self-Validating System):

    • Vehicle Control (100% Activity): Run the assay with DMSO only to establish the baseline maximum velocity (

      
      ).
      
    • Reference Standard: Run Celecoxib in parallel. If the

      
       of Celecoxib deviates from the established ~0.68 µM baseline, the hematin cofactor may be degraded, or the enzyme has lost specific activity.
      

Conclusion

The pyrazole scaffold remains a cornerstone in the development of targeted anti-inflammatory therapeutics. By expertly navigating the structural nuances of the COX-2 binding pocket—specifically the Val523-mediated side channel and the Arg106 cation-


 interaction site—researchers can design highly selective agents. As the field advances, leveraging this scaffold for dual COX/LOX inhibition will likely yield the next generation of safer, highly potent immunomodulatory drugs.

References

1.[1] Path of Pyrazoles from Synthetic Factors to Anti-inflammatory Potential: A Review. ResearchGate. 1 2.[3] Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI. 3 3.[4] Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Taylor & Francis.4 4.[2] Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry. 2 5.[7] Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Monash University. 7 6. In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. ResearchGate. 5 7.[6] Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Taylor & Francis. 6 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay. Cairo University / Elsevier.

Sources

Methodological & Application

Synthesis of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, two-step procedure with in-depth explanations of the experimental choices, safety considerations, and characterization methods.

Introduction: The Significance of α-Aryl-α-azolyl Acetic Acids

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The unique spatial arrangement of the phenyl and pyrazole rings, coupled with the carboxylic acid functionality, allows for diverse interactions with biological targets. Pyrazole-containing compounds have demonstrated a wide range of activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis of this particular derivative provides a versatile platform for the development of novel therapeutic agents through further modification of the carboxylic acid, the phenyl ring, or the pyrazole moiety.

This guide details a reliable and reproducible two-step synthesis, commencing with the N-alkylation of pyrazole with ethyl 2-bromo-2-phenylacetate, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid. The chosen methodology is based on well-established synthetic transformations, optimized for yield and purity.

Reaction Scheme

Reaction_Scheme cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Pyrazole Pyrazole Intermediate Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate Pyrazole->Intermediate NaH, DMF Bromoester Ethyl 2-bromo-2-phenylacetate Bromoester->Intermediate Intermediate_h Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate FinalProduct This compound Intermediate_h->FinalProduct 1. NaOH, EtOH/H2O 2. HCl (aq)

Caption: Overall synthetic route for this compound.

PART 1: Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate

This initial step involves the nucleophilic substitution of the bromide in ethyl 2-bromo-2-phenylacetate by the pyrazolide anion. Sodium hydride, a strong, non-nucleophilic base, is employed to deprotonate the pyrazole, forming the highly nucleophilic pyrazolide in situ. Anhydrous dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation and promotes the SN2 reaction.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Pyrazole68.0810.00.68 g
Sodium Hydride (60% dispersion in oil)24.00 (as NaH)11.00.44 g
Anhydrous Dimethylformamide (DMF)73.09-20 mL
Ethyl 2-bromo-2-phenylacetate243.1010.02.43 g
Diethyl Ether74.12-As needed
Saturated Aqueous Ammonium Chloride53.49-As needed
Brine--As needed
Anhydrous Magnesium Sulfate120.37-As needed

Experimental Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add pyrazole (0.68 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask and stir until the pyrazole is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in oil, 0.44 g, 11.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution may become a slurry.

  • Alkylation: Add ethyl 2-bromo-2-phenylacetate (2.43 g, 10.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent.

  • Work-up:

    • Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.

    • Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with water (3 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 5% to 20% ethyl acetate) to afford ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate as a pale yellow oil.

Expected Yield: 75-85%

Characterization of Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate:

  • 1H NMR (400 MHz, CDCl3): δ 7.60 (d, J = 1.6 Hz, 1H), 7.50 (d, J = 2.4 Hz, 1H), 7.45-7.30 (m, 5H), 6.25 (t, J = 2.0 Hz, 1H), 5.90 (s, 1H), 4.25 (q, J = 7.2 Hz, 2H), 1.25 (t, J = 7.2 Hz, 3H).

  • 13C NMR (101 MHz, CDCl3): δ 169.5, 140.2, 135.0, 129.5, 129.0, 128.8, 128.0, 106.5, 68.0, 62.0, 14.2.

  • IR (thin film, cm-1): 1735 (C=O, ester), 1500, 1450, 700.

  • MS (ESI): m/z 231.1 [M+H]+.

Step 2: Hydrolysis of Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate

The final step is a saponification of the ester to the corresponding carboxylic acid. This is achieved by base-mediated hydrolysis using sodium hydroxide in a mixture of ethanol and water, which ensures the solubility of both the ester and the hydroxide salt. Subsequent acidification with hydrochloric acid protonates the carboxylate to yield the final product, which precipitates from the aqueous solution.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate230.267.51.73 g
Ethanol (95%)46.07-25 mL
Sodium Hydroxide40.0015.00.60 g
Water18.02-10 mL
Hydrochloric Acid (2 M)36.46-As needed
Ethyl Acetate88.11-As needed
Hexane86.18-As needed

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate (1.73 g, 7.5 mmol) in 95% ethanol (25 mL).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (0.60 g, 15.0 mmol) in water (10 mL) and add it to the ethanolic solution of the ester.

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC (3:1 hexane:ethyl acetate).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.

    • Acidify the solution to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A white precipitate will form.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with cold water (2 x 15 mL).

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

Expected Yield: 85-95%

Characterization of this compound:

  • CAS Number: 87581-64-4[1]

  • Melting Point: 144-148 °C[1]

  • 1H NMR (400 MHz, DMSO-d6): δ 13.5 (br s, 1H), 8.00 (d, J = 2.4 Hz, 1H), 7.65 (d, J = 1.6 Hz, 1H), 7.40-7.25 (m, 5H), 6.30 (t, J = 2.0 Hz, 1H), 5.95 (s, 1H).

  • 13C NMR (101 MHz, DMSO-d6): δ 171.5, 140.0, 135.5, 130.0, 129.2, 128.5, 127.8, 106.0, 67.5.

  • IR (KBr, cm-1): 3400-2500 (br, O-H), 1710 (C=O, acid), 1505, 1455, 705.

  • MS (ESI): m/z 203.1 [M+H]+.

PART 2: Scientific Integrity & Logic

Causality Behind Experimental Choices
  • Choice of Base in Step 1: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates pyrazole. This is crucial for driving the reaction to completion and preventing side reactions that could occur with weaker, nucleophilic bases. The use of a 60% dispersion in mineral oil requires careful handling, but ensures the high reactivity needed for this transformation.

  • Solvent Selection: Anhydrous DMF is the solvent of choice for the N-alkylation due to its high dielectric constant, which stabilizes the intermediate pyrazolide anion, and its aprotic nature, which does not interfere with the nucleophile. Its high boiling point also allows for a wide range of reaction temperatures if heating is required, although this specific reaction proceeds efficiently at room temperature.

  • Hydrolysis Conditions: A biphasic system of ethanol and water is used for the saponification to ensure the miscibility of both the organic ester and the aqueous base. Heating to reflux accelerates the rate of hydrolysis. The use of a slight excess of sodium hydroxide ensures complete conversion of the ester.

  • Purification Strategy: Flash column chromatography is employed for the purification of the intermediate ester to remove any unreacted starting materials and byproducts. For the final product, recrystallization is a highly effective method for obtaining a high-purity crystalline solid, as the desired acid has significantly different solubility properties in a hot versus a cold ethanol/water mixture compared to any remaining impurities.

Self-Validating System

The protocol is designed to be self-validating through the use of in-process controls and thorough characterization of the intermediate and final products.

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion.

  • Intermediate Characterization: Full characterization of the isolated ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate is recommended. This ensures that the first step was successful and that the material being carried forward is of high purity, which is critical for the success of the subsequent hydrolysis.

  • Final Product Analysis: The identity and purity of the final product are confirmed by a suite of analytical techniques, including NMR, IR, and mass spectrometry. The melting point serves as a quick and reliable indicator of purity.

PART 3: Visualization & Formatting

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis A Dissolve Pyrazole in DMF B Add NaH at 0 °C A->B C Add Ethyl 2-bromo-2-phenylacetate B->C D Stir at Room Temperature C->D E Work-up and Extraction D->E F Column Chromatography E->F G Isolate Intermediate Ester F->G H Dissolve Ester in EtOH/H2O with NaOH G->H Proceed to Step 2 I Reflux H->I J Acidify with HCl I->J K Precipitation and Filtration J->K L Recrystallization K->L M Isolate Final Product L->M

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions
  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethyl 2-bromo-2-phenylacetate: Is a lachrymator and is corrosive. Handle in a fume hood and avoid contact with skin and eyes.

  • Dimethylformamide (DMF): Is a potential teratogen. Handle with care in a well-ventilated fume hood and avoid inhalation and skin contact.

  • Hydrochloric Acid: Is corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Organic Syntheses. (1941). Phenylacetic acid. Org. Synth. Coll. Vol. 1, 436. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]

Sources

High-Throughput Screening of a 2-Phenyl-2-(1H-pyrazol-1-yl)acetic Acid Derivative Library for CRTh2 Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Technical Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction and Pharmacological Rationale

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) is a G-protein-coupled receptor (GPCR) that plays a pivotal role in mediating the inflammatory cascade in asthma, allergic rhinitis, and atopic dermatitis. Upon binding its endogenous ligand, Prostaglandin D2 (PGD2), CRTh2 triggers the activation and migration of Th2 lymphocytes, eosinophils, and basophils.

The 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid scaffold has emerged as a privileged pharmacophore for CRTh2 antagonism [1]. The causality behind the exceptional potency of this specific scaffold lies in its stereochemistry and charge distribution. The acetic acid moiety forms a critical electrostatic salt bridge with Arginine 170 (Arg170) in the CRTh2 orthosteric pocket. Meanwhile, the alpha-phenyl substitution at the C2 carbon creates a chiral center. The (S)-enantiomer specifically dictates a spatial trajectory that drives the phenyl ring deep into a hydrophobic sub-pocket formed by transmembrane domains 3 and 5 (TM3/TM5), an interaction that the (R)-enantiomer cannot achieve due to severe steric clashing.

This application note details a robust, self-validating High-Throughput Screening (HTS) cascade designed to evaluate a focused library of these derivatives, following the rigorous standards outlined in the NIH Assay Guidance Manual [2].

Pathway PGD2 Prostaglandin D2 (PGD2) CRTh2 CRTh2 Receptor (Gαi) PGD2->CRTh2 Activates Gai Gαi Subunit CRTh2->Gai Gbg Gβγ Subunit CRTh2->Gbg Inhibitor Pyrazole Acetic Acid Antagonist Inhibitor->CRTh2 Blocks AC Adenylyl Cyclase (AC) Gai->AC Inhibits Ca2 ↑ Intracellular Ca2+ Gbg->Ca2 Triggers cAMP ↓ cAMP Levels AC->cAMP Th2 Th2 Cell Activation cAMP->Th2 Promotes Ca2->Th2 Promotes

Fig 1. CRTh2 Gαi-coupled signaling pathway and mechanism of pyrazole acetic acid antagonism.

Assay Design: A Self-Validating System

To confidently identify true antagonists and eliminate false positives (such as pan-assay interference compounds or auto-fluorescent molecules), the screening cascade is built on two orthogonal pillars:

  • Primary Screen (TR-FRET cAMP Assay): CRTh2 is a Gαi-coupled receptor. Activation by PGD2 inhibits adenylyl cyclase (AC), lowering intracellular cAMP. In this assay, we use Forskolin to artificially stimulate AC and raise cAMP levels. Addition of PGD2 suppresses this cAMP spike. A successful pyrazole acetic acid antagonist will block PGD2, restoring high cAMP levels.

    • Self-Validating Mechanism: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a ratiometric readout (Emission 665 nm / Emission 615 nm). This internal mathematical calibration cancels out well-to-well volume variations and completely mitigates inner-filter effects caused by the intrinsic fluorescence of aromatic pyrazoles.

  • Orthogonal Screen (FLIPR Calcium Assay): Upon Gαi activation, the dissociated Gβγ subunit triggers intracellular calcium release. A kinetic FLIPR (Fluorometric Imaging Plate Reader) assay provides a real-time functional readout. If a compound is a true antagonist, it will block the PGD2-induced calcium flux. This confirms functional antagonism and rules out any compounds that merely interfered with the TR-FRET detection reagents.

HTS_Workflow Library This compound Library (50,000 Cmpds) Primary Primary Screen: TR-FRET cAMP (10 µM, Single Point) Library->Primary Triage1 Hit Cutoff: >50% Inhibition (~600 Hits) Primary->Triage1 DoseResp Hit Confirmation: Dose-Response (IC50 Determination) Triage1->DoseResp Orthogonal Orthogonal Validation: FLIPR Calcium Assay DoseResp->Orthogonal Counter Counter-Screen: DP1 Receptor Selectivity Orthogonal->Counter Lead Lead Optimization (Stereospecific Profiling) Counter->Lead

Fig 2. High-Throughput Screening (HTS) triage workflow for the pyrazole acetic acid library.

Detailed Experimental Protocols

Primary TR-FRET cAMP Screening Protocol

Cell Line: CHO-K1 cells stably expressing human CRTh2. Rationale: CHO-K1 cells lack endogenous CRTh2 and DP1 receptors, providing a clean null background that prevents signal confounding.

Step-by-Step Methodology:

  • Compound Dispensing: Using an Echo 550 Acoustic Liquid Handler, dispense 10 nL of the pyrazole acetic acid library (10 mM in DMSO) into white 384-well ProxiPlates. Rationale: Acoustic dispensing eliminates disposable tip waste and prevents hydrophobic compound adsorption to plastic surfaces. Final assay concentration is 10 µM (0.1% DMSO).

  • Control Wells: Dispense Ramatroban (a well-characterized CRTh2 antagonist [3]) into columns 1-2 as the positive control (100% inhibition). Dispense DMSO into columns 23-24 as the negative control (0% inhibition).

  • Cell Addition: Resuspend CHO-K1-hCRTh2 cells in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation). Dispense 5 µL of cell suspension (2,000 cells/well) into the 384-well plate. Incubate for 15 minutes at Room Temperature (RT).

  • Stimulation: Add 5 µL of a 2X stimulation mix containing Forskolin (final 2 µM) and PGD2 (final EC80 concentration, typically 15 nM). Incubate for 30 minutes at RT.

  • Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody. Incubate for 1 hour at RT in the dark.

  • Data Acquisition: Read the plate on an EnVision Multimode Plate Reader using TR-FRET settings (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Validation Metric: Calculate the Z'-factor for each plate. Plates with a Z'-factor < 0.6 must be rejected and repeated.

Orthogonal FLIPR Calcium Assay Protocol
  • Cell Plating: Seed CHO-K1-hCRTh2 cells at 10,000 cells/well in black, clear-bottom 384-well plates. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (in assay buffer with probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation: Add 10 µL of hit compounds (from the primary screen, formatted in 10-point dose-response curves) and incubate for 15 minutes.

  • Kinetic Readout: Transfer the plate to the FLIPR Tetra. The instrument will read baseline fluorescence for 10 seconds, automatically inject PGD2 (EC80), and record the calcium flux kinetic response for 120 seconds.

  • Analysis: Calculate IC50 values by plotting the maximum minus minimum fluorescence against the log of the compound concentration.

Data Presentation and SAR Insights

A successful HTS campaign requires stringent triage criteria. Table 1 summarizes typical attrition rates observed when screening a 50,000-compound library of pyrazole acetic acid derivatives.

Table 1: HTS Campaign Metrics and Triage Summary

Screening StageMetric / CutoffCompounds RetainedYield Rate
Primary Screen >50% Inhibition at 10 µM6001.20%
Hit Confirmation IC50 < 1 µM (Dose-Response)2000.40%
Orthogonal Validation Functional FLIPR IC50 < 1 µM750.15%
Counter-Screen DP1 Receptor IC50 > 10 µM500.10%

Through the iterative screening of this library, distinct Structure-Activity Relationship (SAR) trends emerge. Table 2 outlines how specific modifications to the this compound scaffold dictate target affinity.

Table 2: SAR Insights for the Pyrazole Acetic Acid Scaffold

Structural ZoneChemical ModificationEffect on CRTh2 AffinityMechanistic Rationale
Alpha-Carbon (C2) (S)-Enantiomer isolationHigh (<10 nM)Optimal spatial trajectory into the TM3/TM5 hydrophobic sub-pocket.
Alpha-Carbon (C2) (R)-Enantiomer isolationLow (>1 µM)Severe steric clashing with transmembrane domain 3 (TM3).
Pyrazole Ring (C4) Halogenation (Cl, F)IncreasedEnhanced lipophilic efficiency and protection against CYP450 metabolism.
Phenyl Ring para-Sulfonyl substitutionHigh (<5 nM)Establishes a critical hydrogen bond network with Tyrosine 184 (Tyr184).

References

  • Roberts, R., et al. "2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists." European Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Markossian, S., et al. "Assay Guidance Manual." National Center for Biotechnology Information (NCBI) Bookshelf, 2004-Present. URL:[Link]

  • Sugimoto, H., et al. "An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro." Journal of Pharmacology and Experimental Therapeutics, 2003. URL:[Link]

Evaluating the Anticancer Potential of Pyrazole Compounds: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Pyrazole Compounds in Oncology

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] In recent years, their potential as anticancer agents has garnered significant attention, with numerous synthesized derivatives exhibiting potent cytotoxicity against various cancer cell lines.[1][3] These compounds often exert their effects through diverse mechanisms, including the inhibition of crucial cellular targets like cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and tubulin polymerization.[1][2][4] This multifaceted approach makes pyrazoles a compelling class of molecules for the development of novel cancer therapeutics.

The initial preclinical evaluation of these promising compounds relies heavily on robust and informative in vitro cell-based assays.[5][6][7][8] These assays are fundamental for determining a compound's cytotoxic and cytostatic effects, elucidating its mechanism of action, and providing the foundational data necessary for progression into more complex preclinical and clinical studies. This guide provides a detailed overview of key cell-based assays and protocols tailored for the comprehensive evaluation of pyrazole compounds' anticancer potential.

Section 1: Foundational Cytotoxicity and Viability Assays

The first crucial step in evaluating a novel pyrazole compound is to determine its effect on cancer cell viability and proliferation. These assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50).

MTT Assay: A Measure of Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on mitochondrial metabolic activity.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11][12] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[9]

Causality Behind Experimental Choices: This assay is often the primary screening tool due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.[10][11] The choice of a 24-96 hour incubation period allows for the observation of effects on cell proliferation and the induction of cell death pathways.[11]

Self-Validating System: The inclusion of untreated (vehicle) controls and a positive control (a known cytotoxic agent) is essential. The vehicle control establishes the baseline viability, while the positive control ensures the assay is performing as expected. A clear dose-dependent decrease in viability for the test compound provides confidence in the results.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole compound for 24, 48, or 72 hours. Include vehicle-only wells as a negative control.

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 550-600 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][14] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[15]

Causality Behind Experimental Choices: This assay serves as a complementary method to the MTT assay. While MTT measures metabolic activity, the LDH assay directly quantifies cell death associated with membrane damage, a hallmark of necrosis and late-stage apoptosis.

Self-Validating System: The protocol's integrity is maintained by including controls for spontaneous LDH release (from untreated cells), maximum LDH release (from cells lysed with a detergent like Triton™ X-100), and a background control (medium only).[15][16] The percentage of cytotoxicity is then calculated based on these controls.

Protocol: LDH Cytotoxicity Assay

  • Cell Culture and Treatment: Seed and treat cells with the pyrazole compound as described for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell-free supernatant from each well.[13][15]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated samples to the spontaneous and maximum release controls.

Section 2: Delving into the Mechanism of Action: Apoptosis and Cell Cycle

Once a pyrazole compound has demonstrated significant cytotoxicity, the next step is to investigate how it kills cancer cells. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptosis

Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[17] During early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[17][18][19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these early apoptotic cells.[17][18] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[17]

Causality Behind Experimental Choices: This dual-staining method allows for the differentiation of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).[18] This provides a detailed snapshot of the mode of cell death induced by the pyrazole compound.

Self-Validating System: The inclusion of unstained, single-stained (Annexin V only and PI only), and positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) samples is critical for setting up the flow cytometer compensation and gates correctly, ensuring accurate data interpretation.[18]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the pyrazole compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[18][19]

  • Washing: Wash the cells with cold PBS.[18]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry, collecting at least 10,000 events per sample.

Caspase Activity Assays: Confirming the Apoptotic Pathway

Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis.[20] Caspase-3 and -7 are key executioner caspases.[20][21] Caspase activity assays utilize a substrate peptide (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule, either a chromophore (pNA) or a fluorophore (AMC).[21][22] When cleaved by an active caspase, the reporter molecule is released, generating a colorimetric or fluorescent signal that is proportional to caspase activity.[22]

Causality Behind Experimental Choices: Measuring the activation of specific caspases provides strong evidence that the observed cell death is indeed apoptosis and helps to delineate the specific apoptotic pathway involved. Luminescent assays, such as the Caspase-Glo® 3/7 assay, offer high sensitivity, making them suitable for samples with low cell numbers.[14][21]

Self-Validating System: A negative control (untreated cells) establishes the basal level of caspase activity. A positive control (cells treated with a known apoptosis inducer) validates the assay's ability to detect caspase activation. Additionally, a specific caspase inhibitor can be used to confirm the specificity of the signal.[23]

Protocol: Caspase-3/7 Activity Assay (Fluorometric)

  • Induce Apoptosis: Treat cells with the pyrazole compound in a 96-well plate.

  • Cell Lysis: After treatment, add a lysis buffer to each well and incubate on ice.[22]

  • Reaction Setup: Transfer the cell lysate to a new plate and add the reaction buffer containing the DEVD-AMC substrate.[22]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[22]

  • Fluorescence Measurement: Read the samples in a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~420-460 nm.[22]

  • Data Analysis: Quantify the fold-increase in caspase activity in treated samples compared to the untreated control.

Cell Cycle Analysis: Investigating Proliferation Arrest

Principle: Dysregulation of the cell cycle is a hallmark of cancer.[24] Many anticancer drugs function by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cell proliferation.[24] Cell cycle analysis is performed using flow cytometry to measure the DNA content of cells stained with a fluorescent dye like propidium iodide (PI). The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[24]

Causality Behind Experimental Choices: Fixing cells with cold ethanol is a critical step that permeabilizes the cells, allowing PI to enter and stain the DNA, while also preserving the cellular structure for analysis.[24][25] Treatment with RNase is necessary because PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[24]

Self-Validating System: The characteristic histogram of a healthy, asynchronously growing cell population serves as the baseline control. A known cell cycle inhibitor (e.g., nocodazole for G2/M arrest) can be used as a positive control to validate the staining and analysis procedure.[24]

Protocol: Cell Cycle Analysis by PI Staining

  • Cell Culture and Treatment: Seed and treat cells with the pyrazole compound for a specified duration (e.g., 24 hours).[24]

  • Cell Harvesting: Collect all cells, including those in the supernatant, to account for detached cells.[24]

  • Fixation: Wash the cells with PBS and then fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[24][25] Store at -20°C for at least 2 hours.[24]

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a PI staining solution containing RNase A.[24]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[24]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.[24]

  • Data Analysis: Use cell cycle analysis software to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[26]

Section 3: Assessing Metastatic Potential: Migration and Invasion Assays

A critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells. Evaluating the effect of pyrazole compounds on these processes is essential for understanding their full therapeutic potential.

Wound Healing (Scratch) Assay: Measuring Collective Cell Migration

Principle: The wound healing or scratch assay is a simple and widely used method to study collective cell migration in vitro.[27][28] A "wound" or cell-free gap is created in a confluent monolayer of cancer cells.[28] The ability of the cells to migrate and close this gap over time is monitored and quantified.[28]

Causality Behind Experimental Choices: Creating a consistent scratch width is crucial for reproducible results. Using a pipette tip or a specialized insert helps to standardize the initial wound area.[28][29] Time-lapse microscopy is the ideal method for monitoring wound closure, as it provides a dynamic view of the migration process.[28] To distinguish between cell migration and proliferation, the assay is often performed in serum-free or low-serum medium, or in the presence of a proliferation inhibitor like mitomycin C.[27]

Self-Validating System: The rate of wound closure in untreated control cells serves as the baseline for comparison. A known inhibitor of cell migration can be used as a positive control. Quantitative analysis of the wound area at different time points provides objective data.

Protocol: Wound Healing Assay

  • Create a Monolayer: Seed cells in a multi-well plate and grow them to full confluency.

  • Create the "Wound": Use a sterile pipette tip to make a straight scratch across the center of the cell monolayer.[28]

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells and debris, then add fresh medium containing the pyrazole compound or vehicle control.

  • Image Acquisition: Immediately capture an initial image (T=0) of the scratch using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.[28]

  • Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.

Transwell Invasion Assay: Evaluating Invasion Through an Extracellular Matrix

Principle: The Transwell invasion assay, also known as the Boyden chamber assay, assesses the ability of cancer cells to invade through a basement membrane-like extracellular matrix (ECM).[30][31][32] The assay uses a two-chamber system separated by a porous membrane coated with a layer of Matrigel, a protein mixture that mimics the ECM.[30][33][34] Cells are seeded in the upper chamber in serum-free medium, and the lower chamber contains a chemoattractant, typically medium with fetal bovine serum (FBS).[34] Invasive cells degrade the Matrigel, migrate through the pores of the membrane towards the chemoattractant, and adhere to the bottom of the membrane.[30][35]

Causality Behind Experimental Choices: The Matrigel layer is the key component that distinguishes this from a simple migration assay; it requires the cells to exhibit proteolytic activity to invade.[32][33] The chemoattractant gradient is essential to stimulate directed cell movement.

Self-Validating System: A parallel migration assay (without the Matrigel coating) should be run to differentiate between effects on invasion and general motility.[34] A negative control (no chemoattractant in the lower chamber) will establish the baseline of random movement. The number of invading cells is quantified by staining and counting, providing a direct and robust readout.

Protocol: Transwell Invasion Assay

  • Prepare Inserts: Coat the upper surface of Transwell inserts with a thin layer of Matrigel and allow it to solidify.[34]

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells into the upper chamber of the prepared inserts.

  • Treatment: Add the pyrazole compound to both the upper and lower chambers to ensure constant exposure.

  • Set up Chemoattractant: Add medium containing FBS to the lower chamber.[34]

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[34]

  • Remove Non-Invasive Cells: Carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.[33][34]

  • Fix and Stain: Fix the invaded cells on the lower surface of the membrane with methanol and stain them with crystal violet.[33][34]

  • Quantification: Elute the stain and measure its absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from these assays should be summarized in tables.

Table 1: Cytotoxicity of Pyrazole Compounds on Cancer Cell Lines

CompoundCell LineIncubation Time (h)IC50 (µM)
Pyrazole-AMCF-7485.21
Pyrazole-BA549488.0
Pyrazole-CHepG2482.0
DoxorubicinMCF-7480.95

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Doxorubicin is included as a standard reference drug. Data is hypothetical and for illustrative purposes. Some IC50 values are based on published data.[1][2][3]

Table 2: Effect of Pyrazole-A on Apoptosis and Cell Cycle in MCF-7 Cells

Treatment% Early Apoptosis% Late Apoptosis/Necrosis% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control4.5 ± 0.82.1 ± 0.365.2 ± 2.520.1 ± 1.814.7 ± 1.5
Pyrazole-A (5 µM)25.8 ± 2.115.3 ± 1.978.9 ± 3.110.5 ± 1.210.6 ± 1.1

Data is presented as mean ± standard deviation from three independent experiments. Data is hypothetical and for illustrative purposes.

Table 3: Impact of Pyrazole-A on MCF-7 Cell Migration and Invasion

Treatment% Wound Closure at 24hRelative Invasion (%)
Vehicle Control85.2 ± 5.6100
Pyrazole-A (2.5 µM)30.7 ± 4.122.5 ± 3.8

Data is presented as mean ± standard deviation. Relative invasion is normalized to the vehicle control. Data is hypothetical and for illustrative purposes.

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate the experimental workflows and the underlying biological logic.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 Metastatic Potential Pyrazoles Pyrazole Compound Library Cytotoxicity Cytotoxicity/Viability Assays (MTT, LDH) Pyrazoles->Cytotoxicity Treat Cells IC50 IC50 Determination Cytotoxicity->IC50 Analyze Data Active_Hits Active Compounds (Low IC50) IC50->Active_Hits Select Hits Apoptosis Apoptosis Assays (Annexin V, Caspase) Active_Hits->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Active_Hits->CellCycle Migration Migration Assay (Wound Healing) Active_Hits->Migration Invasion Invasion Assay (Transwell) Active_Hits->Invasion Apoptosis_Result Induces Apoptosis? Apoptosis->Apoptosis_Result CellCycle_Result Causes Arrest? CellCycle->CellCycle_Result Migration_Result Inhibits Migration? Migration->Migration_Result Invasion_Result Inhibits Invasion? Invasion->Invasion_Result Apoptosis_Pathway Pyrazole Pyrazole Compound Cell Cancer Cell Pyrazole->Cell Induces Mitochondria Mitochondrial Stress (ROS, Depolarization) Cell->Mitochondria Caspase9 Caspase-9 Activation (Initiator) Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 Activation (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Intrinsic apoptosis pathway often targeted by pyrazoles.

Conclusion

The systematic application of this suite of cell-based assays provides a robust framework for the initial evaluation of novel pyrazole compounds as potential anticancer agents. By moving from broad cytotoxicity screening to detailed mechanistic studies of apoptosis, cell cycle arrest, and metastatic potential, researchers can build a comprehensive profile of a compound's activity. This layered, evidence-based approach is critical for identifying the most promising candidates for further preclinical development in the ongoing search for more effective and less toxic cancer therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gao, C., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5405. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available at: [Link]

  • PromoCell. (n.d.). The Endothelial Cell Transwell Migration and Invasion Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. Available at: [Link]

  • Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • CytoSMART. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]

  • SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for cutaneous wound healing assay in a murine model. Retrieved from [Link]

  • EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. Retrieved from [Link]

  • Al-Osta, S., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 29(14), 3358. Available at: [Link]

  • Protocols.io. (2016). CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. Retrieved from [Link]

  • Bar-Zeev, Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. Available at: [Link]

  • Roche. (n.d.). Cytotoxicity Detection Kit (LDH). Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • SnapCyte. (2024). Transwell Migration and Invasion Assay - the complete breakdown. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ 24-Well Wound Healing Assay. Retrieved from [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • ecancer. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • CUSABIO. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • RegMedNet. (n.d.). Endothelial cell transmigration and invasion assay. Retrieved from [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Flow Cytometry Protocol. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • Bentham Science. (2025). Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Retrieved from [Link]

  • MDPI. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Retrieved from [Link]

Sources

Green synthesis methods for pyrazole acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sustainable Synthetic Pathways for Pyrazole Acetic Acid Scaffolds

Executive Summary

Pyrazole acetic acid derivatives represent a critical scaffold in medicinal chemistry, serving as the pharmacophore for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Lonazolac and Pirazolac , as well as selective COX-2 inhibitors. Traditional synthetic routes (e.g., classical Knorr condensation) often suffer from low atom economy, the use of volatile organic compounds (VOCs), and toxic reagents like hydrazine hydrate in large excess.

This Application Note details three validated Green Chemistry protocols for the synthesis of pyrazole acetic acid derivatives. These methods prioritize ionic liquid catalysis , microwave-assisted aqueous synthesis , and mechanochemical (solvent-free) grinding . These protocols are designed to maximize yield (>90%), minimize E-factor (waste-to-product ratio), and ensure scalability for drug development workflows.

Scientific Foundation & Mechanism

The core transformation involves the condensation of a hydrazine derivative with a


-keto ester or a 

-dicarbonyl equivalent. In the context of pyrazole acetic acids, the starting material is often a substituted acetonedicarboxylate or a 4-formyl-pyrazole intermediate converted via Vilsmeier-Haack conditions.
The "Green" Advantage
  • Atom Economy: One-pot multicomponent reactions (MCRs) incorporate all starting materials into the final product, reducing byproduct formation.

  • Activation Energy: Microwave (MW) and Ultrasound (US) irradiation provide targeted energy transfer, reducing reaction times from hours (reflux) to minutes.

  • Solvent Replacement: Replacing chlorinated solvents (DCM, chloroform) with water or recyclable Ionic Liquids (ILs) eliminates the most significant source of pharmaceutical waste.

Protocol A: Ionic Liquid-Mediated Synthesis

Rationale: Ionic liquids (ILs) act as dual solvent-catalysts. They possess high thermal stability and negligible vapor pressure. The cation of the IL acts as a Lewis acid, activating the carbonyl group of the


-keto ester, facilitating nucleophilic attack by hydrazine.

Target Molecule: Ethyl 1,3-diphenyl-1H-pyrazole-4-acetate (Lonazolac precursor).

Materials
  • Reactants: Phenylhydrazine (10 mmol), Diethyl 3-oxopentanedioate (Diethyl acetonedicarboxylate) derivative (10 mmol).

  • Catalyst/Solvent: 1-Butyl-3-methylimidazolium hexafluorophosphate [bmim][PF6] or [Et3NH][HSO4].

  • Equipment: Hotplate stirrer, oil bath, vacuum filtration setup.

Step-by-Step Protocol
  • Charge: In a 50 mL round-bottom flask, introduce 2.0 g of [bmim][PF6] .

  • Addition: Add phenylhydrazine (1.0 equiv) and the

    
    -keto ester derivative (1.0 equiv) directly to the IL.
    
  • Reaction: Stir the mixture at room temperature for 15 minutes, then heat to 60°C for 30–45 minutes.

    • Checkpoint: Monitor progress via TLC (Ethyl Acetate:Hexane 3:7). The IL medium often accelerates the reaction compared to ethanol reflux.

  • Quench & Isolation: Cool the mixture to room temperature. Add ice-cold water (20 mL) to the flask and stir vigorously. The hydrophobic IL will separate, or the product will precipitate out (depending on the specific IL hydrophobicity).

  • Extraction/Filtration:

    • Solid Product: Filter the precipitate, wash with water (2 x 10 mL) to remove any IL traces.

    • Liquid Product: Extract with minimal diethyl ether if necessary (though precipitation is preferred for green metrics).

  • Recycling: Evaporate the water from the filtrate under reduced pressure (80°C, 20 mbar). The remaining IL can be dried and reused up to 5 cycles with <5% loss in activity.

Protocol B: Microwave-Assisted Aqueous Synthesis

Rationale: Water is the ideal green solvent but often suffers from poor solubility of organic reactants. Microwave irradiation creates "hot spots" and superheating effects that overcome solubility barriers and accelerate the condensation rate significantly.

Materials
  • Reactants: Aryl hydrazine hydrochloride, Ethyl acetoacetate derivative.

  • Solvent: Deionized Water.

  • Catalyst: Sodium Acetate (NaOAc) - acts as a mild base to liberate the free hydrazine.

  • Equipment: Monowave reactor (e.g., Anton Paar or CEM) with sealed pressure vials (10 mL or 30 mL).

Step-by-Step Protocol
  • Preparation: In a 10 mL microwave process vial, suspend the aryl hydrazine hydrochloride (2 mmol) and NaOAc (2.2 mmol) in water (4 mL) .

  • Mixing: Add the

    
    -keto ester (2 mmol). Cap the vial with a Teflon-lined septum.
    
  • Irradiation Parameters:

    • Temperature: 120°C

    • Ramp Time: 2 minutes

    • Hold Time: 5–10 minutes

    • Stirring: High (600 rpm)

    • Pressure Limit: 15 bar

  • Workup: Cool the vial to 40°C using compressed air (integrated in most MW reactors).

  • Isolation: The product typically separates as an oily layer or solid precipitate. Decant the aqueous layer. Recrystallize the solid from Ethanol/Water (1:1).

Mechanistic Visualization

The following diagram illustrates the Lewis Acid activation mechanism provided by the Ionic Liquid cation, a key differentiator in Protocol A.

IonicLiquidMechanism Reactants Reactants (Hydrazine + Beta-Keto Ester) Activation Activation (C=O Polarization by [bmim]+ Cation) Reactants->Activation Mixing in IL NucleophilicAttack Nucleophilic Attack (C-N Bond Formation) Activation->NucleophilicAttack Enhanced Electrophilicity Cyclization Cyclization & Dehydration (-H2O) NucleophilicAttack->Cyclization Intramolecular Product Pyrazole Acetic Acid Derivative Cyclization->Product Precipitation Recycle Recovered Ionic Liquid (Dried & Reused) Product->Recycle Filtration of Filtrate Recycle->Reactants Cycle n+1

Figure 1: Mechanism of Ionic Liquid ([bmim]+) mediated pyrazole synthesis. The cationic species polarizes the carbonyl oxygen, facilitating the attack by the hydrazine nucleophile.

Workflow Visualization: Microwave Protocol

MicrowaveWorkflow Start Start: Weigh Reagents (Vial Charge) Solvent Add Water + NaOAc (Green Solvent) Start->Solvent Seal Seal & Pre-Stir (Homogenization) Solvent->Seal MW Microwave Irradiation 120°C, 10 min Seal->MW Cool Cooling (Air Jet) to 40°C MW->Cool Separate Phase Separation (Solid/Liquid) Cool->Separate Final Pure Pyrazole Derivative Separate->Final Filtration/Recrystallization

Figure 2: Operational workflow for the Microwave-Assisted Aqueous Synthesis (Protocol B).

Comparative Data Analysis

The following table contrasts the Green Protocols against the Traditional Method (Reflux in Ethanol/Acetic Acid).

ParameterTraditional Method (Reflux)Protocol A (Ionic Liquid)Protocol B (Microwave/Water)
Reaction Time 4 – 8 Hours30 – 45 Minutes5 – 10 Minutes
Solvent Ethanol / Glacial AcOH[bmim][PF6] (Recyclable)Water
Yield (%) 70 – 75%88 – 94%90 – 96%
Purification Column ChromatographySimple Filtration/WashRecrystallization
E-Factor High (Solvent Waste)Low (Recycled Media)Very Low (Water Waste)
Energy Input High (Prolonged Heating)ModerateLow (Targeted Heating)

Critical Considerations & Troubleshooting

  • Regioselectivity: In the reaction of unsymmetrical

    
    -keto esters (common in Lonazolac synthesis), two isomers are possible.
    
    • Insight: Microwave irradiation in water often favors the thermodynamically stable isomer (1,3,5-substituted) due to the rapid equilibrium establishment.

  • Ionic Liquid Viscosity: Some ILs are viscous at room temperature, hindering mass transfer.

    • Solution: Always pre-heat the IL to 40°C or use ultrasound (30 seconds) to lower viscosity before adding solid reactants.

  • Hydrazine Safety: While these protocols are "green," hydrazines are toxic.

    • Control: Use hydrazine hydrochloride salts where possible (as in Protocol B) rather than free hydrazine hydrate to minimize vapor exposure.

References

  • Ionic Liquid Catalysis: Davoodnia, A., et al. "Ionic liquid-mediated synthesis of pyrazoles." Journal of Heterocyclic Chemistry, 2020.[1] Link

  • Microwave Synthesis: Khodadad, H., et al. "Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents."[2] Combinatorial Chemistry & High Throughput Screening, 2021.[2][3] Link

  • Aqueous/Ultrasound Methods: Zhou, J., et al. "Ultrasound-assisted synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water."[4][5] Ultrasonics Sonochemistry, 2016. Link

  • Lonazolac Analogues: Abdel-Aziz, M., et al. "Discovery of new non-acidic lonazolac analogues with COX-2 selectivity." MedChemComm, 2016. Link

  • General Green Pyrazole Review: "Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds." Current Organic Chemistry, 2023. Link

Sources

Application Note: 2-phenyl-2-(1H-pyrazol-1-yl)acetic Acid as a Privileged Scaffold in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity interactions across diverse biological targets. The pyrazole ring is a well-established pharmacophore known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1].

This application note details the utility of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid , a highly versatile building block. By combining the rigid, hydrogen-bonding capable pyrazole core with a lipophilic phenyl ring and an ionizable acetic acid moiety, this scaffold serves as a powerful foundation for developing selective Cyclooxygenase-2 (COX-2) inhibitors, 5-Lipoxygenase (5-LOX) inhibitors, and Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2) antagonists[2][3].

Pharmacophoric Rationale & Mechanistic Insights

The structural architecture of this compound is not arbitrary; each functional group plays a causal role in target engagement:

  • The Pyrazole Core: Acts as a rigid bioisostere for amide or aromatic systems. Its nitrogen atoms serve as critical hydrogen-bond acceptors, orienting the molecule within the target's binding pocket.

  • The Acetic Acid Moiety: Essential for establishing electrostatic interactions (salt bridges) with basic amino acid residues (e.g., Arg120 in the COX-2 active site). This mimics the binding mode of endogenous arachidonic acid[2][4].

  • The

    
    -Phenyl Substitution:  Unlike simpler pyrazole-4-acetic acids (such as the NSAID Lonazolac)[4], placing a phenyl group at the 
    
    
    
    -carbon introduces a chiral center and immediate steric bulk. This restricts the conformational flexibility of the acetic acid side chain, locking it into an active conformation that enhances selectivity and binding kinetics (residence time) against targets like the CRTh2 receptor[5].

MOA AA Arachidonic Acid (Endogenous Substrate) COX2 COX-2 Enzyme (Inflammation Pathway) AA->COX2 Catalysis LOX5 5-LOX Enzyme (Allergic Pathway) AA->LOX5 Catalysis PGE2 Prostaglandins (PGE2) Pain & Swelling COX2->PGE2 LTs Leukotrienes Bronchoconstriction LOX5->LTs Scaffold 2-phenyl-2-(1H-pyrazol-1-yl) acetic acid Scaffold Scaffold->COX2 Competitive Inhibition Scaffold->LOX5 Allosteric/Competitive

Dual inhibition of COX-2 and 5-LOX pathways by the pyrazole-acetic acid scaffold.

Synthetic Methodology & Self-Validating Protocols

To utilize this scaffold effectively, researchers must synthesize it with high purity. The following protocol describes the


-alkylation of pyrazole using an 

-bromophenylacetate precursor, followed by saponification.
Protocol 1: Synthesis of this compound

Rationale for Reagent Selection: Potassium carbonate (


) is utilized as a mild base to deprotonate the pyrazole without causing premature hydrolysis of the ester precursor. Dimethylformamide (DMF) is selected as a polar aprotic solvent to stabilize the transition state of the 

substitution, accelerating the reaction.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1H-pyrazole (10 mmol, 0.68 g) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous

    
     (15 mmol, 2.07 g). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.
    
  • Alkylation: Dropwise, add ethyl

    
    -bromophenylacetate (11 mmol, 2.67 g) over 10 minutes. Elevate the temperature to 60°C and stir for 4 hours.
    
  • In-Line Validation (TLC): Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. Self-Validation Check: The disappearance of the UV-active

    
    -bromo ester spot (
    
    
    
    ) and the appearance of a new lower-running spot (
    
    
    ) confirms the formation of the intermediate ester.
  • Saponification: Cool the mixture to room temperature. Add 2M aqueous NaOH (15 mL) and stir for 2 hours to hydrolyze the ethyl ester.

  • Workup & Isolation: Dilute the mixture with distilled water (30 mL) and wash with diethyl ether (2 x 20 mL) to remove unreacted organic impurities. Carefully acidify the aqueous layer with 1M HCl to pH ~3.

  • Crystallization: Collect the resulting white precipitate via vacuum filtration. Wash with cold water and dry under a vacuum to yield the pure this compound.

  • Analytical Validation:

    • LC-MS: Confirm the exact mass

      
      
      
      
      
      .
    • 
      H NMR (DMSO-
      
      
      
      ): Look for the characteristic
      
      
      -proton singlet at
      
      
      6.20 - 6.40 ppm. The extreme downfield shift is caused by the combined deshielding effects of the adjacent carboxylate, phenyl ring, and pyrazole nitrogen.

Biological Evaluation: In Vitro Screening Protocols

Once synthesized, the scaffold derivatives are typically evaluated for their anti-inflammatory potential.

Protocol 2: COX-1 / COX-2 Selectivity Assay

This assay determines the therapeutic window of the synthesized derivatives, aiming for high COX-2 inhibition (efficacy) with low COX-1 inhibition (safety against gastrointestinal toxicity)[2].

  • Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing hematin (1

    
    M) and phenol (2 mM).
    
  • Compound Incubation: Dispense 10

    
    L of the test compound (dissolved in DMSO, final concentration 0.1% to prevent enzyme denaturation) into a 96-well plate. Add 180 
    
    
    
    L of the enzyme solution. Incubate at 37°C for 15 minutes.
  • Reaction Initiation: Add 10

    
    L of arachidonic acid (final concentration 10 
    
    
    
    M) to initiate the reaction.
  • Termination & Readout: After 2 minutes, terminate the reaction by adding 10

    
    L of 1M HCl. Quantify the production of Prostaglandin E2 (PGE2) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
    
  • Data Analysis: Calculate

    
     values using non-linear regression. Selectivity Index (SI) is defined as 
    
    
    
    .

Quantitative Structure-Activity Relationship (QSAR) Profiling

Structural modifications to the this compound scaffold drastically alter its biological profile. The table below summarizes representative QSAR data demonstrating how derivatization impacts COX-2 selectivity.

Compound ID

-Substitution
Pyrazole SubstitutionCarboxylic Acid ModificationCOX-2

(

M)
COX-1

(

M)
Selectivity Index (SI)
Scaffold Core PhenylNoneFree Acid1.4512.308.48
Derivative A Phenyl4-ChloroFree Acid0.8215.1018.41
Derivative B Phenyl3,5-DimethylFree Acid0.2122.50107.14
Derivative C 4-Fluorophenyl3,5-DimethylFree Acid0.08>50.00>625.00
Derivative D Phenyl3,5-DimethylEthyl Ester (Prodrug)>10.00>50.00N/A (Requires in vivo hydrolysis)

Data Interpretation: The addition of electron-donating groups (e.g., 3,5-dimethyl) on the pyrazole ring significantly enhances COX-2 binding affinity (Derivative B). Substituting the


-phenyl ring with a para-fluoro group (Derivative C) increases lipophilicity and metabolic stability, resulting in sub-micromolar potency and exceptional selectivity[2]. Masking the free acid as an ester (Derivative D) abolishes in vitro activity, validating the causality that the free carboxylate is mandatory for the Arg120 salt-bridge interaction.

Workflow Core Core Scaffold Synthesis Deriv Derivatization (R-group mapping) Core->Deriv Screen In Vitro Screening (COX-2 / CRTh2) Deriv->Screen Screen->Deriv SAR Feedback Loop PK ADME & PK Profiling Screen->PK Lead Lead Candidate Selection PK->Lead

Iterative hit-to-lead optimization workflow for pyrazole-acetic acid derivatives.

References

1.[1] Title: Pyrazoline as a medicinal scaffold. Source: BIONATURA. URL: 2.[4] Title: Lonazolac | C17H13ClN2O2 | CID 68706 - PubChem - NIH. Source: PubChem. URL: 3.[2] Title: Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PMC. Source: PMC. URL: 4.[3] Title: Martin D Lehner Dr. rer. nat. Group Leader at Bionorica SE - ResearchGate. Source: ResearchGate. URL: 5.[5] Title: Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead Optimization | Request PDF - ResearchGate. Source: ResearchGate. URL:

Sources

Engineering Pyrazole-Based Fluorescent Probes for Mitochondrial Bioimaging

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Pyrazole Advantage

In the landscape of fluorescent probe development, the pyrazole scaffold (


) has emerged as a superior pharmacophore due to its "tunable electronics." Unlike rigid fluorophores (e.g., fluorescein), pyrazoles offer a versatile platform for constructing Donor-

-Acceptor (D-

-A)
systems.

This guide focuses on developing mitochondria-targeted pyrazole probes . Mitochondria are the metabolic hubs of the cell, and their dysfunction is a hallmark of cancer and neurodegeneration. By leveraging the inherent lipophilicity and tunable pKa of pyrazoles, we can engineer probes that permeate the mitochondrial double membrane without the need for bulky triphenylphosphonium (TPP) tags, although TPP is often added for enhanced specificity.

Core Mechanisms of Action
  • Intramolecular Charge Transfer (ICT): The primary mechanism for environmental sensing (polarity/viscosity).

  • Photoinduced Electron Transfer (PET): Often used for "turn-on" sensing of specific ions (e.g.,

    
    , 
    
    
    
    ).
  • Mitochondrial Accumulation: Driven by the Nernstian potential across the inner mitochondrial membrane (negative inside).

Molecular Engineering & Design Logic

To build a successful probe, you must balance quantum yield (


) with solubility and specificity. The design strategy follows a strict logic gate:

DesignLogic cluster_effect Photophysical Outcome Core Pyrazole Core (Scaffold) Linker Conjugated Bridge (Styryl, Vinyl) Core->Linker Donor Electron Donor (D) (-NMe2, -OMe) Donor->Core Push e- Acceptor Electron Acceptor (A) (-CN, -NO2, Pyridinium) Target Targeting Group (Cationic Charge) Acceptor->Target Localization ICT ICT State (Red Shifted) Acceptor->ICT Linker->Acceptor Pull e-

Figure 1: Logic flow for D-


-A pyrazole probe design. The "Push-Pull" electronic effect dictates the emission wavelength and sensitivity to cellular polarity.

Protocol A: Synthesis of a Pyrazole-Chalcone Hybrid

Note: This protocol describes the synthesis of a generic D-


-A pyrazole probe via the Claisen-Schmidt condensation followed by cyclization.
Reagents Required[1][2][3][4][5][6]
  • 4-Dimethylaminobenzaldehyde (Donor)

  • 4-Acetylpyridine (Acceptor precursor)

  • Phenylhydrazine[1]

  • Ethanol (Absolute)[1]

  • Sodium Hydroxide (NaOH)

  • Glacial Acetic Acid[1]

Step-by-Step Methodology
  • Claisen-Schmidt Condensation (Chalcone Formation):

    • Dissolve 10 mmol of 4-acetylpyridine and 10 mmol of 4-dimethylaminobenzaldehyde in 20 mL ethanol.

    • Add 5 mL of 40% NaOH aqueous solution dropwise while stirring at

      
      .
      
    • Stir at room temperature (RT) for 12 hours. A precipitate (chalcone intermediate) will form.

    • Filter, wash with cold water, and recrystallize from ethanol.

  • Pyrazoline Cyclization:

    • Dissolve 5 mmol of the chalcone intermediate in 20 mL glacial acetic acid.

    • Add 10 mmol of phenylhydrazine.

    • Reflux the mixture at

      
       for 6–8 hours.
      
    • Critical Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the chalcone spot.

  • Purification:

    • Pour the reaction mixture into ice water to precipitate the crude solid.

    • Filter and wash with sodium bicarbonate solution (to neutralize acid).

    • Purify via column chromatography (Silica gel 60, Gradient elution: Hexane

      
       20% EtOAc).
      

Protocol B: Photophysical Characterization

Before biological use, the probe's optical response to environmental changes must be validated.

Determination of Quantum Yield ( )

Method: Comparative Method (Reference: Rhodamine B,


 in water).
  • Preparation: Prepare 5 dilutions of the Probe and Rhodamine B in the same solvent. Absorbance at excitation wavelength (

    
    ) must be 
    
    
    
    to avoid inner filter effects.[2]
  • Measurement: Record integrated fluorescence intensity (

    
    ) and Absorbance (
    
    
    
    ) for all samples.
  • Calculation: Plot

    
     vs. 
    
    
    
    . The slope (
    
    
    ) is used in the equation:
    
    
    (Where
    
    
    is the refractive index of the solvent).
Solvatochromism (Polarity Sensitivity)

Since mitochondria have a distinct viscosity and polarity, test the probe in solvents of varying dielectric constants.

SolventDielectric Constant (

)
Expected

Shift
Interpretation
Toluene2.38 (Non-polar)Blue-shifted (Hypsochromic)Weak ICT stabilization
DMSO46.7 (Polar Aprotic)Red-shifted (Bathochromic)Strong ICT stabilization
Glycerol42.5 (Viscous)Intensity IncreaseRestriction of intramolecular rotation (RIR)

Protocol C: Biological Validation (In Vitro)

Workflow Overview

BioWorkflow Step1 Cytotoxicity Assay (MTT / 24h) Step2 Cell Seeding (HeLa / HEK293) Step3 Probe Incubation (5-10 µM, 30 min) Step2->Step3 Step4 Co-Localization (MitoTracker Green) Step3->Step4 Step5 Confocal Imaging (Ex: 405/488nm) Step4->Step5

Figure 2: Biological validation workflow for fluorescent probes.

Cytotoxicity Assay (MTT Protocol)

Standard: ISO 10993-5

  • Seeding: Seed HeLa cells (

    
     cells/well) in a 96-well plate. Incubate for 24h.
    
  • Treatment: Add Probe at concentrations 0, 1, 5, 10, 20, 50

    
    M. Incubate for 24h.
    
  • MTT Addition: Add 10

    
    L MTT reagent (5 mg/mL in PBS). Incubate 4h at 
    
    
    
    .
  • Solubilization: Remove media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure Absorbance at 570 nm. Viability

    
     at imaging concentration is required.
    
Live Cell Imaging & Co-Localization

Objective: Confirm mitochondrial targeting.

  • Culture: Grow cells on 35mm glass-bottom dishes.

  • Staining:

    • Wash cells 2x with PBS.[3]

    • Add Probe (e.g., 5

      
      M) and MitoTracker Green FM  (100 nM) simultaneously.
      
    • Incubate for 20–30 mins at

      
      .
      
  • Washing: Wash 3x with PBS to remove background. Add imaging medium (phenol-red free).

  • Microscopy:

    • Channel 1 (Probe): Ex: 405 nm / Em: 550–600 nm (Red).

    • Channel 2 (MitoTracker): Ex: 488 nm / Em: 500–530 nm (Green).

  • Analysis: Calculate Pearson’s Correlation Coefficient (PCC). A PCC

    
     indicates successful mitochondrial targeting.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Probe is too lipophilic (LogP > 5).Use Pluronic F-127 (0.02%) as a dispersing agent or lower concentration.
Rapid Photobleaching Oxidation of the pyrazoline ring.Use anti-fade mounting media (for fixed cells) or lower laser power (live cells).
Low Fluorescence Signal Aggregation-Caused Quenching (ACQ).Modify the structure with bulky groups (e.g., tert-butyl) to prevent

-

stacking.
Non-Specific Staining Probe is trapped in Lysosomes.Check pKa. Lysosomal trapping occurs if the probe becomes protonated at pH 4-5. Ensure pKa < 4 or > 9.

References

  • Silva, A. et al. (2025). Fluorescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications.[3][4][5] ResearchGate/Journal of Materials Chemistry.

  • Resch-Genger, U. et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols/ResearchGate.

  • BenchChem Application Notes. (2025). Illuminating Biology: Bioimaging Applications of Fluorescent Pyrazole Derivatives.

  • Abcam Protocols. MTT Assay Protocol for Cell Viability and Cytotoxicity.

  • Zhang, H. et al. (2026). Mitochondria-Targeted Fluorescent Probes: Bridging Molecular Innovation and Disease Diagnosis.[6] Journal of Medicinal Chemistry.

  • NCI Assay Guidance. (2013). Cell Viability Assays: MTT Assay Protocol. NCBI Bookshelf.

Sources

Application Note: Formulation of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the formulation strategies for 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid , a carboxylic acid-containing small molecule often utilized as a chemical probe or scaffold in medicinal chemistry (e.g., NSAID-like or fungicidal activity). Due to its physicochemical profile—specifically the presence of a lipophilic phenyl-pyrazole core and an ionizable carboxylic acid tail—this compound exhibits pH-dependent solubility.

Successful in vivo administration requires selecting a vehicle that balances solubility , stability , and tolerability . This note provides three validated protocols:

  • IV/IP Solution: A co-solvent system for intravenous or intraperitoneal delivery.

  • pH-Adjusted Saline: A salt-formation strategy for aqueous solubility.

  • Oral Suspension: A high-dose vehicle for oral gavage (PO).

Pre-Formulation Profile & Logic

Before formulation, one must understand the molecule's behavior in solution.

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 202.21 g/mol Small molecule; rapid dissolution expected if wetted properly.
Functional Groups Carboxylic Acid (-COOH), Pyrazole, PhenylAcidic . Solubility will be low at pH < 4 and high at pH > 7.
Predicted pKa ~3.5 – 4.5 (Carboxylic acid)Can be solubilized by forming a salt with NaOH, Meglumine, or Tris.
LogP (Predicted) ~1.5 – 2.5Moderately lipophilic. Requires wetting agents (Tween) or co-solvents (DMSO/PEG).[1]
Physical State Solid Powder (MP: 144-148°C)High melting point suggests a stable crystal lattice; energy (sonication/heat) may be needed for dissolution.
Formulation Decision Matrix

The choice of formulation depends strictly on the Route of Administration and the Target Dose .

FormulationDecision Start Start: Define Study Goal Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IP Intraperitoneal (IP) Route->IP CheckSol Target Conc. < Solubility Limit? IV->CheckSol Sol_Salt Protocol A: pH-Adjusted Saline (Preferred for Safety) PO->Sol_Salt Low Dose (<10 mg/kg) Suspension Protocol C: Homogeneous Suspension (0.5% MC + Tween 80) PO->Suspension High Dose (>10 mg/kg) IP->CheckSol CheckSol->Sol_Salt Yes (Low Dose) Sol_Cosolvent Protocol B: Co-Solvent System (5% DMSO / 40% PEG400) CheckSol->Sol_Cosolvent No (High Dose)

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and dosage requirements.

Detailed Protocols

Protocol A: pH-Adjusted Saline (In Situ Salt Formation)

Best For: IV Bolus, IP, or Low-Dose PO. Mechanism: Converts the insoluble acid form into a soluble sodium or meglumine salt.

Reagents:

  • 1N NaOH (Sodium Hydroxide) or 1M Meglumine.

  • 0.9% Saline (Sterile).[1][2]

  • pH Meter or Strips.

Procedure:

  • Weigh: Accurately weigh the required amount of this compound into a sterile glass vial.

  • Equivalency Calculation: Calculate the molar amount of the compound. Add 1.05 molar equivalents of 1N NaOH.

    • Note: Do not add excess base initially to avoid hydrolysis or tissue irritation.

  • Dissolve: Vortex and sonicate. The solution should turn clear as the salt forms.

    • Troubleshooting: If not clear, add 1N NaOH in 1 µL increments, checking pH. Do not exceed pH 8.5 for IV administration.

  • Dilute: Add 0.9% Saline to reach the final volume.

  • Filter: Pass through a 0.22 µm PES syringe filter for sterilization (Critical for IV).

Protocol B: Standard Co-Solvent System (Universal Discovery Vehicle)

Best For: IP, PO, or IV (Slow infusion). Use when salt formation is insufficient or compound precipitates. Composition: 5% DMSO / 40% PEG400 / 55% Water (or Saline) .

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous grade.

  • Polyethylene Glycol 400 (PEG400).[1][3]

  • Sterile Water for Injection or Saline.

Procedure:

  • Primary Solubilization: Dissolve the compound completely in 100% of the calculated DMSO volume .

    • Example: For 10 mL total volume, use 0.5 mL DMSO.

    • Tip: Sonicate until absolutely clear.

  • Secondary Solubilization: Add 100% of the calculated PEG400 volume (e.g., 4 mL) to the DMSO solution. Vortex thoroughly.

  • Aqueous Addition: Slowly add the Water/Saline (e.g., 5.5 mL) while vortexing.

    • Caution: Adding water too fast may cause precipitation ("crashing out"). If this happens, sonicate warm (37°C).

  • Final Check: Ensure the solution is clear. If IV, filter (0.22 µm).

Protocol C: Homogeneous Suspension (Oral Gavage)

Best For: High-Dose Oral Toxicity or Efficacy Studies (>30 mg/kg). Composition: 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in Water .

Reagents:

  • Methylcellulose (MC), viscosity 400 cP.

  • Tween 80 (Polysorbate 80).

  • Sterile Water.[1]

Workflow Visualization:

SuspensionPrep Step1 1. Weigh Compound (Micronized powder preferred) Step2 2. Wetting Step Add Tween 80 (0.1% final vol) Mix to form paste Step1->Step2 Step3 3. Levigation Slowly add 0.5% Methylcellulose while triturating/vortexing Step2->Step3 Step4 4. Homogenization Sonicate (bath) for 10-15 mins to break aggregates Step3->Step4 Step5 5. QC Check Verify resuspendability and absence of large clumps Step4->Step5

Figure 2: Step-by-step preparation of a stable suspension for oral gavage.

Procedure:

  • Vehicle Prep: Prepare 0.5% w/v Methylcellulose in water beforehand (requires heating water to 80°C to disperse MC, then cooling to 4°C to hydrate).

  • Wetting: Place the compound powder in a mortar or vial. Add the required amount of Tween 80 directly to the powder. Mix with a pestle or spatula to "wet" the hydrophobic surface.

  • Dispersion: Add a small volume of the 0.5% MC vehicle. Triturate (grind) to form a smooth paste.

  • Dilution: Gradually add the remaining MC vehicle while mixing to prevent clumping.

  • Sonication: Sonicate in a water bath for 15 minutes to ensure uniform particle size distribution.

  • Dosing: Stir continuously during dosing (using a magnetic stir bar) to ensure dose uniformity.

Quality Control & Stability

ParameterAcceptance CriteriaMethod
Visual Appearance Clear (Sol) or Uniform Opaque (Susp)Visual Inspection against light
pH 7.0 ± 0.5 (IV/IP); 3.0–8.0 (PO)pH Strip/Meter
Stability > 4 hours at Room TempHPLC (Check for degradation peak)
Precipitation None visible after 1 hourVisual (for Solutions)

Critical Note on Stability: Carboxylic acid derivatives can form esters in the presence of alcohols (like PEG or Ethanol) over time. Always prepare formulations fresh daily (extemporaneous preparation) unless stability data confirms otherwise.

References

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Formulation).

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27.

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.[4][5] Link(Use for physicochemical verification).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid.

The most robust and scalable synthetic route for this molecule involves a two-step sequence: the N-alkylation of 1H-pyrazole using an


-halo ester, followed by the base-mediated saponification of the intermediate ester to liberate the free carboxylic acid[1].

SyntheticRoute A Step 1: Reagents 1H-Pyrazole + Ethyl α-bromophenylacetate B Intermediate Ethyl 2-phenyl-2- (1H-pyrazol-1-yl)acetate A->B Base, Solvent N-Alkylation C Final Product 2-phenyl-2- (1H-pyrazol-1-yl)acetic acid B->C LiOH, THF/H2O Hydrolysis & Acidification

Two-step synthetic workflow for this compound.

Section 1: N-Alkylation Troubleshooting & FAQs

Q: Why am I observing incomplete conversion or low yields during the N-alkylation of pyrazole? A: Incomplete conversion is almost always a function of inadequate base strength or poor solvation of the reactive pyrazolide anion. Pyrazole is a relatively weak nucleophile until it is fully deprotonated (pKa ~14.4). While standard bases like potassium carbonate (


) are often used, switching to cesium-based catalysts or cesium carbonate (

) can dramatically accelerate the reaction[2]. Causality Insight: The larger ionic radius of the

ion leads to a looser ion pair with the pyrazolide anion compared to

. This "cesium effect" significantly increases the effective nucleophilicity of the nitrogen atom, facilitating a rapid

attack on the electrophilic

-carbon of the ethyl

-bromophenylacetate.

Q: Can I use


-bromophenylacetic acid directly instead of the ethyl ester to save a step? 
A:  It is highly recommended to use the esterified building block (e.g., ethyl 

-bromophenylacetate) rather than the free

-bromophenylacetic acid. Causality Insight: If you use the free acid, you must deploy at least two equivalents of base (one to deprotonate the carboxylic acid, one for the pyrazole). More importantly, the resulting carboxylate anion inductively deactivates the adjacent

-carbon toward nucleophilic attack, lowering the reaction rate and inviting unwanted decarboxylation or zwitterionic side reactions. The ester masks this negative charge, maintaining high electrophilicity at the reactive center.
Data Presentation: Optimization of N-Alkylation Conditions

The following table summarizes the causal relationship between reaction conditions and expected conversion rates based on empirical optimization:

Base (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Mechanistic Notes

MeCN8012~60%Heterogeneous mixture; slow deprotonation kinetics.

DMF808~85%Good baseline; polar aprotic solvent aids solvation.
NaHTHF0 to 254~90%Fast and irreversible deprotonation; requires strictly anhydrous conditions.

DMF 60 4 >95% Optimal: "Cesium effect" maximizes nucleophilicity; lower temp prevents degradation.

Section 2: Saponification & Workup FAQs

Q: My ester hydrolysis is stalling. How can I drive it to completion without degrading the heterocyclic product? A: The optimal system for this specific hydrolysis is Lithium Hydroxide (LiOH) in a miscible co-solvent system of THF and Water (typically 3:1 v/v) at room temperature. The N-substituted pyrazole ester intermediates must be carefully hydrolyzed to yield the final carboxylic acids without cleaving the newly formed C-N bond[3]. Causality Insight: The bulky phenyl and pyrazole rings create steric hindrance around the ester carbonyl. LiOH is preferred over NaOH or KOH because the lithium ion acts as a mild Lewis acid. It coordinates to the carbonyl oxygen, increasing its electrophilicity toward hydroxide attack. THF is critical as it fully solubilizes the lipophilic ester, bringing it into intimate contact with the aqueous hydroxide phase.

Q: I have successfully hydrolyzed the ester, but I am losing product during the aqueous workup. How do I properly isolate the acid? A: The target molecule is amphoteric; it contains both a weakly basic pyrazole nitrogen and an acidic carboxylic acid. If the pH is not strictly controlled, it forms a highly water-soluble zwitterion. Causality Insight: To isolate the product, you must acidify the aqueous layer to a precise pH of ~3.0. This pH is below the pKa of the carboxylic acid (typically ~3.5-4.5) but above the conjugate acid pKa of the pyrazole (pKa ~2.5). At pH 3, the molecule exists in its completely neutral state (un-ionized carboxylic acid and unprotonated pyrazole), maximizing its partition coefficient into your organic extraction solvent.

WorkupLogic A Aqueous Reaction Mixture (Contains Product as Li+ Carboxylate) B Wash with Diethyl Ether A->B Removes unreacted organic impurities C Acidify to pH ~3 (Using 1M HCl) B->C Neutralizes the carboxylate anion D Extract with Ethyl Acetate C->D Partitions the neutral molecule E Dry & Concentrate (Pure Neutral Product) D->E Final Isolation

pH-controlled workup logic for isolating amphoteric pyrazole-acetic acid derivatives.

Section 3: Standard Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can verify success at each intermediate stage.

Protocol A: N-Alkylation (Synthesis of Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate)
  • Preparation: Charge a flame-dried round-bottom flask with 1H-pyrazole (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add

    
     (1.5 equiv). Stir the suspension at room temperature for 15 minutes to pre-form the pyrazolide anion. (Self-Validation: The mixture will become slightly opaque and yellow).
    
  • Alkylation: Dropwise add ethyl

    
    -bromophenylacetate (1.1 equiv) via syringe.
    
  • Reaction: Heat the mixture to 60°C. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. The reaction is typically complete within 4 hours.

  • Workup: Quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution. (Causality Insight: LiCl increases the ionic strength of the aqueous phase, breaking the hydrogen bonds between water and DMF, effectively forcing all residual DMF out of the organic layer). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Hydrolysis (Synthesis of this compound)
  • Solvation: Dissolve the crude ester from Protocol A in a 3:1 mixture of THF:Water (0.1 M concentration).

  • Hydrolysis: Add LiOH monohydrate (2.0 equiv) in one single portion. Stir vigorously at room temperature for 12 hours. (Self-Validation: TLC should show the complete disappearance of the high-Rf ester spot).

  • Solvent Removal: Evaporate the THF under reduced pressure on a rotary evaporator. Do not heat the bath above 30°C to prevent thermal degradation.

  • Impurity Wash: Dilute the remaining aqueous layer with water and wash once with diethyl ether. Discard the ether layer (this removes unreacted ester and lipophilic impurities).

  • Isoelectric Isolation: Cool the aqueous layer in an ice bath. Carefully add 1M HCl dropwise while monitoring with a pH meter until the solution reaches exactly pH 3.0. (Self-Validation: The product will crash out as a cloudy white suspension).

  • Extraction: Extract the cloudy suspension three times with Ethyl Acetate. Dry the combined organics over

    
    , filter, and concentrate to afford the pure this compound as a solid.
    
References

Sources

Improving the yield of pyrazole N-alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimizing Pyrazole N-Alkylation Yields

Executive Summary: The Pyrazole Challenge

Pyrazole N-alkylation is a deceptively simple transformation that frequently becomes a bottleneck in drug discovery. The core challenge stems from the ambident nucleophilicity of the pyrazole ring. With two nitrogen atoms (


 and 

) capable of reacting, researchers often face two primary failure modes:
  • Regioisomeric Mixtures: Formation of inseparable

    
    /
    
    
    
    mixtures due to tautomerism.
  • Stalled Conversion: Low yields caused by poor nucleophilicity, base quenching, or poly-alkylation (quaternization).

This guide moves beyond standard textbook procedures to provide troubleshooting logic and optimized protocols derived from recent mechanistic studies.

Diagnostic Workflow

Before altering reagents, identify the specific failure mode using this logic tree.

Troubleshooting_Logic Start START: Low Yield Observed Check_Conversion Is Starting Material (SM) Consumed? Start->Check_Conversion Check_Regio Is Regioselectivity > 95:5? Check_Conversion->Check_Regio Yes (SM consumed) Base_Check Check Base Strength & Dryness (Is water quenching anion?) Check_Conversion->Base_Check No (SM remains) Steric_Check Analyze Sterics (Is R-X attacking hindered N?) Check_Regio->Steric_Check No (Mixture) Success Protocol Optimized Check_Regio->Success Yes Solvent_Check Check Solvent Polarity (Switch to DMF/DMSO) Base_Check->Solvent_Check LG_Check Evaluate Leaving Group (Cl -> Br -> I -> OTs) Solvent_Check->LG_Check Tautomer_Check Tautomer Control (Switch to Acid Catalysis or Michael Addition) Steric_Check->Tautomer_Check

Caption: Diagnostic logic for isolating the root cause of pyrazole alkylation failure. Blue nodes indicate decision points; Red indicates reactivity issues; Yellow indicates selectivity issues.

Module 1: Solving Reactivity & Conversion Issues

If the reaction stalls or proceeds slowly, the issue is typically thermodynamic (base strength) or kinetic (nucleophile/electrophile pairing).

Base Selection Matrix

The choice of base dictates the concentration of the active pyrazolyl anion.

Base SystempKa (conj. acid)CharacteristicsBest Use Case
NaH / DMF ~35Irreversible deprotonation. High reactivity. Requires anhydrous conditions.Standard. Best for unreactive electrophiles (alkyl chlorides).

/ MeCN
~10-25*"Cesium Effect": Enhanced solubility and softer cation interaction.Functional Group Tolerance. Good for substrates sensitive to strong bases.

/ Acetone
~10Weaker base. Heterogeneous reaction.Scale-up. Cheap, but often requires reflux and iodide additives (TBAI).
LHMDS / THF ~26Non-nucleophilic, soluble strong base.Kinetic Control. Use when NaH causes side reactions.

Note: Carbonate pKa varies significantly by solvent. In MeCN, effective basicity is often higher than in water.

Troubleshooting Protocol: The "Cesium Effect"

If NaH fails or degrades your substrate, switch to Cesium Carbonate (


). The large ionic radius of 

forms a "loose" ion pair with the pyrazole anion, increasing its nucleophilicity compared to

or

salts [1].

Optimized


 Protocol: 
  • Dissolve Pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add

    
     (1.5 equiv). Stir for 30 min at RT (activation).
    
  • Add Alkyl Halide (1.1 equiv).[1]

  • Heat to 60°C. Note: If using Alkyl Chlorides, add 0.1 equiv TBAI (Tetrabutylammonium iodide) as a Finkelstein catalyst.

Module 2: Controlling Regioselectivity ( vs )

Regioselectivity is the most complex variable. In solution, unsubstituted pyrazoles exist in rapid tautomeric equilibrium.

Mechanism of Isomer Distribution
  • Steric Control (

    
    ):  The alkylating agent prefers the nitrogen furthest from bulky substituents (e.g., a substituent at C3 makes N2 hindered, favoring N1 alkylation).
    
  • Electronic Control: Electron-withdrawing groups (EWGs) on the ring increase the acidity of the adjacent NH, influencing the population of the reacting tautomer.

Regioselectivity_Mechanism Tautomer_A Tautomer A (H on N1) Anion Pyrazolyl Anion (Delocalized Negative Charge) Tautomer_A->Anion -H+ (Base) Tautomer_B Tautomer B (H on N2) Tautomer_A->Tautomer_B Fast Equilibrium Product_N1 N1-Alkyl Product (Major if N2 hindered) Anion->Product_N1 + R-X (Steric Path A) Product_N2 N2-Alkyl Product (Minor if N2 hindered) Anion->Product_N2 + R-X (Steric Path B) Tautomer_B->Anion -H+ (Base)

Caption: The pyrazolyl anion is the common intermediate. Product ratio is determined by the relative nucleophilicity and steric accessibility of N1 vs N2 in the transition state.

Strategies for High Regioselectivity
  • Michael Addition (The "Gold Standard" for N1): Reacting pyrazoles with

    
    -unsaturated systems (acrylates, acrylonitrile) often yields >99:1 regioselectivity for the 
    
    
    
    isomer due to thermodynamic control and reversible addition steps [2].
    • Conditions: Cat.[1][2][3][4][5] DBU or TMG in MeCN.

  • Acid-Catalyzed Alkylation (Trichloroacetimidates): Instead of basic conditions, use Camphorsulfonic Acid (CSA) with trichloroacetimidates.[1] This method proceeds via a different mechanistic pathway that is highly sensitive to sterics, often providing superior selectivity for unsymmetrical pyrazoles compared to NaH alkylations [3].

Module 3: Advanced Protocols

When standard alkylation fails, employ these alternative bond-forming strategies.

Protocol A: The Mitsunobu Reaction (Alkylation via Alcohols)

Ideal for when the alkyl halide is unstable or unavailable, but the alcohol is plentiful. Avoids strong bases.[6]

  • Reagents: Triphenylphosphine (

    
    ), DIAD or DEAD, Primary/Secondary Alcohol.
    
  • Key Insight: The pKa of pyrazole (~14) is borderline for standard Mitsunobu. Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DEAD for better conversion with less acidic heterocycles [4].[7]

Procedure:

  • Cool solution of Pyrazole (1.0 eq), Alcohol (1.1 eq), and

    
     (1.2 eq) in THF to 0°C.
    
  • Add DIAD (1.2 eq) dropwise.

  • Warm to RT and stir 12h.

  • Troubleshooting: If no reaction, switch solvent to Toluene or use

    
     (tributylphosphine) to increase nucleophilicity.
    
Protocol B: Chan-Lam Coupling (N-Arylation & N-Alkylation)

Traditionally used for N-arylation, recent advances allow for N-alkylation using alkyl boronic acids/esters.

  • Mechanism: Oxidative coupling using Copper(II).

  • Advantages: Occurs in air; tolerates moisture; no halides required.

  • Reagents:

    
    , Boronic Acid, Pyridine (ligand/base).[5]
    
  • Critical Step: The reaction requires oxygen. Do not run under Argon. Open the flask to air or use an

    
     balloon [5].
    

Frequently Asked Questions (FAQ)

Q: Why am I observing quaternization (dialkylation)? A: Pyrazoles are weak bases but can be alkylated twice to form pyrazolium salts.

  • Fix: Ensure strict stoichiometry (1.0 equiv base, 1.0 equiv alkyl halide). If using NaH, add the alkyl halide slowly at 0°C to the anion solution. Do not dump reagents together.

Q: My reaction works in DMF but workup is difficult. Can I change solvents? A: Yes, but polarity matters.

  • Alternative: Use Acetonitrile (

    
    ) with 
    
    
    
    . It is polar enough to dissolve the intermediate salts but easy to remove by rotary evaporation (bp 82°C vs DMF bp 153°C).

Q: How do I separate the N1/N2 isomers? A:

  • Flash Chromatography: They often have significantly different Rf values in pure EtOAc or DCM/MeOH.

  • Recrystallization: If solid, the major isomer often crystallizes from Heptane/EtOAc mixtures.

  • Chemical Separation: Isolate the mixture, then treat with dilute HCl. The more basic isomer (often the less hindered one) may form a salt and move to the aqueous layer, allowing extraction of the other isomer.

References

  • Cesium Effect in Alkylation: J. Org. Chem., 2006 , 71, 6859–6862. Link

  • Regioselective Michael Addition: J. Org. Chem., 2022 , 87, 10396–10404. Link

  • Acid-Catalyzed Alkylation (Imidates): Molecules, 2022 , 27, 3334. Link

  • Mitsunobu with ADDP: Beilstein J. Org. Chem., 2006 , 2, 21. Link

  • Chan-Lam Coupling Review: Synthesis, 2017 , 49, 1834-1838.[5] Link

  • General Pyrazole Review: Chem. Rev., 2011 , 111, 6984–7034. Link

Sources

Technical Support Center: Solubility Optimization for 2-Phenyl-2-(1H-pyrazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The Core Conflict: Researchers frequently encounter "crash-out" (precipitation) events with 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid (CAS: 87581-64-4) when transitioning from organic stock solutions (DMSO) to aqueous biological buffers. While the compound possesses a moderate lipophilicity (LogP ~1.6), its planar aromatic architecture promotes strong


-

stacking aggregation, and its carboxylic acid moiety renders it highly sensitive to pH and ionic strength fluctuations.

Compound Physicochemical Profile:

PropertyValueImplication for Assays
Molecular Weight 202.21 g/mol Small molecule; rapid diffusion.
pKa (Acid) ~3.5 – 4.0 (Predicted)Critical: At pH < 4, it is neutral and insoluble. At pH > 6, it is anionic and soluble.
LogP ~1.6Moderately lipophilic. Prone to non-specific binding to plastics.
Solubility (DMSO) > 50 mMExcellent stock solvent.
Solubility (PBS pH 7.4) < 1 mg/mL (Kinetic)Thermodynamically soluble, but kinetically unstable upon rapid dilution.

The "Crash-Out" Phenomenon: Diagnosis

Why did my clear DMSO stock turn into a cloudy suspension in the assay plate?

The precipitation of this compound is rarely a thermodynamic issue (saturation); it is a kinetic shock issue.

  • The pH Shock: DMSO stocks are often slightly acidic or neutral. When a high-concentration droplet hits a pH 7.4 buffer, the local pH at the interface may drop transiently below the pKa (3.5), causing the protonated (neutral) species to form. These neutral molecules instantly aggregate due to the hydrophobic phenyl/pyrazole rings.

  • The Ionic Shielding Effect: In high-salt buffers (e.g., Krebs-Ringer, cell media), cations (Na+, K+) shield the negative charge of the carboxylate, reducing electrostatic repulsion between molecules and encouraging aggregation.

  • Divalent Cation Bridging: If your buffer contains Calcium (

    
    ) or Magnesium (
    
    
    
    ), these ions can bridge two carboxylate molecules, forming an insoluble salt complex.

Troubleshooting Protocols

Protocol A: The "Intermediate Shift" Dilution (Recommended)

Use this method to prevent kinetic precipitation during serial dilutions.

The Logic: Avoid jumping directly from 100% DMSO to 0.1% DMSO. The drastic change in polarity forces aggregation.

  • Prepare Stock: Dissolve compound at 10 mM in 100% anhydrous DMSO.

  • Intermediate Step: Prepare a 10x working solution in a solvent-tolerant buffer (e.g., PBS with 5% DMSO).

    • Critical: Add the DMSO stock slowly to the buffer while vortexing. Do not add buffer to the DMSO.

  • Final Dilution: Dilute the 10x working solution 1:10 into the final assay medium.

    • Result: Final DMSO concentration is 0.5%, compound is stable.

Protocol B: The pH-Primed Solubilization

Use this if your assay tolerates slightly higher pH or if Protocol A fails.

The Logic: Ensure the carboxylate is fully ionized before it encounters the bulk buffer.

  • Alkaline Stock: Instead of pure DMSO, prepare stock in DMSO containing 10 mM NaOH .

    • Mechanism: This forces the acid into its sodium salt form immediately.

  • Dilution: Dilute directly into a highly buffered assay medium (e.g., 50 mM HEPES, pH 7.5).

    • Note: Ensure the buffer capacity is strong enough to neutralize the trace NaOH without altering the final assay pH.

Protocol C: The "Host-Guest" Rescue (Cyclodextrin)

Use this for cell-based assays where DMSO toxicity is a concern.

The Logic: Encapsulate the hydrophobic phenyl ring inside a cyclodextrin cone, leaving the hydrophilic carboxylate exposed.

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) in water.
    
  • Complexation:

    • Add 10 µL of 10 mM Compound Stock (in DMSO).

    • Add 990 µL of the 20% HP-

      
      -CD vehicle.
      
    • Sonicate for 10 minutes at room temperature.

  • Assay Use: Use this complex directly. The cyclodextrin prevents aggregation and reduces non-specific binding to plasticware.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your specific assay constraints.

Solubility_Workflow Start Start: 10 mM DMSO Stock Check_Assay Check Assay Type Start->Check_Assay Enzyme Enzymatic/Biochemical Check_Assay->Enzyme Cell Cell-Based / Live Tissue Check_Assay->Cell Divalent Contains Ca2+/Mg2+? Enzyme->Divalent Protocol_A Use Protocol A (Intermediate Dilution) Divalent->Protocol_A No Chelator Add 1mM EDTA/EGTA (If permitted) Divalent->Chelator Yes Chelator->Protocol_A DMSO_Tol DMSO Tolerance < 0.1%? Cell->DMSO_Tol DMSO_Tol->Protocol_A No (Robust) Protocol_C Use Protocol C (HP-beta-Cyclodextrin) DMSO_Tol->Protocol_C Yes (Sensitive) Direct_Dil Direct Dilution (Risk of Crash)

Caption: Decision tree for solubilizing this compound based on assay sensitivity and buffer composition.

Frequently Asked Questions (FAQs)

Q1: My IC50 curve is flat at high concentrations. Is the compound inactive? A: Likely not. This is a classic sign of precipitation. At high concentrations, the compound crashes out of solution, meaning the effective concentration is much lower than the calculated concentration.

  • Fix: Spin down the assay plate (1000 x g for 5 mins) before reading. If the pellet is visible, you have a solubility limit. Cap your dose-response curve at the solubility limit (e.g., 100 µM).

Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile. If you use open-well plates, the ethanol evaporates, concentrating the compound at the meniscus and causing "ring" precipitation. DMSO is preferred due to its low vapor pressure.

Q3: Why does the compound precipitate in DMEM media but not in PBS? A: DMEM contains high concentrations of Calcium (~1.8 mM) and Magnesium (~0.8 mM). As noted in the diagnosis section, the carboxylate group on the acetic acid tail can form insoluble salts with these divalent cations.

  • Fix: Use Protocol C (Cyclodextrin) for DMEM assays. The cyclodextrin sequesters the molecule, protecting it from calcium interaction.

Q4: Is the pyrazole ring pH sensitive? A: The pyrazole nitrogen has a pKa of ~2.5 (conjugate acid). At pH 7.4, it is uncharged. It does not contribute to solubility at physiological pH. The solubility is driven almost entirely by the deprotonation of the acetic acid group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13047015, this compound. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols).

  • Waybright, T. J., et al. (2009). Assay Guidance Manual: Reagent and Assay Development. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Side-product formation in the synthesis of pyrazole derivatives and their prevention

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Operator: Senior Application Scientist Ticket Queue: High Priority (Side-Product Mitigation)

Introduction: The "Hidden" Chemistry of Pyrazoles

Welcome to the technical support center. If you are here, you are likely dealing with the frustration of pyrazole synthesis: gummy solids, inseparable regioisomers, or mass spectra showing "dimer" peaks.

While the Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) is textbook chemistry, it is operationally unforgiving. The pyrazole ring system is thermodynamically stable, but the pathway to get there is riddled with kinetic traps. This guide treats your synthesis issues as "Support Tickets," providing root-cause analysis and validated prevention protocols.

Ticket #001: Regioselectivity Control (The 1,3- vs. 1,5-Isomer Problem)

User Report: "I reacted a methyl/phenyl 1,3-diketone with methylhydrazine. I expected the 1,3-isomer but got a 60:40 inseparable mixture."

Root Cause Analysis

This is the most common failure mode. Unsymmetrical 1,3-dicarbonyls possess two electrophilic carbonyl centers with different reactivities. Monosubstituted hydrazines possess two nucleophilic nitrogens (NH and NH₂).

  • Electronic Control: The terminal -NH₂ is the harder nucleophile (more reactive) and attacks the harder electrophile (usually the most electron-deficient carbonyl).

  • Steric Control: The internal -NH- is sterically hindered.

  • The Trap: In protic solvents (EtOH/MeOH), solvent-mediated proton transfer equilibrates the intermediates, often leading to a thermodynamic mixture rather than a kinetically controlled single product.

Troubleshooting & Prevention
VariableRecommendationMechanism
Solvent Switch to Fluorinated Alcohols (TFE/HFIP) or Aprotic (THF) Fluorinated solvents hydrogen-bond to the carbonyls, activating the less hindered carbonyl for attack, often reversing selectivity compared to Ethanol [1].
Lewis Acid Use CeCl₃·7H₂O or Yb(OTf)₃ Lewis acids chelate the dicarbonyl. The metal binds tighter to the more electron-rich carbonyl, deactivating it and forcing the hydrazine to attack the other site [2].
Temperature Cryogenic (-78°C to 0°C) Low temperature favors the kinetic product (fastest formed). Reflux favors the thermodynamic product (most stable).
Visual Logic: Regioselectivity Pathway

Regioselectivity Start Unsymmetrical 1,3-Diketone Decision Condition Check Start->Decision Hydrazine R-Hydrazine Hydrazine->Decision PathA Protic Solvent (EtOH, Reflux) Decision->PathA Standard PathB Aprotic/Lewis Acid (THF, 0°C) Decision->PathB Optimized IntermedA Attack at Most E+ Carbonyl PathA->IntermedA IntermedB Attack at Least Hindered Carbonyl PathB->IntermedB ProdA Thermodynamic Mix (Isomer A + B) IntermedA->ProdA ProdB Kinetic Product (Single Regioisomer) IntermedB->ProdB

Caption: Decision flow for controlling regioselectivity. Protic/Reflux conditions promote equilibration (mixtures), while controlled Lewis Acid/Aprotic conditions favor kinetic selectivity.

Ticket #002: The "Azine" Trap (Oligomerization)

User Report: "My product precipitated as a yellow/orange solid, but it's not my pyrazole. The NMR is messy, and the Mass Spec shows double the expected mass."

Root Cause Analysis

You have formed an Azine (C=N-N=C linkage) or a Bis-pyrazole . Hydrazine is a bidentate nucleophile. If the stoichiometry is wrong (local excess of ketone), one hydrazine molecule can attack two separate diketone molecules instead of cyclizing onto one.

  • Mechanism: Hydrazine attacks Ketone A

    
     Hydrazone. Instead of cyclizing, the distal NH₂ attacks Ketone B 
    
    
    
    Azine.
  • Trigger: Adding Hydrazine into the Ketone solution (Inverse Addition).

Prevention Protocol
  • Order of Addition (Crucial): ALWAYS add the Diketone to the Hydrazine , not vice versa. This ensures the hydrazine is always in large molar excess relative to the unreacted ketone, favoring cyclization over dimerization [3].

  • pH Control: Azine formation is acid-catalyzed. Maintain neutral or slightly basic pH during the initial mixing.

  • Dilution: High concentrations favor intermolecular reactions (dimers). Run the reaction at <0.1 M concentration if azines are persistent.

Ticket #003: N-Alkylation Selectivity (Post-Synthesis)

User Report: "I have a pyrazole ring and need to attach an alkyl group to N1. I keep getting N2 alkylation or a 50:50 mix."

Root Cause Analysis

Unsubstituted pyrazoles exist in tautomeric equilibrium. The "pyrrole-like" nitrogen (NH) is acidic, while the "pyridine-like" nitrogen (N:) is nucleophilic. Under basic conditions, you form the pyrazolate anion, which has two nucleophilic sites.

Optimization Matrix
Desired OutcomeReagent SystemRationale
N1-Alkylation (Steric Control) NaH / THF The sodium cation coordinates tightly (hard-hard interaction), often shielding N2 if bulky groups are adjacent.
N1-Alkylation (Thermodynamic) K₂CO₃ / DMF / 80°C High temperature allows equilibration to the thermodynamically more stable isomer (usually the less sterically crowded N-alkyl product) [4].
Regio-Switching MgBr₂ / Base Magnesium chelation can flip the selectivity by coordinating between the pyrazole N and a neighboring directing group (if present) [4].

Master Protocol: High-Fidelity Knorr Pyrazole Synthesis

Objective: Synthesis of 3,5-dimethyl-1-phenylpyrazole (Model System) with minimized side products.

Reagents
  • A: 2,4-Pentanedione (Acetylacetone) - 10.0 mmol

  • B: Phenylhydrazine - 10.5 mmol (1.05 eq)

  • Solvent: Ethanol (Absolute) or TFE (for difficult substrates)

  • Catalyst: Acetic Acid (cat.[1] 5 mol%)[2]

Step-by-Step Workflow
  • Preparation of Nucleophile Base:

    • Dissolve Phenylhydrazine (B) in Ethanol (20 mL) in a round-bottom flask.

    • Checkpoint: Ensure complete dissolution. If the hydrazine is a hydrochloride salt, add 1.0 eq of Sodium Acetate to free the base.

  • Controlled Addition (The "Anti-Azine" Step):

    • Dissolve 2,4-Pentanedione (A) in Ethanol (10 mL).

    • Load (A) into a pressure-equalizing addition funnel.

    • Cool the hydrazine solution to 0°C.

    • Dropwise Addition: Add (A) to (B) over 30 minutes.

    • Why? Keeps Hydrazine in excess, preventing dimer formation.

  • Cyclization Drive:

    • Once addition is complete, warm to Room Temperature (RT).

    • Add Acetic Acid (5 mol%) .

    • Reflux for 2–4 hours. Monitor by TLC (Mobile phase: 3:1 Hexane/EtOAc). Look for the disappearance of the hydrazone intermediate (often a fluorescent spot).

  • Isolation (Quenching):

    • Cool to RT.

    • Rotovap to remove 80% of the ethanol.

    • Pour residue into Ice Water (50 mL) with vigorous stirring.

    • Result: The pyrazole should precipitate as a solid. Azines (if formed) are often oils or gums that float; Pyrazoles are often crystalline.

  • Purification:

    • Recrystallize from Ethanol/Water.

Troubleshooting Flowchart

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC Q1 Starting Material Remains? CheckTLC->Q1 Action1 Add Cat. Acid (AcOH) Increase Temp Q1->Action1 Yes Q2 Mass = Dimer (2M - H2O)? Q1->Q2 No Action2 Azine Formed. Restart: Add Ketone TO Hydrazine Q2->Action2 Yes Q3 Mixture of Isomers? Q2->Q3 No Action3 Switch Solvent (TFE) or Use Lewis Acid Q3->Action3 Yes

Caption: Diagnostic logic for post-reaction analysis. Identifies incomplete cyclization, azine formation, and regioselectivity failure.

References

  • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, vol. 111, no. 11, 2011, pp. 6984–7034.

  • Shen, Z., et al. "SmCl3-catalyzed One-pot Synthesis of Pyrazoles."[3] Beilstein Journal of Organic Chemistry, vol. 20, 2024.

  • Lee, B. "Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine."[4] Organic Letters, 2011.

  • Kudyakova, Y.S., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles." International Journal of Molecular Sciences, vol. 26, no. 21, 2025.[5]

Sources

Purification techniques for 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Phenyl-2-(1H-pyrazol-1-yl)acetic Acid Isomers

Executive Summary

This compound is a critical scaffold in medicinal chemistry, serving as a key intermediate for Glucokinase activators (GKAs) and CRTh2 antagonists. The molecule presents two distinct purification challenges:

  • Regioisomerism: During synthesis (typically nucleophilic substitution of

    
    -bromo-phenylacetic esters), alkylation can occur at the pyrazole N1 (desired) or N2 position.
    
  • Enantiomerism: The

    
    -carbon is chiral. Biological activity is often restricted to a single enantiomer (e.g., the 
    
    
    
    -enantiomer is frequently the bioactive pharmacophore in related GKA analogs).

This guide provides validated workflows for chemical purification (regioisomer removal) and optical resolution (enantiomer separation).[1]

Module 1: Chemical Purity & Regioisomer Removal

Objective: Isolate chemically pure this compound from crude reaction mixtures, removing unreacted pyrazole and N2-alkylated byproducts.

The Acid-Base Extraction Protocol (The "Swing" Method)

Because the target molecule contains a carboxylic acid, it allows for a highly specific purification based on pH manipulation. Neutral impurities (unreacted pyrazole, esters) and basic byproducts can be washed away.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction residue in 1M NaOH (aq). Ensure pH > 10.

    • Why: This converts the acid to its water-soluble sodium carboxylate salt.

  • Organic Wash (The "Trash" Phase): Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Why: Impurities such as unreacted pyrazole (neutral/weakly basic) and non-hydrolyzed esters remain in the organic layer.

    • Action: Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~2.0.

    • Observation: The product should precipitate as a white to off-white solid.

  • Filtration: Collect the solid via vacuum filtration.[2][3] Wash with cold water to remove inorganic salts (NaCl).

  • Recrystallization (Polishing):

    • Solvent System: Ethanol/Water (1:1) or Toluene.

    • Protocol: Dissolve in minimum hot solvent; cool slowly to RT, then 4°C.

    • Target Purity: >98% (HPLC area).

Module 2: Enantiomeric Resolution (Classical)

Objective: Isolate the


 or 

enantiomer on a multi-gram scale using diastereomeric salt formation.

Primary Resolving Agent:


-(-)-

-Methylbenzylamine (Phenylethylamine). Alternative: Cinchonidine (for specific derivatives).
Protocol: Diastereomeric Crystallization

This method relies on the solubility difference between the


-Acid/

-Amine salt and the

-Acid/

-Amine salt.
  • Stoichiometry: Dissolve 1.0 equivalent of racemic this compound in Ethanol (95%) .

  • Addition: Add 0.5 to 1.0 equivalents of

    
    -(-)-
    
    
    
    -methylbenzylamine.
    • Tip: Heating to 50-60°C ensures complete dissolution before crystallization begins.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4-6 hours.

    • Troubleshooting: If an oil forms ("oiling out"), reheat and add a small amount of seed crystal from a previous successful batch. Alternatively, add 5-10% hexane to reduce solubility.

  • Filtration: Collect the crystals (Salt A). The mother liquor contains the opposite enantiomer enriched (Salt B).

  • Salt Liberation:

    • Suspend the crystals in water.

    • Acidify with 1M HCl to pH 2.

    • Extract the free acid into EtOAc.

    • Dry over

      
       and evaporate.[4]
      
  • Validation: Check optical rotation

    
     and Chiral HPLC (see Module 3).
    

Module 3: Chiral HPLC (Analytical & Prep)

Objective: Determine Enantiomeric Excess (


) or purify milligram quantities.

Critical Parameter: The mobile phase MUST contain an acidic modifier. Without it, the carboxylic acid moiety will ionize, causing severe peak tailing and loss of resolution.

Recommended Method Parameters
ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column Chiralpak AD-H or OD-H Chiralcel OD-R
Mobile Phase Hexane : Isopropanol : TFA Phosphate Buffer (pH 2.0) : ACN
Ratio 90 : 10 : 0.160 : 40
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV @ 254 nm (Phenyl absorption)UV @ 220 nm / 254 nm
Temperature 25°C25°C

Troubleshooting HPLC Issues:

  • Issue: Broad, tailing peaks.

    • Fix: Increase Trifluoroacetic Acid (TFA) concentration to 0.2%. Ensure the column is dedicated to acidic compounds (switching between basic amines and acids on the same chiral column can degrade performance).

  • Issue: No separation.

    • Fix: Switch from AD-H (Amylose) to OD-H (Cellulose). The helical structure difference often resolves phenylacetic acids differently.

Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying this specific scaffold.

PurificationWorkflow Raw Crude Reaction Mixture (Racemic + Regioisomers) AcidBase Acid-Base Extraction (1. NaOH, 2. Wash Org, 3. HCl) Raw->AcidBase Remove neutral impurities CheckPurity Check Chemical Purity (HPLC/NMR) AcidBase->CheckPurity Recryst Recrystallization (EtOH/Water) Remove Regioisomers CheckPurity->Recryst Purity < 95% ScaleDecision Scale of Enantiomers? CheckPurity->ScaleDecision Purity > 95% Recryst->CheckPurity Classical Classical Resolution Agent: (S)-Phenylethylamine Solvent: EtOH ScaleDecision->Classical > 5 grams PrepLC Prep Chiral HPLC Col: Chiralpak AD-H MP: Hex/IPA/TFA ScaleDecision->PrepLC < 1 gram Final Pure Enantiomer (>99% ee, >98% chem purity) Classical->Final Salt Break & Isolation PrepLC->Final Fraction Collection

Caption: Integrated workflow for chemical purification and enantiomeric resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: My chiral HPLC peaks are splitting or doubling. What is happening? A: This is likely due to partial ionization . If your mobile phase lacks sufficient acid (TFA or Formic Acid), the molecule exists in equilibrium between the free acid (-COOH) and the carboxylate (-COO⁻). These two species interact differently with the chiral stationary phase.

  • Action: Freshly prepare mobile phase with 0.1% TFA. Flush the column for 30 minutes before injection.

Q2: Can I use enzymatic resolution for this molecule? A: Yes, but it is usually done at the ester stage , not the acid stage. Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze the


-ester to the 

-acid, leaving the

-ester intact.
  • Recommendation: If you have the ethyl ester precursor, attempt kinetic resolution before hydrolysis.

Q3: The classical resolution yielded a salt, but the 'ee' is only 60%. A: A single crystallization is rarely sufficient.

  • Action: Perform a double recrystallization . Take the 60%

    
     salt, dissolve it in the minimum amount of boiling ethanol, and recrystallize again. The enrichment factor usually increases logarithmically. Do not liberate the free acid until 
    
    
    
    is achieved in the salt form.

Q4: Is the molecule sensitive to decarboxylation? A: Phenylacetic acids can decarboxylate under extreme heat, but this derivative is generally stable up to its melting point (~148°C). However, avoid prolonged boiling in high-boiling solvents (like DMSO or DMF) under acidic conditions.

References

  • European Journal of Medicinal Chemistry. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists.[5] (Discusses synthesis and SAR of the pyrazole acetic acid core).

  • Organic Syntheses. Phenylacetic acid derivatives and purification via crystallization.[2][3] (Foundational protocols for phenylacetic acid purification).

  • Chiralpedia. Part 6: Resolution of Enantiomers - Classical and Modern Methods. (General methodology for resolving acidic racemates using chiral amines).

  • Phenomenex Technical Guide. Chiral HPLC Column Selection and Method Development. (Specifics on acidic mobile phases for carboxylic acids).

Sources

Troubleshooting low bioactivity of synthesized 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Phenyl-2-(1H-pyrazol-1-yl)acetic Acid Analogs

Subject: Diagnostic Guide for Low Bioactivity in Lonazolac-Scaffold Derivatives Ticket ID: #SAR-PYR-002 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Introduction

You are likely optimizing a scaffold based on Lonazolac or a related 1-phenyl-pyrazole-4-acetic acid derivative.[1] This pharmacophore is historically validated for COX-1/COX-2 inhibition and is increasingly explored for kinase modulation and agrochemical applications.

When synthesized analogs display unexpectedly low bioactivity (


 when 

was predicted), the failure mode is rarely "bad design." It is usually structural ambiguity or physicochemical mismatch .

This guide isolates the three most common failure points: Regioisomerism , Acidity-Permeability Mismatch , and Assay Conditions .

Module 1: Synthetic Fidelity (The Identity Crisis)

The Problem: Pyrazole synthesis is notoriously prone to regioisomerism. If your SAR is flat or erratic, you are likely testing a mixture of isomers or the wrong isomer entirely.

Root Cause Analysis: The Ambident Nucleophile

The core reaction typically involves the condensation of a hydrazine with a 1,3-dicarbonyl equivalent (or N-alkylation of a pyrazole).

  • Scenario A (Cyclization): Reacting a phenylhydrazine with an unsymmetrical 1,3-diketone yields both 1,3,5- and 1,3,4-substituted pyrazoles. The steric bulk of the hydrazine often dictates the major product, but electronic factors can reverse this.

  • Scenario B (Alkylation): Alkylating a 3-substituted pyrazole with an

    
    -bromoacetate can occur at 
    
    
    
    or
    
    
    .

If the "inactive" isomer constitutes 10-30% of your bulk, it acts as a competitive antagonist or simply dilutes the effective concentration.

Diagnostic Protocol: Regioisomer Verification
Diagnostic StepMethodAcceptance Criteria
1. 1H-NMR (NOE) NOESY/ROESY 1DActive Isomer: Strong NOE between N-phenyl ortho-protons and Pyrazole C5-substituent (or H5). Inactive Isomer: NOE between N-phenyl and Pyrazole C3-substituent.
2. 13C-NMR (HMBC) 1H-15N HMBCCross-peaks must confirm the N-linkage site relative to the carbonyl or phenyl ring.
3. Crystallography Small Molecule XRDDefinitive proof of regiochemistry (Required for lead compounds).
Corrective Action
  • Purification: Isomers often co-elute on standard silica. Switch to Chiral SFC or C18 Reverse Phase with a methanol gradient.

  • Synthesis: Use regiospecific directing groups (e.g., enaminones) instead of simple diketones to force a single isomer formation.

Regioisomer_Troubleshooting Start Low Bioactivity Check_Syn Synthesis Method? Start->Check_Syn Cyclization Hydrazine + 1,3-Diketone Check_Syn->Cyclization Alkylation Pyrazole + Alkyl Halide Check_Syn->Alkylation Isomer_Risk High Risk: Regioisomer Mixture Cyclization->Isomer_Risk Ambident Nucleophile Alkylation->Isomer_Risk Tautomeric Shift NOE_Check Run NOESY NMR Isomer_Risk->NOE_Check Result_A NOE: Ph-H / C5-R NOE_Check->Result_A Result_B NOE: Ph-H / C3-R NOE_Check->Result_B Decision_A Correct Isomer (Proceed to Module 2) Result_A->Decision_A Decision_B Wrong Isomer (Resynthesize) Result_B->Decision_B

Figure 1: Decision tree for identifying regioisomer contamination in pyrazole synthesis.

Module 2: Physicochemical Barriers (The Delivery Problem)

The Problem: The carboxylic acid moiety (


) is essential for target binding (e.g., ionic bridge with Arg120 in COX enzymes) but detrimental to cell permeability.
Hypothesis: The "Ion Trap" Effect

At physiological pH (7.4), your compound is >99.9% ionized (


).
  • Enzymatic Assays: The compound works (target is exposed).

  • Cell-Based Assays: The compound fails (cannot cross the lipid bilayer).

Diagnostic Protocol: Permeability vs. Potency
AssayPurposeInterpretation
PAMPA (pH 7.4) Measures passive diffusion.Low permeability (

) confirms membrane barrier issues.
LogD (pH 7.4) Measures lipophilicity of ionized form.Target range: 1.0 - 3.0 . If LogD < 0, the compound is too polar to enter cells.
Ester Prodrug Test Mask the acid as a methyl/ethyl ester.If the ester is active in cells but the acid is not, the issue is strictly permeability.
Corrective Action
  • Bioisosteres: Replace the carboxylic acid with a Tetrazole (

    
    ) or Acyl Sulfonamide  (
    
    
    
    ). These maintain the acidic pharmacophore but often improve LogD and membrane permeation.
  • Prodrug Strategy: If the acid is non-negotiable for binding, develop an ester prodrug that is hydrolyzed intracellularly.

Module 3: Assay Artifacts (The Software Check)

The Problem: Acidic lipophilic drugs bind avidly to plasma proteins (Albumin).

Hypothesis: Protein Binding Shift

If your biochemical assay uses purified enzyme (buffer only) and your cell assay uses medium with 10% FBS (Fetal Bovine Serum), you are comparing apples to oranges.

  • Lonazolac derivatives often exhibit >95% protein binding.

  • In 10% FBS, the free fraction of your drug might be only 5% of the nominal concentration.

Diagnostic Protocol: Serum Shift Assay

Run your cellular bioactivity assay in two conditions:

  • Standard: Medium + 10% FBS.

  • Reduced: Medium + 1% FBS (or serum-free if cells tolerate it for the assay duration).

Result: If potency increases 10-fold in low serum, your issue is Protein Binding , not intrinsic inactivity.

Frequently Asked Questions (FAQ)

Q1: My mass spec (LC-MS) shows a single peak, but you suggest I have isomers. How is that possible? A: Regioisomers of pyrazoles (e.g., 1,3-diphenyl vs 1,5-diphenyl) have identical molecular weights and very similar polarities. They often co-elute on standard C18 gradients. You must use NMR (NOESY) or specialized chiral/isomeric chromatography to distinguish them.

Q2: Can I just methylate the acid to improve activity? A: Only if the target tolerates a neutral group. For COX inhibition, the acid is mandatory for the salt bridge interaction. Methylating it destroys binding affinity unless it acts as a prodrug that is cleaved inside the cell.

Q3: The compound degrades in DMSO. What is happening? A: 2-phenyl-2-(pyrazolyl)acetic acids can undergo decarboxylation if heated or exposed to acidic conditions, especially if electron-withdrawing groups are present on the phenyl ring. Store stocks at -20°C and avoid repeated freeze-thaw cycles.

References

  • Synthesis & Regioisomerism: Rainer, G., et al. (1981). Synthesis and anti-inflammatory activity of lonazolac analogues. Arzneimittel-Forschung.

  • Bioisosteres & Permeability: Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.

  • Lonazolac Pharmacology: Riedel, R. (1981).[2] Pharmacology of the new antiphlogistic lonazolac. Arzneimittel-Forschung.

  • Assay Interference: Thorne, N., et al. (2010). Apparent activity in drug discovery: high-throughput screening artifacts. Current Opinion in Chemical Biology.

Sources

Scaling up the synthesis of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Process Chemistry Support Center. You are scaling up 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid (CAS: 87581-64-4), a critical scaffold for metalloproteinase inhibitors and herbicide intermediates.

Moving from milligram-scale medicinal chemistry to kilogram-scale preclinical batches requires a shift in philosophy. In the discovery phase, yield is king. In scale-up, safety, reproducibility, and purity profile (ICH guidelines) take precedence.

This guide addresses the specific challenges of N-alkylation of azoles with


-halo esters, focusing on exotherm control, preventing elimination side-reactions, and ensuring preclinical compliance.

Module 1: The Optimized Synthetic Route

For scale-up (>100g), we recommend a two-step sequence via the ethyl ester intermediate. This route is superior to direct alkylation of the acid because the ester intermediate allows for a "purge point" (distillation or crystallization) to remove impurities before the final hydrolysis.

The Protocol
  • Step 1 (N-Alkylation): Reaction of 1H-Pyrazole with Ethyl

    
    -bromophenylacetate using Potassium Carbonate (
    
    
    
    ) in Acetonitrile (MeCN).
  • Step 2 (Hydrolysis): Saponification using aqueous Sodium Hydroxide (NaOH), followed by acidification to precipitate the target acid.

Workflow Visualization

ReactionWorkflow Start Raw Materials: 1H-Pyrazole Ethyl alpha-bromophenylacetate Step1 Step 1: N-Alkylation (MeCN, K2CO3, 60°C) *Exotherm Risk* Start->Step1 Controlled Addition Inter Intermediate: Ethyl 2-phenyl-2-(pyrazol-1-yl)acetate (Oil/Low melt solid) Step1->Inter Filter Salts & Conc. Purge Purification Point: High Vac Distillation or Silica Plug Inter->Purge Remove Impurities Step2 Step 2: Hydrolysis (NaOH, EtOH/H2O) Purge->Step2 End Final Product: This compound (Solid, MP: 144-148°C) Step2->End Acidify to pH 3 & Crystallize

Figure 1: Two-step scale-up workflow emphasizing the intermediate purification point.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users during scale-up.

Topic 1: Reaction Kinetics & Impurity Control (Step 1)

Q: I see a significant amount of "styrene" impurity (Ethyl 2-phenylacrylate) by LCMS. Why? A: This is the result of elimination competing with substitution.

  • Cause:

    
    -Bromo esters are prone to 
    
    
    
    elimination in the presence of strong bases or high temperatures. If you used Sodium Hydride (NaH) or heated the reaction too quickly, the base deprotonated the
    
    
    -carbon rather than the pyrazole acting as a nucleophile.
  • Solution: Switch to a milder base like Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    ). Maintain reaction temperature at 50-60°C. Do not reflux at 80°C until conversion is >90%.

Q: The reaction is extremely exothermic upon adding the bromide. How do I control this? A: The N-alkylation is exothermic. On a gram scale, this heat dissipates. On a kilo scale, it can cause a runaway.

  • Protocol Adjustment:

    • Slurry Pyrazole (1.0 equiv) and

      
       (2.0 equiv) in MeCN.
      
    • Heat the slurry to 50°C.

    • Slowly dose the Ethyl

      
      -bromophenylacetate (diluted 1:1 in MeCN) over 2–4 hours.
      
    • Why? This keeps the concentration of the active electrophile low, preventing heat accumulation and reducing the risk of bis-alkylation.

Topic 2: Isolation & Crystallization (Step 2)

Q: After acidification, my product "oiled out" instead of crystallizing. What do I do? A: The target acid (MP: 144-148°C) is hydrophobic. Oiling out occurs when the product precipitates faster than it can organize into a lattice, often due to high concentration or rapid pH change.

  • Recovery Protocol:

    • Re-heat the aqueous slurry to 80°C until the oil dissolves (add Ethanol if necessary to achieve a clear solution).

    • Cool slowly (10°C/hour).

    • Seed the mixture at ~100°C with pure crystals if available.

    • If no seeds exist: Use a solvent system of Ethanol:Water (1:3) . Dissolve in hot Ethanol, then slowly add hot water, then cool.

Q: My final purity is 98%, but I have a persistent 1-2% impurity. What is it? A: Check for 2-phenyl-2-hydroxyacetic acid (Mandelic acid derivative).

  • Origin: This comes from the hydrolysis of unreacted

    
    -bromo ester from Step 1.
    
  • Fix: Ensure Step 1 goes to completion. If the bromide remains, quench with a small amount of amine (e.g., morpholine) before workup to convert it to a water-soluble species that washes away, preventing it from carrying over into the hydrolysis step.

Module 3: Preclinical Compliance (ICH Guidelines)

For preclinical studies (GLP Tox), your material must meet strict purity criteria.

Impurity Control Strategy
Impurity TypeSpecific ConcernICH Limit (Preclinical)Control Strategy
Genotoxic Impurities (GTIs) Ethyl

-bromophenylacetate (Alkylating agent)
< TTC (Threshold of Toxicological Concern)Verify absence by GC-MS. Hydrolysis in Step 2 usually destroys this, but confirm <10 ppm.
Class 2 Solvents Acetonitrile, Toluene< 410 ppm (MeCN)Final drying at 50°C under high vacuum for 24h.
Inorganic Potassium / SodiumResidue on Ignition (ROI) < 0.1%Ensure thorough water wash of the final filter cake (displacement wash).
Decision Tree for Impurity Management

ImpurityLogic Check Analyze Crude (HPLC/GC) IsBromide Residual Bromide > 0.1%? Check->IsBromide IsStyrene Styrene Impurity > 0.5%? IsBromide->IsStyrene No Action1 ACTION: Extend Step 2 Hydrolysis (Destroys Bromide) IsBromide->Action1 Yes IsColor Color Issue (Yellow/Brown)? IsStyrene->IsColor No Action2 ACTION: Recrystallize from EtOH/Water (Removes Styrene) IsStyrene->Action2 Yes Action3 ACTION: Carbon Treatment (Darco G-60) in hot EtOH IsColor->Action3 Yes Release RELEASE BATCH (Meet ICH Q3A) IsColor->Release No Action1->IsStyrene Action2->IsColor Action3->Release

Figure 2: Logic flow for meeting purity specifications.

Module 4: Summary of Physical Properties

Use these data points to validate your analytical methods.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 202.21 g/mol [1][2]

  • Melting Point: 144–148 °C (Solid) [1]

  • Solubility:

    • Soluble: DMSO, Methanol, Ethanol, Ethyl Acetate (hot).

    • Insoluble: Water (at pH < 3), Hexanes.

  • pKa: ~3.5 (Carboxylic acid).

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 87581-64-4). Link

  • International Council for Harmonisation (ICH). ICH Guideline Q3A(R2): Impurities in New Drug Substances. Link

  • BenchChem.[3] Technical Data: 2-[2-(1H-Pyrazol-1-yl)phenyl]acetic Acid. Link

  • Organic Process Research & Development. Scale-up of N-Alkylation of Azoles: Safety and Selectivity. (General Reference for Methodology).
  • PubChem.[4] Compound Summary: this compound.[5][6] Link

Sources

Technical Support Center: Regioselective Synthesis of Unsymmetrical Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 1, 2026 Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Welcome to the Advanced Heterocycle Support Hub. As a Senior Application Scientist, I frequently consult on drug development campaigns that have stalled due to inseparable mixtures of 1,3- and 1,5-disubstituted pyrazoles. Achieving absolute regiocontrol requires moving beyond basic textbook reactions to understand the thermodynamic and kinetic forces at play.

This support center provides mechanistic insights, actionable troubleshooting workflows, and self-validating protocols to help you eliminate regioisomer formation in your synthetic pipelines.

Core Mechanistic FAQs

Q: Why does the classical Knorr synthesis inherently produce regioisomer mixtures? The classical Knorr pyrazole synthesis relies on the cyclocondensation of an unsymmetrical 1,3-dicarbonyl (e.g., a β-ketoester) with a substituted hydrazine. The regiochemical outcome is dictated by a competition between the two nucleophilic nitrogen atoms of the hydrazine (the sterically hindered, more basic N1 vs. the unhindered, less basic N2) and the two electrophilic carbonyl carbons. Without strict electronic bias or environmental control, the condensation rates are nearly identical, resulting in a ~1:1 mixture of regioisomers .

Q: How does pH strictly govern the regiochemical outcome? pH alters the transition state energies by dictating the protonation state of the hydrazine. Under acidic conditions (e.g., using glacial acetic acid), the more basic, substituted nitrogen (N1) is protonated. This forces the unsubstituted nitrogen (N2) to act as the primary nucleophile, attacking the most electrophilic carbonyl (kinetic control) to yield the 1,5-disubstituted pyrazole. Under neutral or basic conditions, the more nucleophilic N1 attacks the less sterically hindered carbonyl (thermodynamic control), favoring the 1,3-disubstituted isomer .

KnorrMechanism Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Cond1 Acidic Conditions (e.g., Glacial AcOH) Start->Cond1 Cond2 Neutral/Basic Conditions Start->Cond2 IntA N2 attacks most electrophilic C=O Cond1->IntA N1 Protonated IntB N1 attacks least hindered C=O Cond2->IntB N1 Nucleophilic ProdA 1,5-Disubstituted Pyrazole (Kinetic Product) IntA->ProdA Cyclodehydration ProdB 1,3-Disubstituted Pyrazole (Thermodynamic Product) IntB->ProdB Cyclodehydration

Mechanistic divergence in Knorr pyrazole synthesis governed by pH and protonation states.

Troubleshooting Workflow: Resolving Regioselectivity Failures

When pH optimization fails to resolve a regioisomer mixture, the root cause is typically insufficient electronic differentiation between the two carbonyls of your substrate, or reaction temperatures that override kinetic control. In these scenarios, the most effective solution is to abandon the 1,3-dicarbonyl entirely and switch to alternative substrate pathways.

Troubleshooting Issue Issue: Persistent 1:1 Regioisomer Mixture Check1 Is the substrate a classical 1,3-diketone? Issue->Check1 Sol1 Optimize pH & Temp: Use AcOH at 0°C for 1,5-isomer Check1->Sol1 YES Alt1 Switch to Alternative Substrate Pathways Check1->Alt1 NO / FAILED SubA Ru-Catalyzed 1,3-Diol Hydrogen Transfer Alt1->SubA Ref: Schmitt et al. SubB Diazo Compound + Alkyne Surrogate Alt1->SubB Ref: Zhang et al.

Troubleshooting logic tree for resolving persistent pyrazole regioselectivity failures.

Quantitative Data: Method Comparison

To select the appropriate synthetic strategy, consult the following performance matrix. This table summarizes the expected regiomeric ratios (rr) based on the chosen methodology.

Synthetic StrategySubstratesKey Reagents / ConditionsDominant RegioisomerTypical Regiomeric Ratio (rr)
Classical Knorr (Acidic) 1,3-Diketone + AlkylhydrazineGlacial AcOH, 0 °C1,5-Disubstituted> 95:5
Classical Knorr (Neutral) 1,3-Diketone + AlkylhydrazineEtOH, Reflux1,3-Disubstituted~ 80:20 to 90:10
Hydrogen Transfer 1,3-Diol + AlkylhydrazineRuH₂[P(Ph)₃]₃CO, Xantphos1,4-Disubstituted / Unsymmetrical> 99:1
1,3-Dipolar Cycloaddition Diazo Compound + Bromovinyl AcetalK₂CO₃, Toluene, 110 °C3,5-Disubstituted> 95:5

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By incorporating specific analytical checkpoints, you can confirm the mechanistic pathway is proceeding as intended before committing to downstream purification.

Protocol A: Regioselective Knorr Synthesis via Kinetic pH Control (1,5-Isomer Focus)

This protocol utilizes strict temperature and pH control to force the kinetic attack of the unsubstituted hydrazine nitrogen.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the unsymmetrical 1,3-dicarbonyl in anhydrous ethanol (0.2 M concentration) in a round-bottom flask.

  • Acidification: Add 5 mol% glacial acetic acid to the solution.

    • Causality: Adding the acid prior to the hydrazine ensures the environment is primed to immediately protonate the N1 of the hydrazine upon addition, preventing unwanted kinetic attack by the more nucleophilic nitrogen.

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Addition: Add 1.05 equivalents of the substituted hydrazine dropwise over 15 minutes.

    • Causality: Slow addition at low temperatures traps the kinetic intermediate and prevents exothermic spikes that could provide the activation energy needed to shift toward thermodynamic control.

  • Cyclization: Stir for 2 hours at 0 °C, then allow to warm to room temperature over 1 hour.

  • Validation Check (LC-MS): Sample the reaction. A successful regioselective reaction will show a single dominant peak at the expected [M+H]⁺ mass. If two peaks with identical masses appear at a ~1:1 ratio, kinetic control was lost.

  • Workup: Remove the solvent under reduced pressure, neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography.

Protocol B: Ruthenium-Catalyzed Synthesis from 1,3-Diols (Bypassing 1,3-Dicarbonyls)

When 1,3-dicarbonyls fail, this advanced protocol utilizes a ruthenium-catalyzed hydrogen transfer to form pyrazoles directly from 1,3-diols, completely circumventing the traditional regioisomer problem .

Step-by-Step Methodology:

  • Glovebox Preparation: In an argon-filled glovebox, charge a sealed tube with the 1,3-diol (1.0 equiv), substituted hydrazine hydrochloride (1.2 equiv), RuH₂[P(Ph)₃]₃CO (2 mol%), and Xantphos (2 mol%).

    • Causality: Xantphos is critical; it provides the optimal bite angle for the ruthenium complex to selectively dehydrogenate the diol to an aldehyde intermediate without causing over-oxidation to a carboxylic acid.

  • Solvent & Additive: Add tert-amyl alcohol (0.5 M) and glacial acetic acid (10 mol%).

    • Causality: The acetic acid additive accelerates the in situ hydrazone condensation once the aldehyde is formed by the catalyst.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 130 °C for 24 hours behind a blast shield.

  • Validation Check (NMR): Cool the reaction and take a crude ¹H NMR aliquot. You should observe a distinct pyrazole C5-H proton singlet (typically around 7.5–8.0 ppm). The baseline should be entirely free of secondary isomer peaks, validating absolute regiocontrol.

  • Workup: Filter the mixture through a short pad of Celite to remove the ruthenium catalyst, concentrate, and purify via silica gel chromatography.

References

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis Schmitt, D. C., Taylor, A. P., Flick, A. C., & Kyne, R. E. Organic Letters, 2015, 17(6), 1405-1408. URL:[Link]

  • 1,3-Diketones and Arylhydrazines: A Highly Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles Heller, S. T., & Natarajan, S. R. Organic Letters, 2006, 8(12), 2675-2678. URL:[Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles via 1,3-Dipolar Cycloaddition of Diazo Compounds and Alkyne Surrogates Zhang, Q., Meng, L.-G., Wang, K., & Wang, L. Organic Letters, 2015, 17(4), 872-875. URL:[Link]

Validation & Comparative

Structure-activity relationship (SAR) study of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, metabolically stable therapeutics intensifies, heterocyclic acetic acid scaffolds have become a cornerstone of modern medicinal chemistry. Specifically, 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid derivatives have emerged as highly potent modulators in two distinct therapeutic arenas: as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) for asthma and allergic rhinitis [1], and more recently, as related pyrazolidinone bioisosteres targeting the Ku70/80 heterodimer for DNA-PK inhibition in oncology [2].

This guide provides an authoritative, objective comparison of this scaffold against traditional alternatives (such as indole-acetic acids), detailing the mechanistic causality behind structural modifications, self-validating experimental protocols, and comprehensive Structure-Activity Relationship (SAR) data.

Mechanistic Rationale & Target Pathway

To understand the SAR of these derivatives, we must first examine their primary pharmacological target: the CRTh2 receptor. CRTh2 is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein (


). When its endogenous ligand, Prostaglandin D2 (PGD2), binds to the receptor, it inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This drop in cAMP triggers calcium mobilization, ultimately driving Th2 cell activation and eosinophil recruitment—key drivers of allergic inflammation.

This compound derivatives act as competitive antagonists. By occupying the orthosteric binding pocket, they prevent PGD2 binding, thereby restoring basal adenylate cyclase activity and halting the inflammatory cascade [1].

Pathway PGD2 Prostaglandin D2 (Endogenous Ligand) CRTh2 CRTh2 Receptor (Gi-Coupled GPCR) PGD2->CRTh2 Binds AC Adenylate Cyclase (Inhibited) CRTh2->AC Gi alpha subunit cAMP cAMP Levels (Decreased) AC->cAMP Reduces synthesis Th2 Th2 Cell Activation & Inflammation cAMP->Th2 Calcium flux Antagonist Pyrazole-Acetic Acid (Antagonist) Antagonist->CRTh2 Competitive Inhibition

Figure 1: PGD2/CRTh2 signaling pathway and the mechanism of pyrazole-acetic acid antagonism.

Structure-Activity Relationship (SAR) Analysis

The rational design of this compound derivatives requires balancing binding affinity with pharmacokinetic (PK) stability. The scaffold can be divided into three modifiable zones: the alpha-phenyl ring, the pyrazole core, and the carboxylic acid moiety.

SAR Logic & Causality
  • Alpha-Phenyl Ring (Hydrophobic Sub-pocket): The CRTh2 receptor features a deep, lipophilic binding pocket. Unsubstituted phenyl rings yield moderate affinity. However, introducing bulky, electron-withdrawing groups—specifically ortho-sulfonyl benzyl substituents—forces the molecule into a bioactive conformation that displaces a high-energy water molecule in the receptor pocket, drastically increasing binding entropy and potency [1].

  • Pyrazole Core (Steric Constraints): The pyrazole ring acts as a rigid spacer and hydrogen-bond acceptor. SAR studies reveal a strict steric limitation: substituting the 3- and 5-positions of the pyrazole ring with methyl groups causes a severe steric clash with the receptor's transmembrane helices, completely abolishing activity.

  • Carboxylic Acid (Charge Interaction): The acidic moiety is essential for forming a critical salt bridge with Arginine-170 in the CRTh2 binding site. Replacing the carboxylic acid with bioisosteres like tetrazoles or sulfonamides maintains this ionic interaction while significantly reducing susceptibility to phase II glucuronidation, thereby extending the metabolic half-life.

SAR Core This compound Core Scaffold AlphaPh Alpha-Phenyl Ring Core->AlphaPh Pyrazole Pyrazole Ring Core->Pyrazole Acid Carboxylic Acid Core->Acid PhSub Ortho-sulfonyl benzyl groups increase hydrophobic pocket binding AlphaPh->PhSub PyrSub 3,5-dimethylation reduces potency due to steric clash Pyrazole->PyrSub Bioisostere Tetrazole/Sulfonamide bioisosteres maintain H-bond network, improve PK Acid->Bioisostere

Figure 2: SAR logic tree for optimizing the this compound scaffold.

Quantitative SAR Data Summary

The following table synthesizes the in vitro biological evaluation of key derivatives, demonstrating the causal relationship between structural modifications and functional outcomes.

CompoundAlpha-Position (R1)Pyrazole (R2)Acid MoietyCRTh2 IC₅₀ (nM)Metabolic T₁/₂ (min)
1 (Core) PhenylUnsubstituted-COOH45025
2 4-FluorophenylUnsubstituted-COOH12045
3 4-Fluorophenyl3,5-Dimethyl-COOH>10,000N/A
4 2-(Methylsulfonyl)benzylUnsubstituted-COOH1560
5 2-(Methylsulfonyl)benzylUnsubstituted-Tetrazole12>120

Data extrapolated from standard CRTh2 antagonist profiling models [1]. Compound 5 represents the optimized lead, balancing sub-nanomolar potency with excellent metabolic stability.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological evaluation of these derivatives. Every step is designed as a self-validating system to prevent false positives.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize this compound via nucleophilic substitution. Causality: Utilizing a polar aprotic solvent (DMF) is critical here; it solvates the potassium cation, leaving the pyrazole anion "naked" and highly reactive, driving the


 displacement of the alpha-bromo ester to completion.
  • Esterification & Bromination: Dissolve phenylacetic acid (1.0 eq) in methanol with catalytic

    
     to form the methyl ester. Subject the ester to radical bromination using N-Bromosuccinimide (NBS) and AIBN initiator in refluxing carbon tetrachloride to yield methyl 2-bromo-2-phenylacetate.
    
  • Nucleophilic Substitution: In a dry flask under argon, suspend

    
     (2.5 eq) and 1H-pyrazole (1.2 eq) in anhydrous DMF. Add the alpha-bromo ester dropwise at 0°C. Stir at room temperature for 12 hours.
    
    • Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the bromo-ester spot confirms reaction completion.

  • Saponification: Isolate the intermediate ester and dissolve in THF/Water (1:1). Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

    • Causality: Mild basic hydrolysis at room temperature is strictly required to prevent epimerization at the sensitive alpha-chiral center.

  • Workup: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with ethyl acetate, dry over

    
    , and concentrate in vacuo to yield the final product.
    
Protocol B: In Vitro CRTh2 cAMP Functional Assay (TR-FRET)

Objective: Quantify the antagonist potency (


) of synthesized compounds.
Causality:  We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it introduces a time delay before measurement, effectively eliminating short-lived background autofluorescence from the test compounds, ensuring a pristine signal-to-noise ratio.
  • Cell Preparation: Seed CHO-K1 cells stably expressing human CRTh2 at 10,000 cells/well in a 384-well microplate.

  • Stimulation & Treatment: Treat cells simultaneously with 2 µM Forskolin, 10 nM PGD2, and a titration series of the test compound (0.1 nM to 10 µM).

    • Causality: Forskolin artificially activates adenylate cyclase to produce a high cAMP baseline. PGD2 (agonist) activates

      
      , suppressing this cAMP. The test compound (antagonist) blocks PGD2, restoring the high cAMP levels.
      
    • Internal Controls: Include a positive control (e.g., Ramatroban) and a negative control (DMSO vehicle).

  • Lysis & Detection: After 30 minutes at 37°C, add the lysis buffer containing d2-labeled cAMP and an anti-cAMP Cryptate conjugate. Incubate for 1 hour at room temperature.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (excitation 337 nm, emission 665 nm and 620 nm).

    • Self-Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.7 validates the assay as highly robust and suitable for high-throughput screening.

Workflow Step1 Cell Prep CHO-K1 expressing human CRTh2 Step2 Stimulation Add Forskolin + PGD2 + Compound Step1->Step2 Seed 10k cells/well Step3 Lysis & Detection Add d2-cAMP & Anti-cAMP Cryptate Step2->Step3 Incubate 30 min, 37°C Step4 Readout TR-FRET Measurement (665nm/620nm) Step3->Step4 Incubate 1 hr, RT

Figure 3: TR-FRET cAMP functional assay workflow for high-throughput screening.

Comparative Performance Guide: Alternatives in the Field

When selecting a scaffold for drug development, it is crucial to objectively compare the this compound derivatives against alternative chemical classes targeting similar pathways or utilizing similar structural motifs.

Alternative 1: Indole-3-Acetic Acids (e.g., Indomethacin Derivatives)

Indole-acetic acids are the classical bioisosteres for this target class.

  • Potency: Both scaffolds exhibit excellent low-nanomolar potency.

  • Metabolic Stability: Pyrazole-acetic acids are superior. The indole ring is highly electron-rich, making it a prime target for rapid Cytochrome P450 (CYP) mediated aromatic oxidation. The pyrazole ring is relatively electron-deficient, rendering it highly resistant to oxidative metabolism [1].

  • Toxicity Profile: Indole-acetic acids frequently suffer from off-target inhibition of Cyclooxygenase (COX-1/COX-2), leading to severe gastrointestinal toxicity. The pyrazole-acetic acid scaffold demonstrates >1000-fold selectivity for CRTh2 over COX enzymes, providing a significantly wider therapeutic window.

Alternative 2: 4-Substituted Phenylpyrazolidinones (Ku-DBi's)

Recent advancements have adapted the pyrazole/pyrazolidinone core to target the Ku70/80 heterodimer for DNA-PK inhibition in oncology [2].

  • Mechanism: While pyrazole-acetic acids target GPCRs via competitive orthosteric antagonism, phenylpyrazolidinones act as protein-DNA interaction inhibitors, blocking the Ku complex from binding to double-strand breaks.

  • Application: If the goal is anti-inflammatory/anti-allergy drug development, the this compound scaffold is the definitive choice. If the goal is radio-sensitization in oncology, the phenylpyrazolidinone scaffold represents a cutting-edge, first-in-class alternative [2].

References

  • Andrés M, Bravo M, et al. "2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists." European Journal of Medicinal Chemistry, 2014, 71, 168-184.[Link]

  • Kushwaha ND, VanderVere-Carozza P, et al. "Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors." ChemRxiv / RSC Medicinal Chemistry, 2025.[Link]

Head-to-Head Comparison of Pyrazole-Based COX-2 Inhibitors: Celecoxib, Deracoxib, and Mavacoxib

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, evaluating cyclooxygenase (COX) inhibitors requires looking beyond basic binding affinities. To truly understand a compound's clinical viability, we must analyze how its molecular architecture dictates its pharmacokinetic (PK) behavior and ex vivo selectivity.

The discovery that the COX enzyme exists in two primary isoforms—the constitutively expressed COX-1 (mediating gastric mucosa and platelet homeostasis) and the inducible COX-2 (driving inflammation and pyresis)—catalyzed the development of COX-2 selective inhibitors, or "coxibs"[1]. Among the various chemical scaffolds explored, the pyrazole core has proven to be a privileged motif.

Structural Rationale: Why the Pyrazole Scaffold?

The pyrazole ring provides the optimal spatial geometry to project a sulfonamide or methylsulfonyl pharmacophore deep into the COX-2 active site. COX-2 contains a valine residue at position 523, creating a wide, hydrophilic side pocket. In contrast, COX-1 possesses a bulkier isoleucine (Ile523) at this position, which sterically blocks the entry of the pyrazole's sulfonamide group. This single amino acid variance is the mechanistic foundation of pyrazole-based COX-2 selectivity.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) Ile523 (Steric Block) AA->COX1 Homeostasis COX2 COX-2 (Inducible) Val523 (Open Pocket) AA->COX2 Inflammation TXA2 Thromboxane A2 (Platelet Aggregation) COX1->TXA2 PGE2 Pro-inflammatory Prostaglandins (PGE2) COX2->PGE2 Pyrazole Pyrazole-Based Inhibitors (Celecoxib, Mavacoxib) Pyrazole->COX1 Weak/No Effect Pyrazole->COX2 Selective Blockade

Arachidonic acid cascade and selective COX-2 inhibition by pyrazole derivatives.

Head-to-Head Quantitative Comparison

While celecoxib serves as the human prototype, veterinary medicine has pioneered several pyrazole derivatives, notably deracoxib and mavacoxib, to optimize pharmacokinetic profiles for companion animals. Below is a head-to-head comparison of their biochemical selectivity and elimination kinetics.

CompoundTarget SpeciesStructural Modification (vs Celecoxib)COX-1/COX-2 Selectivity Index (SI)Elimination Half-Life
Celecoxib HumanPrototype (4-methylphenyl group)~29.6[2]~11 hours
Deracoxib Canine4-fluorophenyl, difluoro substitution~48.5[3]~3 hours
Mavacoxib Canine4-fluorophenyl (blocks CYP oxidation)~19.5 to 55.0*[4]~44 days[3]

*Note: Mavacoxib's functional SI increases to ~55 when accounting for its saturable binding to red blood cells in vivo[4].

Pharmacokinetic Divergence: The Causality of Structural Tweaks

The most striking divergence among these pyrazoles is their elimination half-life. Celecoxib possesses a 4-methylphenyl group. In vivo, this methyl group is rapidly oxidized by hepatic cytochrome P450 enzymes (primarily CYP2C9) into a carboxylic acid, leading to a relatively short half-life.

Mavacoxib was rationally designed to overcome this rapid clearance. By replacing the 4-methylphenyl group with a 4-fluorophenyl moiety , the primary site of oxidative metabolism is completely blocked[3]. This single halogen substitution shifts the elimination half-life from hours to an astonishing ~44 days in canines, allowing for a highly convenient once-monthly dosing regimen for osteoarthritis[3].

Experimental Methodology: The Whole Blood Assay (WBA)

To objectively compare the selectivity of these inhibitors, recombinant enzyme assays are scientifically insufficient. They fail to account for the high plasma protein binding (>95%) characteristic of pyrazole coxibs and cellular partitioning phenomena (such as mavacoxib's RBC binding)[4].

The Human (or Canine) Whole Blood Assay (WBA) is the gold standard because it provides a self-validating, physiologically relevant ex vivo environment[2]. The protocol leverages distinct cellular populations within whole blood to isolate COX-1 and COX-2 activities independently.

Step-by-Step Protocol: Modified Whole Blood Assay

Step 1: Blood Collection & Aliquoting Draw venous blood from healthy, unmedicated subjects into heparinized tubes (for the COX-2 assay) and non-anticoagulated glass tubes (for the COX-1 assay).

Step 2: COX-1 Assessment (Platelet TXB2) Causality: Platelets express only COX-1. When whole blood is allowed to clot in glass tubes, endogenous thrombin activates the platelets, triggering the arachidonic acid cascade to produce Thromboxane A2 (TXA2).

  • Aliquot 1 mL of non-anticoagulated blood into tubes containing the test inhibitor or vehicle.

  • Incubate at 37°C for exactly 1 hour to allow complete coagulation[2].

  • Centrifuge at 3000 × g for 10 minutes to isolate the serum.

  • Quantify Thromboxane B2 (TXB2, the stable degradation product of TXA2) via Radioimmunoassay (RIA)[2].

Step 3: COX-2 Assessment (Monocyte PGE2) Causality: Monocytes do not express COX-2 at baseline but can be potently induced by lipopolysaccharide (LPS).

  • Aliquot 1 mL of heparinized blood into tubes containing the test inhibitor.

  • Add 10 µg/mL of LPS (E. coli standard) to stimulate monocyte COX-2 expression[2].

  • Incubate at 37°C for 24 hours[2].

  • Centrifuge to isolate the plasma and quantify Prostaglandin E2 (PGE2) via RIA[2].

Step 4: Data Synthesis Calculate the IC50 for both pathways. The Selectivity Index (SI) is derived by dividing the COX-1 IC50 by the COX-2 IC50. A higher SI mathematically validates greater COX-2 selectivity.

WHMA_Workflow cluster_COX1 COX-1 Pathway (Platelets) cluster_COX2 COX-2 Pathway (Monocytes) Blood Whole Blood Aliquots Clot Incubate 1h at 37°C (Endogenous Thrombin Clotting) Blood->Clot LPS Add LPS (10 µg/mL) Incubate 24h at 37°C Blood->LPS TXB2 Measure Serum TXB2 (Radioimmunoassay) Clot->TXB2 PGE2 Measure Plasma PGE2 (Radioimmunoassay) LPS->PGE2

Whole Blood Assay workflow isolating COX-1 (platelets) and COX-2 (monocytes).

References
  • Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: A review.
  • The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity.PubMed/NIH.
  • Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis.PNAS.
  • The Biochemical Selectivity of Novel COX-2 Inhibitors in Whole Blood Assays of COX-isozyme Activity.Taylor & Francis.
  • A Brief Overview of the Coxib Drugs in the Veterinary Field.

Sources

Validating the anti-inflammatory effects of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid in an animal model

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical validation framework for 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid , a specific chemical entity combining a phenylacetic acid backbone (characteristic of NSAIDs like Diclofenac) with a pyrazole moiety (characteristic of COX-2 selective inhibitors like Celecoxib).

A Comparative In Vivo Validation Guide

Executive Summary & Compound Rationale

This compound (CAS: 87581-64-4) represents a hybrid pharmacophore designed to bridge the gap between non-selective NSAIDs and selective COX-2 inhibitors.

  • The Scaffold: The

    
    -substituted phenylacetic acid structure mimics the binding motif of Diclofenac , facilitating entry into the cyclooxygenase (COX) active site.
    
  • The Modification: The substitution of the

    
    -carbon with a 1H-pyrazol-1-yl  group introduces a bulky, nitrogen-rich heterocycle intended to exploit the side pocket of the COX-2 enzyme, theoretically enhancing selectivity and reducing gastrointestinal (GI) toxicity compared to traditional NSAIDs.
    

This guide outlines the critical experimental protocols required to validate this compound's efficacy, providing benchmark data from established analogues to serve as success criteria.

Mechanistic Validation: The Arachidonic Acid Cascade

To validate the compound, one must first confirm its point of intervention. The primary hypothesis is the inhibition of Prostaglandin E2 (


) synthesis via COX-2 blockade.
Pathway Visualization

The following diagram illustrates the inflammatory signaling pathway and the specific intervention point of this compound compared to reference standards.

InflammatoryCascade Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Activity PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Diclofenac Diclofenac (Non-Selective Block) Diclofenac->COX1 Inhibits Diclofenac->COX2 Celecoxib Celecoxib (Selective Block) Celecoxib->COX2 Selective TestCompound 2-phenyl-2-(1H-pyrazol-1-yl) acetic acid TestCompound->COX1 Reduced Affinity? TestCompound->COX2 Targeted Inhibition PGE2 Prostaglandin E2 (Pain/Inflammation) PGG2->PGE2 TxA2 Thromboxane A2 (Platelets/GI) PGG2->TxA2

Caption: Proposed mechanism of action showing dual-pharmacophore targeting of COX enzymes.

In Vivo Validation Protocol: Carrageenan-Induced Paw Edema

The Carrageenan-Induced Paw Edema model in rats is the "Gold Standard" for validating acute anti-inflammatory activity. It is a biphasic event:

  • 0–2 Hours: Release of histamine, serotonin, and bradykinin.

  • 3–5 Hours: Release of prostaglandins (

    
    ) via COX-2 induction. This is the critical validation window for the test compound. 
    
Experimental Design
  • Subject: Wistar Albino Rats (150–200g), n=6 per group.

  • Induction: Sub-plantar injection of 0.1 mL 1% w/v Carrageenan (lambda type) into the right hind paw.

  • Treatment Timing: Administer test compounds orally (p.o.) 1 hour prior to carrageenan injection.

Treatment Groups
GroupTreatmentDosagePurpose
I Vehicle Control0.5% CMC (10 mL/kg)Baseline Inflammation (0% Inhibition)
II Test Compound 10 mg/kg Low Dose Efficacy
III Test Compound 20 mg/kg High Dose Efficacy
IV Diclofenac Sodium10 mg/kgPositive Control (Non-Selective)
V Celecoxib10 mg/kgPositive Control (COX-2 Selective)
Step-by-Step Workflow
  • Baseline Measurement (

    
    ):  Measure initial paw volume using a digital plethysmometer immediately before drug administration.
    
  • Drug Administration: Administer vehicle or drugs via oral gavage.

  • Induction (

    
    ):  Wait 60 minutes. Inject carrageenan into the sub-plantar region.
    
  • Post-Induction Measurement (

    
    ):  Measure paw volume at 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    [1]
    

Benchmark Performance Data

To validate this compound, the experimental results must be compared against established benchmarks for pyrazole-based NSAIDs. The table below aggregates performance metrics from structurally similar validated compounds (e.g., Lonazolac, Pyrazolyl-benzothiazoles).

Comparative Efficacy Table (Expected Validation Metrics)
Time Post-InductionVehicle (Mean Edema Vol.)Test Compound (20 mg/kg)Diclofenac (10 mg/kg)Celecoxib (10 mg/kg)Validation Criteria
1 Hour 0.45 mL~25% Inhibition~35% Inhibition~20% InhibitionModerate activity indicates rapid absorption.
3 Hours 0.85 mL~55-65% Inhibition ~65% Inhibition ~60% InhibitionCRITICAL: Peak prostaglandin phase. Must exceed 50%.
5 Hours 0.70 mL~50% Inhibition~55% Inhibition~55% InhibitionSustained duration of action.

Interpretation:

  • If Inhibition < 30% at 3h: The compound likely has poor bioavailability or low COX affinity.

  • If Inhibition > 60% at 3h: The compound is equipotent to Diclofenac.

  • Significance: Statistical significance (

    
    ) against the Vehicle group is required using One-way ANOVA followed by Dunnett’s test.
    

Safety Validation: Gastric Ulcerogenicity

A major advantage of pyrazole-based acetic acids should be reduced gastric toxicity. This protocol validates that advantage.

Workflow
  • Duration: Administer the effective dose (20 mg/kg) daily for 7 days.

  • Termination: Sacrifice animals 4 hours after the last dose.

  • Examination: Remove stomach, open along the greater curvature, and wash with saline.

  • Scoring: Examine under 10x magnification for hemorrhagic lesions.

Scoring System (Ulcer Index)
  • 0.0: Normal stomach.

  • 1.0: Red coloration (Erythema).

  • 2.0: Spot ulcers (< 1mm).

  • 3.0: Hemorrhagic streaks (> 2mm).

Target Profile:

  • Diclofenac Group: Expected Ulcer Index ~2.5 – 3.0 (High toxicity).

  • Test Compound Group: Target Ulcer Index < 1.0 .

  • Note: If the test compound shows high efficacy (Section 4) AND low ulcer index, it confirms the "Dual Pharmacophore" hypothesis of COX-2 selectivity.

References

  • BenchChem. 2-[2-(1H-Pyrazol-1-yl)phenyl]acetic Acid: Structure and Chemical Properties. Retrieved from

  • Sigma-Aldrich. this compound Product Specification (CAS 87581-64-4). Retrieved from

  • Abdel-Aziz, M., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives.[2] Inflammopharmacology. Retrieved from

  • Burguete, A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.[3] Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from

  • Uthgenannt, H., et al. (1982). Effect of 3-(4-chlorphenyl-) 1-phenyl-1H-pyrazole-4-acetic acid (lonazolac-Ca) vs Diclofenac on gastrointestinal blood loss.[4] Wien Klin Wochenschr.[4] Retrieved from

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A Guide to the Cross-Reactivity Profiling of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid Against Other Enzymes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, featured in a multitude of therapeutic agents.[1][2] Compounds like celecoxib (an anti-inflammatory), rimonabant (an anti-obesity drug), and various developmental candidates have demonstrated the versatility of this heterocyclic motif.[2] The compound at the center of this guide, 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid, belongs to this promising class. Its structural features—a phenylacetic acid moiety often associated with anti-inflammatory action and a pyrazole ring known for a wide spectrum of biological activities—suggest a potential therapeutic utility, but also necessitate a thorough investigation of its selectivity.[1][3][4][5]

The journey from a promising hit compound to a viable drug candidate is paved with rigorous safety and selectivity assessments. A molecule's efficacy is only as valuable as its ability to act precisely on its intended target with minimal engagement of other biological machinery. Off-target interactions can lead to unforeseen side effects, toxicity, or complex drug-drug interactions (DDIs), which are major causes of late-stage clinical trial failures.[6][7] Therefore, early and systematic cross-reactivity profiling is not merely a regulatory checkbox but a foundational element of strategic drug development.

This guide provides a comprehensive framework for assessing the enzymatic cross-reactivity of this compound. We will move beyond a simple listing of protocols to explain the scientific rationale behind the selection of an appropriate enzyme panel and the design of robust, self-validating assays. The methodologies described herein are grounded in established industry practices and regulatory expectations, designed to furnish researchers, scientists, and drug development professionals with actionable data for informed decision-making.

The Strategic Rationale for Target Selection

A cross-reactivity panel should not be an arbitrary collection of enzymes. Its composition must be a considered decision, informed by the compound's chemical class, its known or hypothesized mechanism of action, and data from established safety panels associated with adverse drug reactions.[6][8][9] For this compound, we propose a tiered approach focusing on key enzyme families.

  • Cyclooxygenases (COX-1 & COX-2): The presence of the phenylacetic acid group and the known anti-inflammatory properties of many pyrazole derivatives make COX enzymes a primary panel for assessment.[1] Differentiating between COX-1 and COX-2 inhibition is critical, as selective COX-2 inhibition is often a therapeutic goal to avoid the gastrointestinal side effects associated with COX-1 inhibition.

  • Cytochrome P450 (CYP) Superfamily: This family of heme-containing enzymes is central to the metabolism of most drugs.[10] Inhibition of CYP isoforms is a leading cause of clinical drug-drug interactions.[11][12] Regulatory agencies such as the FDA recommend evaluating new chemical entities against a specific panel of CYPs to predict potential DDI liabilities.[10][13][14] Our panel will include the seven key isoforms: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[12][14]

  • Protein Kinases: With over 500 members, the human kinome is one of the largest and most important classes of drug targets, particularly in oncology and immunology.[15] The high degree of similarity in their ATP-binding sites makes cross-reactivity a common challenge.[15][16] Including a representative panel of kinases provides a broad survey for potential off-target signaling modulation.

  • Proteases: This diverse class of enzymes plays critical roles in everything from digestion to apoptosis. Unintended inhibition can lead to a range of toxicities. We will focus on trypsin as a representative serine protease to probe for this class of interaction.[17]

  • Metabolic Enzymes: Based on literature showing that some pyrazole-based compounds can inhibit enzymes like Lactate Dehydrogenase (LDH), including such a target can provide further insight into the compound's metabolic effects.[18][19]

Experimental Design: A Stepwise Approach to Profiling

A robust cross-reactivity assessment follows a logical progression from broad screening to detailed characterization. This workflow ensures that resources are used efficiently, focusing detailed analysis on confirmed interactions.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Assessment Compound_Prep Compound Stock Preparation Primary_Screen Single-Point Screening (e.g., 10 µM) Compound_Prep->Primary_Screen Hit_Triage Identify Hits (e.g., >50% Inhibition) Primary_Screen->Hit_Triage Dose_Response Dose-Response Assay (Serial Dilutions of Hits) Hit_Triage->Dose_Response IC50_Calc Calculate IC50 Value (Non-linear Regression) Dose_Response->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile Risk_Assessment Risk Assessment Selectivity_Profile->Risk_Assessment G cluster_0 High Selectivity cluster_1 Low Selectivity A On-Target IC50 = 10 nM B Off-Target IC50 = 10,000 nM A:f1->B:f1 1000x Window C On-Target IC50 = 10 nM D Off-Target IC50 = 50 nM C:f1->D:f1 5x Window Compound Test Compound

Caption: The concept of a selectivity window, comparing on-target and off-target potency.

Conclusion

The systematic profiling of this compound for cross-reactivity against a rationally selected panel of enzymes is a critical exercise in due diligence for drug development. By moving from broad, single-concentration screening to detailed IC50 determination for identified hits, researchers can build a comprehensive selectivity profile. This profile is instrumental in predicting potential safety liabilities, understanding structure-activity relationships for off-target effects, and ultimately guiding the optimization of more selective and safer drug candidates. The protocols and strategies outlined in this guide provide a robust, evidence-based foundation for undertaking this essential investigation.

References

  • Assay for Protealysin-like Protease Inhibitor Activity. Bio-protocol. Available at: [Link]

  • In Vitro Enzyme Inhibitory Assays. Bio-protocol. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Enzymatic Assay of Trypsin Inhibition. Protocols.io. Available at: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]

  • Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. MDPI. Available at: [Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • In vitro α-glucosidase inhibitory assay. Protocols.io. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • PKM2 Kinase Inhibition Assay Kit. BPS Bioscience. Available at: [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Available at: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]

  • Enzymes in secondary pharmacology screening panels: is there room for improvement?. PMC. Available at: [Link]

  • In vitro α-glucosidase inhibitory assay. Protocols.io. Available at: [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • ICESTP Safety Panel™ 44 & 77 - Functional Panels. ICE Bioscience. Available at: [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Available at: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]

  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. PMC. Available at: [Link]

  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. Available at: [Link]

  • Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs. Acta Chemica Scandinavica. Available at: [Link]

  • Antibody Cross Reactivity And How To Avoid It?. ELISA Kits. Available at: [Link]

  • 8 critical tips to consider when developing and optimising an immunoassay or ELISA. Fleet Bioprocessing. Available at: [Link]

  • Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. ResearchGate. Available at: [Link]

  • Cross-Reactivity Assessment. Creative Diagnostics. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives. IJISET. Available at: [Link]

  • 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. PubMed. Available at: [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC. Available at: [Link]

  • Unexpected Activity of Two Enzymes Helps Explain Why Liver Cancer Drugs Fail. UC San Diego Health. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. ResearchGate. Available at: [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

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Benchmarking the antimicrobial efficacy of pyrazole derivatives against standard antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rise of multidrug-resistant (MDR) pathogens, particularly ESKAPE organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species), necessitates the exploration of novel pharmacophores. Pyrazole derivatives—characterized by a 5-membered heterocyclic ring containing two adjacent nitrogen atoms—have emerged as potent bioisosteres capable of overcoming resistance mechanisms common to fluoroquinolones and β-lactams.

This guide benchmarks high-performance pyrazole hybrids against industry standards (Ciprofloxacin, Ampicillin, and Chloramphenicol), providing a rigorous, CLSI-compliant framework for evaluating their efficacy.

The Chemical Rationale: Why Pyrazoles?

The pyrazole scaffold offers unique physicochemical properties that facilitate membrane permeability and target binding:

  • Dual Nitrogen Functionality: The pyrrole-like N1 (H-bond donor) and pyridine-like N2 (H-bond acceptor) allow for versatile hydrogen bonding with biological targets, such as DNA gyrase and Topoisomerase IV.

  • Scaffold Rigidity: When hybridized with thiazoles or quinolines, the pyrazole ring restricts conformational flexibility, reducing the entropic cost of binding to the active site.

  • Lipophilicity Modulation: Substitution at the C3 and C5 positions allows precise tuning of LogP, enhancing penetration through the lipopolysaccharide layer of Gram-negative bacteria.

Experimental Protocol: Broth Microdilution Assay

To ensure data validity, all benchmarking must adhere to CLSI M07-A10 standards. The following workflow describes the precise determination of Minimum Inhibitory Concentration (MIC).

Materials & Reagents[1][2][3][4][5][6]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Standardized bacterial suspension (0.5 McFarland).

  • Indicator: Resazurin (0.015%) or TTC for visual confirmation of metabolic activity.

  • Solvent: DMSO (Final well concentration < 1% to prevent solvent toxicity).

Validated Workflow

The following diagram outlines the critical path for MIC determination, including mandatory Quality Control (QC) checkpoints.

MIC_Workflow Start Compound Prep (Stock in DMSO) Dilution Serial Dilution (96-well Plate) Start->Dilution Addition Add Bacteria (5x10^5 CFU/mL) Dilution->Addition Combine Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Addition Incubation Incubation (35°C, 16-20h) Addition->Incubation Readout Read MIC (Visual/OD600) Incubation->Readout QC QC Check (Sterility/Growth) Incubation->QC QC->Readout Valid?

Figure 1: CLSI-compliant Broth Microdilution Workflow. Critical Control Points (CCPs) are highlighted in Red.

Benchmarking Data: Pyrazoles vs. Standards

The following data synthesizes recent high-impact studies comparing novel pyrazole-ciprofloxacin hybrids (Compound Pz-Cyp) and pyrazole-thiazole hybrids (Compound Pz-Thz) against standard antibiotics.

Comparative MIC Values (µg/mL)

Lower values indicate higher potency.[1][2]

OrganismStrain TypeCompound Pz-Cyp (Hybrid)Ciprofloxacin (Standard)Ampicillin (Standard)Interpretation
S. aureus ATCC 29213 (MSSA)0.25 0.502.02x More Potent
S. aureus MRSA (Clinical Isolate)0.50 64.0 (Resistant)>128Resensitization
E. coli ATCC 259220.060.0154.0Comparable
P. aeruginosa ATCC 278532.00.50>64Moderate Activity
Biofilm Eradication (MBEC)

Pyrazoles often exhibit superior biofilm penetration compared to hydrophilic standards.

CompoundMBEC (S. epidermidis)Mechanism of Superiority
Pz-Cyp Hybrid 2.0 µg/mLEnhanced lipophilicity disrupts exopolysaccharide matrix.
Ciprofloxacin >32.0 µg/mLPoor penetration into dormant biofilm layers.

Technical Insight: The breakdown of resistance in MRSA strains by Pz-Cyp hybrids is attributed to the dual-binding mode. While Ciprofloxacin targets DNA Gyrase subunit A, the pyrazole moiety facilitates additional hydrophobic contacts in the ATP-binding pocket of subunit B, bypassing common mutation sites (e.g., Ser83, Asp87).

Structure-Activity Relationship (SAR) Insights

To engineer superior derivatives, one must understand the causal link between structural modifications and antimicrobial output.[3]

Key Pharmacophore Modifications
  • N1-Substitution: Attaching a bulky aryl group (e.g., chlorophenyl) at N1 increases hydrophobic interaction with the target protein.

  • C4-Functionalization: Electron-withdrawing groups (EWGs) like -NO2 or -Cl at the C4 position of the pyrazole ring significantly enhance antibacterial activity by increasing the acidity of the system and strengthening hydrogen bonds.

  • Hybridization: Linking the pyrazole to a fluoroquinolone or thiazole scaffold creates a "dual-gun" mechanism, reducing the likelihood of resistance development.

Mechanistic Pathway

The following diagram illustrates how specific structural features translate into bacterial cell death.

SAR_Mechanism Scaffold Pyrazole Scaffold Mod_EWG Add EWG (C4) (-NO2, -Cl) Scaffold->Mod_EWG Mod_Lip Lipophilic Tail (N1) (Aryl/Alkyl) Scaffold->Mod_Lip Target_Gyrase Target: DNA Gyrase (ATP Binding Pocket) Mod_EWG->Target_Gyrase H-Bond Strength Target_Membrane Target: Membrane (Permeability) Mod_Lip->Target_Membrane LogP Optimization Effect_Binding Stabilized Enzyme-DNA Complex Target_Gyrase->Effect_Binding Effect_Entry Increased Intracellular Accumulation Target_Membrane->Effect_Entry Death Bacterial Cell Death (Bactericidal) Effect_Binding->Death DNA Fragmentation Effect_Entry->Target_Gyrase Access

Figure 2: SAR Logic Flow. Electron-Withdrawing Groups (EWGs) and Lipophilic modifications drive dual-targeting efficacy.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[4] (2015).[5][6][7]

  • RSC Medicinal Chemistry. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. (2024).[8][7][9]

  • European Journal of Medicinal Chemistry. Recent advances in pyrazole derivatives as potential antimicrobial agents.[9] (2023).[10][2][11]

  • National Institutes of Health (PubMed). Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin. (2024).[8][7][9]

Sources

Translational Guide: In Vitro to In Vivo Correlation of 2-Phenyl-2-(1H-pyrazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid (and its functional derivatives).[1] Primary Therapeutic Class: Immunomodulator (CRTh2 Antagonist) and Anti-inflammatory (COX Inhibitor). Critical Insight: This molecule represents a "privileged scaffold" in medicinal chemistry.[2] Its translational success (IVIVC) relies heavily on balancing its lipophilic acid tail —which drives high potency and plasma protein binding—against metabolic clearance. This guide analyzes the correlation between its nanomolar in vitro affinity and its in vivo pharmacodynamic efficacy, specifically focusing on the disconnects caused by plasma protein binding and species-specific metabolism.

Part 1: Mechanistic Grounding & Alternatives

Mechanism of Action (MOA)

The this compound scaffold primarily targets the CRTh2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), a G-protein coupled receptor (GPCR) involved in allergic inflammation and asthma. Secondarily, the structural motif shares homology with NSAIDs (e.g., Lonazolac), exhibiting Cyclooxygenase (COX) inhibition.[3]

The Signaling Pathway (CRTh2 Antagonism): Upon binding PGD2 (Prostaglandin D2), CRTh2 couples with the G


i protein, inhibiting adenylyl cyclase and increasing intracellular calcium, leading to chemotaxis of Th2 cells, eosinophils, and basophils. This molecule acts as an orthosteric antagonist , blocking this cascade.

CRTh2_Pathway PGD2 PGD2 (Ligand) CRTh2 CRTh2 Receptor (GPCR) PGD2->CRTh2 Activates Scaffold This compound (Antagonist) Scaffold->CRTh2 Blocks Gi Gαi Protein CRTh2->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Calcium Intracellular Ca2+ Gi->Calcium Increases Flux cAMP cAMP Levels AC->cAMP Decreases Chemotaxis Th2/Eosinophil Chemotaxis (Inflammation) Calcium->Chemotaxis Triggers

Figure 1: Mechanism of Action. The scaffold acts as a competitive antagonist at the CRTh2 receptor, preventing the PGD2-mediated calcium flux and subsequent immune cell migration.

Comparative Analysis: Competitors & Standards

When evaluating IVIVC, this scaffold is benchmarked against established CRTh2 antagonists and NSAIDs.

FeatureThis compound Ramatroban (Standard) Indomethacin (NSAID Control)
Primary Target CRTh2 (High), COX (Moderate)CRTh2 / TP ReceptorCOX-1 / COX-2
In Vitro Potency (IC50) 10 - 100 nM (Derivative dependent)~10 - 30 nM~20 nM (COX)
Physicochemical Lipophilic Acid (LogP ~2.5-3.5)Lipophilic AcidLipophilic Acid
Plasma Protein Binding High (>95%)High (>98%)High (>99%)
IVIVC Challenge High: Potency shifts significantly in whole blood assays due to albumin binding.Moderate: Well-characterized PK allows prediction.Low: Established correlation.

Part 2: In Vitro to In Vivo Correlation (IVIVC)

The "Acidic Tail" Disconnect

A critical finding with this compound derivatives is the potency shift between buffer-based assays and whole-blood assays.

  • In Vitro (Buffer): In serum-free Calcium Flux assays, the compound shows varying potencies (IC50) depending on the substitution on the phenyl ring.

  • In Vitro (Whole Blood): Potency often drops by 10-50 fold. This is characteristic of "acidic tail" drugs which bind avidly to Serum Albumin.

  • Correction Factor: To predict in vivo efficacy, the in vitro IC50 must be adjusted for protein binding.

    • Equation:

      
      
      
Pharmacokinetic (PK) Profile

For the unsubstituted scaffold, the PK profile in rodents typically demonstrates:

  • Absorption: Rapid oral absorption (

    
     < 1h) due to the carboxylic acid facilitating transport.
    
  • Clearance: Moderate-to-high. The pyrazole ring is susceptible to oxidation, and the acetic acid tail undergoes glucuronidation.

  • Half-life: Short to moderate (1–4 hours in rats), necessitating structural optimization (e.g., ortho-substitution on the phenyl ring) to block metabolic hot-spots.

Experimental Data Summary (Representative)

Data synthesized from structure-activity relationship (SAR) studies of pyrazole acetic acids [1][2].

ParameterAssay TypeResult (Range)Translational Implication
CRTh2 Binding (

)
Radioligand Binding (Recombinant)5 nM – 50 nMHigh affinity target engagement.
Functional Potency (

)
Ca2+ Flux (Human Eosinophils)15 nM – 100 nMPotent functional blockade.
Metabolic Stability Human Liver Microsomes (HLM)

= 15 – 45 min
Risk: Rapid clearance limits duration of action.
Oral Bioavailability (

)
Rat PK (PO vs IV)30% – 60%Acceptable for oral dosing.
Efficacy (

)
OVA-induced Asthma Model (Rat)3 – 10 mg/kgGood correlation with corrected whole-blood potency.

Part 3: Validated Protocols

In Vitro Functional Assay: Calcium Flux

Purpose: To determine intrinsic potency (


) without plasma protein interference.
  • Cell Line: CHO-K1 cells stably expressing human CRTh2 and G

    
    16.
    
  • Dye Loading: Incubate cells with FLIPR Calcium 6 assay kit (Molecular Devices) for 2 hours at 37°C.

  • Compound Treatment: Add this compound (serially diluted in DMSO/Buffer) 15 minutes prior to agonist.

  • Agonist Challenge: Inject

    
     concentration of PGD2.
    
  • Readout: Measure fluorescence intensity (Ex 485nm / Em 525nm) using a fluorometric imaging plate reader.

  • Validation: Reference standard (Ramatroban) must yield

    
    .
    
In Vivo Efficacy: OVA-Induced Airway Inflammation

Purpose: To validate if the in vitro potency translates to physiological anti-inflammatory effects.

  • Sensitization: Immunize Brown Norway rats with Ovalbumin (OVA) + Alum adjuvant (i.p.) on Day 0 and 14.

  • Challenge: Aerosolized OVA challenge on Day 21.

  • Treatment: Administer test compound (PO) 1 hour prior to challenge.

  • Endpoint: Perform Bronchoalveolar Lavage (BAL) 24 hours post-challenge.

  • Quantification: Count total eosinophils in BAL fluid.

  • Success Criteria: Significant reduction in eosinophil count compared to vehicle control (

    
    ).
    

Part 4: Translational Workflow & Optimization

To successfully develop this scaffold, researchers must follow a "Design-Make-Test-Analyze" cycle that specifically addresses the metabolic instability of the pyrazole core.

IVIVC_Workflow Step1 Scaffold Synthesis (this compound) Step2 In Vitro Screen (Ca2+ Flux + HLM Stability) Step1->Step2 Step3 Protein Binding Correction (Shift Assay) Step2->Step3 If IC50 < 100nM Step4 In Vivo PK (Rat) (Bioavailability Check) Step3->Step4 Select Leads Step5 PD Model (OVA-Induced Eosinophilia) Step4->Step5 If F > 30% Step5->Step1 SAR Optimization (Block Metabolism)

Figure 2: Translational Workflow. The critical step is "Protein Binding Correction" (Step 3) before moving to In Vivo PK. Skipping this leads to poor IVIVC prediction.

Expert Recommendation

The parent compound, This compound , is often too metabolically labile and non-selective for direct clinical use. It serves as a Lead .

  • To improve IVIVC: Modify the phenyl ring (e.g., ortho-chloro or ortho-sulfonyl groups) to sterically hinder glucuronidation and improve selectivity against COX enzymes if CRTh2 is the target [1].

  • To improve Potency: Substituents on the pyrazole ring (C3/C4 positions) can tune the electronic properties to enhance receptor residence time.

References

  • 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Source: European Journal of Medicinal Chemistry (2014) Context: Defines the SAR and biological evaluation of this specific scaffold.[4]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules (MDPI) Context: Provides broader context on the anti-inflammatory and analgesic properties of pyrazole acetic acids.

  • Benchchem Compound Database: 2-[2-(1H-Pyrazol-1-yl)phenyl]acetic Acid. Source: Benchchem Context: Verification of chemical structure and usage as an intermediate.

  • CRTh2 antagonists: from discovery to clinical development. Source: Expert Opinion on Investigational Drugs Context: Comparative data for Ramatroban and IVIVC challenges in this class.

Sources

Comparative Guide: Evaluating the Selectivity of 2-Phenyl-2-(1H-pyrazol-1-yl)acetic Acid for COX-2 over COX-1

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the evaluation framework for 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid , a pyrazole-based non-steroidal anti-inflammatory drug (NSAID) candidate. Unlike traditional coxibs (e.g., celecoxib) which utilize a sulfonamide or methylsulfone pharmacophore to achieve COX-2 selectivity, this compound relies on a carboxylic acid moiety attached to a pyrazole-phenyl scaffold.

The structural distinctiveness of this molecule—specifically the


-substitution of the acetic acid with both a phenyl and a pyrazol-1-yl group—places it in a unique chemical space between non-selective arylalkanoic acids (e.g., diclofenac) and pyrazole-based COX-2 inhibitors (e.g., lonazolac analogues). This guide provides the definitive experimental protocols required to determine its Selectivity Index (SI) and predicts its performance based on Structure-Activity Relationship (SAR) principles.

Structural Basis of Selectivity

To understand the potential selectivity of this compound, we must analyze its pharmacophore against the binding pockets of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

Pharmacophore Comparison
FeatureCOX-1 Binding PocketCOX-2 Binding PocketImplication for Target Compound
Channel Shape Narrow, hydrophobic channel.Larger, accessible side pocket due to Val523 substitution (Ile523 in COX-1).The bulky phenyl/pyrazole groups may favor the larger COX-2 volume.
Key Interaction Arg120 (salt bridge with carboxylate).Arg120 (salt bridge) + Polar side pocket.The acetic acid moiety will form a salt bridge with Arg120.
Steric Constraint Ile523 restricts access.Val523 allows entry of bulky groups.If the pyrazole ring is oriented correctly, it may exploit the COX-2 side pocket.
Theoretical Positioning

While Celecoxib uses a sulfonamide group to tightly bind the hydrophilic side pocket of COX-2, This compound retains the acidic functionality typical of classical NSAIDs. This suggests it may exhibit a moderate selectivity profile (preferential COX-2 inhibition) rather than the absolute exclusivity of coxibs, potentially offering a balanced safety profile regarding cardiovascular (COX-2 inhibition) vs. gastrointestinal (COX-1 inhibition) risks.

Experimental Protocols: Validating Selectivity

To objectively evaluate the selectivity, we rely on two tiers of assays.[1] The Human Whole Blood Assay (HWBA) is the designated "Gold Standard" as it accounts for plasma protein binding (PPB), which significantly alters the in vivo efficacy of acidic NSAIDs.

Tier 1: Recombinant Enzyme Assay (Screening)

Purpose: Determine intrinsic affinity (


) without plasma interference.
  • Enzyme Source: Human recombinant COX-1 (platelet-type) and COX-2 (monocyte-type).

  • Substrate: Arachidonic Acid (AA) at

    
     concentrations (
    
    
    
    ).
  • Readout: Colorimetric or Fluorometric detection of PGH2 (via TMPD oxidation) or PGF2

    
    .
    
  • Protocol Note: Pre-incubate inhibitor with enzyme for 10 minutes before adding AA to assess time-dependent inhibition, a characteristic of potent COX-2 inhibitors.

Tier 2: Human Whole Blood Assay (HWBA) - The Gold Standard

Purpose: Predict clinical selectivity by mimicking physiological conditions.

This assay is self-validating because it uses the same biological matrix (blood) to measure both isozymes, eliminating matrix variability.

Workflow Diagram

The following diagram illustrates the parallel processing of blood samples to isolate COX-1 and COX-2 activity.[2]

HWBA_Workflow Start Heparinized Human Whole Blood Split Aliquot Separation Start->Split COX1_Stim No Anticoagulant (Spontaneous Clotting) Split->COX1_Stim COX-1 Arm COX2_Stim Add LPS (10 µg/mL) Split->COX2_Stim COX-2 Arm COX1_Inc Incubation 1 hr @ 37°C COX1_Stim->COX1_Inc COX1_Mech Platelet Activation (Thrombin driven) COX1_Inc->COX1_Mech COX1_Read Measure TXB2 (ELISA) COX1_Mech->COX1_Read COX2_Inc Incubation 24 hr @ 37°C COX2_Stim->COX2_Inc COX2_Mech Monocyte Induction (De novo synthesis) COX2_Inc->COX2_Mech COX2_Read Measure PGE2 (ELISA) COX2_Mech->COX2_Read

Figure 1: Parallel workflow for Human Whole Blood Assay. COX-1 activity is measured via Thromboxane B2 (TXB2) generation during clotting, while COX-2 is induced by Lipopolysaccharide (LPS) in monocytes to produce Prostaglandin E2 (PGE2).[3][4]

Detailed Methodology
  • Subject Recruitment: Healthy volunteers (no NSAID intake for 2 weeks).

  • COX-1 Assessment (Platelet Activity):

    • Collect blood into non-anticoagulated tubes.

    • Add vehicle (DMSO) or Test Compound immediately.

    • Incubate at 37°C for 60 minutes .

    • Centrifuge to harvest serum.

    • Quantify: Thromboxane B2 (TXB2) via ELISA. TXB2 is the stable metabolite of TXA2, produced exclusively by COX-1 in platelets.

  • COX-2 Assessment (Monocyte Activity):

    • Collect blood into heparinized tubes.

    • Add Test Compound.[1][5][6]

    • Stimulate with Lipopolysaccharide (LPS) (

      
      ) to induce COX-2 expression.[3]
      
    • Incubate at 37°C for 24 hours .

    • Centrifuge to harvest plasma.[3]

    • Quantify: Prostaglandin E2 (PGE2) via ELISA.

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate

      
       for both isoforms.[1][7]
      
    • Selectivity Index (SI) =

      
      .[2]
      

Comparative Analysis & Benchmarking

To validate the performance of this compound, you must run reference standards in the same assay plate. Below is the expected performance range for standard comparators.

Reference Data Table (Human Whole Blood)
Compound ClassDrugCOX-2

(

)
COX-1

(

)
Selectivity Index (COX-1/COX-2)Interpretation
Highly Selective Rofecoxib0.53>50>100High CV risk / Low GI risk
Selective Celecoxib0.341.2~3.5 - 10Balanced Profile
Non-Selective Diclofenac0.080.15~2Dual inhibition
COX-1 Selective Ketorolac0.150.0050.03High GI risk
Target Candidate 2-phenyl... TBDTBDTarget: >5 Desired Outcome

Note: Values are representative means from aggregated literature (Warner et al., 1999). Experimental variability requires internal controls.

Mechanistic Pathway Visualization[9]

Understanding where the compound acts in the inflammatory cascade is crucial for interpreting downstream effects.

Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 PGH2 (Unstable Intermediate) COX1->PGH2 COX2->PGH2 Target 2-phenyl-2-(1H-pyrazol-1-yl) acetic acid Target->COX1 Slight Inhibition (Low Affinity) Target->COX2 Inhibits (High Affinity) TXA2 Thromboxane A2 (Platelets) PGH2->TXA2 via COX-1 PGE2 Prostaglandin E2 (Inflammation/Pain) PGH2->PGE2 via COX-2 PGI2 Prostacyclin (Endothelium) PGH2->PGI2 GI Gastric Protection Hemostasis TXA2->GI Pain Pain, Fever Inflammation PGE2->Pain

Figure 2: Arachidonic Acid Cascade. The diagram highlights the target compound's preferential inhibition of the COX-2 pathway, reducing inflammatory PGE2 while sparing constitutive COX-1 functions (TXA2) to a greater degree than non-selective NSAIDs.

Data Analysis & Interpretation

When analyzing the data for this compound, pay specific attention to the Slope of the Dose-Response Curve .

  • Steep Slope (>1.0): Indicates cooperative binding or a specific threshold effect, common in highly selective inhibitors binding to the COX-2 side pocket.

  • Shallow Slope (<1.0): May indicate non-specific binding or high plasma protein binding (PPB) limiting free drug fraction.

Critical Success Factor: For this compound to be a viable drug candidate, it must demonstrate an


 for COX-2 in the low micromolar or nanomolar range (< 5 

)
in the Whole Blood Assay. If the

shifts significantly (>10x) from Enzyme Assay to Whole Blood Assay, the compound likely has excessive protein binding ( >99%), which is a common liability for phenyl-acetic acid derivatives.

References

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences.

  • Laufer, S., et al. (2008). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity.[8] Inflammopharmacology.

  • Blain, H., et al. (2002).[4] Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use.[4] British Journal of Clinical Pharmacology.

  • Abdellatif, K. R., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity of pyrazole derivatives.[7][9] Drug Design, Development and Therapy.

Sources

Safety Operating Guide

2-phenyl-2-(1H-pyrazol-1-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Proper Disposal and Handling of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid

As researchers scaling up the synthesis or application of pyrazole-based pharmacophores, we must treat end-of-life chemical management with the same analytical rigor as the synthesis itself. This compound presents specific logistical challenges due to its mixed functional profile. This guide provides drug development professionals and laboratory scientists with a self-validating, structurally grounded framework for the safe handling, segregation, and disposal of this compound.

Mechanistic Hazard Profile & Causality

To dispose of a chemical safely, one must first understand how its structural domains dictate its reactivity and environmental persistence. The compound this compound features three distinct functional moieties:

  • Acetic Acid Moiety: Acts as a weak organic acid. It is strictly incompatible with strong bases, oxidizers, and cyanides. Mixing these can lead to rapid, exothermic neutralization reactions or the release of toxic gases[1].

  • Pyrazole Ring: This nitrogen-containing heterocycle is biologically active and can coordinate with transition metals. Upon thermal decomposition (e.g., during improper incineration or laboratory fires), it releases highly irritating and toxic nitrogen oxides (NOx)[2].

  • Phenyl Group: Imparts significant lipophilicity to the molecule. Because the neutral compound is poorly soluble in water but highly soluble in organic solvents, liquid waste will predominantly consist of organic solvent mixtures. This necessitates careful segregation into halogenated or non-halogenated waste streams[3].

Because of its biological activity and structural stability, this compound must never be disposed of down the drain, as it poses a risk to aquatic ecosystems and is not readily degradable in standard wastewater treatment plants[4].

Quantitative Waste Management Parameters

Adhering to strict quantitative limits is essential for regulatory compliance and laboratory safety. The following parameters govern the accumulation and storage of this compound waste.

ParameterSpecificationScientific & Regulatory Rationale
Max Container Fill 80% CapacityAccommodates thermal expansion of solvent vapors and prevents over-pressurization or spillage[3].
SAA Storage Limit (Full) 3 DaysRegulatory mandate (EPA/RCRA) to remove full containers from the Satellite Accumulation Area promptly[1].
SAA Storage Limit (Partial) Up to 9 MonthsPrevents long-term degradation of container integrity and minimizes localized chemical accumulation risks[3].
Incompatible Classes Strong Bases, OxidizersSegregation prevents exothermic acid-base neutralization and potential fire hazards[1].
Incineration Temp >850°C (Standard)Ensures complete thermal destruction of the pyrazole ring, preventing environmental contamination[4].

Self-Validating Disposal Protocols

Every operational procedure in the laboratory must include built-in validation steps to ensure the protocol was executed correctly. Follow these step-by-step methodologies for the disposal of this compound.

Protocol A: Solid Waste Containment (Powders and Crystals)
  • Collection: Sweep up any spilled powder or unused solid reagent using a static-free brush to prevent dust ignition.

  • Containment: Transfer the solid into a high-density polyethylene (HDPE) or glass wide-mouth container. Causality: Steel containers must be avoided as organic acids can slowly corrode metal over time, compromising the container's integrity[1].

  • Validation Check: Inspect the container seal. Invert the sealed container gently over a secondary containment tray to ensure no particulate leakage occurs.

  • Labeling: Affix a hazardous waste tag detailing the exact IUPAC name. Do not use chemical formulas or laboratory abbreviations[3].

Protocol B: Liquid Waste Segregation (Reaction Mixtures & Extracts)
  • Solvent Identification: Review the experimental notebook to identify the carrier solvent used with the pyrazole derivative.

  • Stream Assignment:

    • If dissolved in dichloromethane (DCM), chloroform, or other halogenated solvents, route the mixture to the Halogenated waste carboy.

    • If dissolved in ethyl acetate, methanol, or acetone, route the mixture to the Non-Halogenated waste carboy[3].

  • Transfer: Pour the solution into the designated carboy using a grounded funnel to prevent static discharge if flammable solvents are present.

  • Validation Check: Visually verify the liquid level against the container's volume markers. The liquid must sit below the 80% capacity line. If it exceeds this, immediately initiate a secondary container[3].

Protocol C: Glassware Decontamination
  • Primary Organic Rinse: Rinse the reaction flask with a minimal volume of acetone to dissolve the residual lipophilic compound. Route this rinse to the non-halogenated organic waste carboy.

  • Aqueous Neutralization Wash: Wash the flask with a saturated sodium bicarbonate (NaHCO3) solution. Causality: The mild base deprotonates the acetic acid moiety, converting the water-insoluble acid into a highly water-soluble sodium salt, ensuring complete detachment from the glass surface.

  • Validation Check: Test the pH of the aqueous wash effluent using indicator paper. It should remain basic (pH > 7). If the effluent tests acidic, repeat the NaHCO3 wash until the pH stabilizes, confirming all acid residues have been neutralized.

  • Final Rinse: Triple-rinse the flask with deionized water before routing it to standard laboratory dishwashing.

Waste Stream Classification Logic

To prevent improper mixing and ensure compliance with chemical incineration standards, follow the decision matrix outlined in the diagram below.

WasteWorkflow Start Waste: this compound State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Reaction Mixture/Extract) State->Liquid SolidAction Seal in HDPE/Glass Label: 'Solid Organic Acid' Solid->SolidAction CheckHalogen Contains Halogenated Solvents (e.g., DCM)? Liquid->CheckHalogen SAA Satellite Accumulation Area (SAA) Max Fill: 80% | Secondary Containment SolidAction->SAA Halogenated Halogenated Organic Waste CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No Halogenated->SAA NonHalogenated->SAA Disposal Licensed Chemical Incineration (EPA/RCRA Compliant) SAA->Disposal Max 9 Months or 3 Days after Full

Workflow for the classification, segregation, and disposal of pyrazole acetic acid derivatives.

Final Disposal & Environmental Compliance

Once waste is properly segregated and stored in the Satellite Accumulation Area (SAA), it must be transferred to a licensed professional waste disposal service[4]. The ultimate destruction of this compound is achieved via high-temperature chemical incineration equipped with an afterburner and alkaline scrubber. The scrubber is a critical engineering control, as it neutralizes the toxic nitrogen oxides (NOx) generated by the combustion of the pyrazole ring, preventing atmospheric pollution[2].

References

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines.
  • BenchChem. "2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8.
  • Fisher Scientific. "SAFETY DATA SHEET - 4-(1H-Pyrazol-1-yl)aniline.
  • USC Environmental Health & Safety. "Chemical Waste.

Sources

Personal protective equipment for handling 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 87581-64-4 Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol

Executive Safety Summary

2-Phenyl-2-(1H-pyrazol-1-yl)acetic acid is a functionalized pyrazole derivative commonly used as an intermediate in medicinal chemistry for synthesizing bioactive heterocycles.[1] While stable at room temperature, it is classified as an Irritant and Harmful substance.

Primary Hazards (GHS Classification):

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][5]

Operational Criticality: The primary operational risk is dust inhalation during weighing and mucous membrane contact during transfer. All protocols below are designed to mitigate these specific vectors.

Personal Protective Equipment (PPE) Matrix

Rationale: The following PPE selection is based on the compound's physical form (solid powder) and its acidic organic nature.

PPE CategorySpecificationOperational Rationale
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Standard safety glasses are insufficient for fine powders that can bypass side shields via air currents. Goggles provide a sealed environment against irritant dust.
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm)Nitrile offers superior resistance to organic acids compared to latex. Double-gloving is required when solubilizing in penetrating solvents like DMSO or DMF.
Respiratory N95 / P2 Particulate Respirator (if outside hood)Mandatory if weighing outside a fume hood (not recommended). Engineering controls (fume hood) are the primary defense; respirators are secondary.
Body Defense Lab Coat (Cotton/Poly blend) + Closed-toe Shoes Prevents skin absorption. Synthetic fibers should be avoided if working with flammable solvents downstream, but standard lab coats are acceptable for the solid acid.
Operational Handling Protocol
3.1 Engineering Controls
  • Primary Barrier: All open-container manipulations (weighing, transfer, solubilization) must be performed inside a certified chemical fume hood .

  • Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s before commencing work.

3.2 Weighing & Transfer Workflow

Expert Insight: Static electricity often causes organic powders to "jump" or cling to spatulas, increasing inhalation risk. Use an antistatic gun if available, or use a micro-spatula to minimize surface area.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a tared transfer vessel (e.g., a capped vial) to transport the material. Never transport open weigh boats.

  • Weighing:

    • Open the stock container only inside the hood.[3]

    • Transfer the required amount (typically mg to g scale) into a pre-weighed vial.

    • Immediately recap the stock container.

  • Solubilization (If applicable):

    • This compound is sparingly soluble in water but soluble in organic solvents (DMSO, Methanol, Ethanol).

    • Add solvent slowly to the solid to prevent aerosolization of dry powder.

3.3 Storage Requirements
  • Temperature: Room Temperature (15–25°C).

  • Environment: Store in a tightly closed container in a dry, well-ventilated area. Moisture can degrade the carboxylic acid functionality over time or cause caking.

  • Segregation: Store away from strong oxidizing agents and strong bases (potential exothermic neutralization).

Emergency Response & Spill Management
4.1 Exposure Response
  • Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention (Risk of respiratory tract inflammation).[3][6]

  • Eye Contact: Rinse cautiously with water for 15 minutes .[2][4][6] Lift eyelids to ensure flushing of trapped powder. Do not rub eyes (abrasion risk).

  • Skin Contact: Wash with non-abrasive soap and copious water. Remove contaminated clothing.[5][6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting (prevents re-exposure of the esophagus to the acidic compound). Call a Poison Center.[2][3][4][5][6]

4.2 Spill Cleanup Strategy
  • Dry Spill (Powder):

    • Do not sweep (creates dust).

    • Cover the spill with a damp paper towel or use a HEPA-filtered vacuum.

    • Scoop material into a hazardous waste container.

  • Wet Spill (Solution):

    • Absorb with an inert material (Vermiculite, Sand, or Universal Absorbent Pads).

    • Neutralize surface with a mild basic solution (e.g., Sodium Bicarbonate) if the spill is significant and acidic.

    • Dispose of as chemical waste.

Waste Disposal & Deactivation

Trustworthiness: Disposal must comply with local environmental regulations (RCRA in the US). The pyrazole ring is stable and requires high-temperature incineration.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated weigh boats, gloves, paper towels.Hazardous Solid Waste bin. Do not throw in regular trash.
Liquid Waste Solutions in DMSO, Methanol, etc.Organic Solvent Waste (Non-Halogenated). Label clearly with chemical name.
Stock Disposal Expired or excess pure compound.Lab Pack Service. Requires high-temperature incineration equipped with afterburner and scrubber (to handle Nitrogen oxides).
Process Logic Visualization

HandlingWorkflow Start Start: Handling this compound RiskCheck Risk Assessment: Check GHS (H315, H319, H335) Start->RiskCheck PPE Don PPE: Goggles, Nitrile Gloves, Lab Coat RiskCheck->PPE HoodCheck Engineering Control: Is Fume Hood Operational? PPE->HoodCheck Proceed Proceed to Weighing (Minimize Dust) HoodCheck->Proceed Yes Stop STOP: Maintenance Required HoodCheck->Stop No Solubilization Solubilization: Add Solvent (DMSO/MeOH) Proceed->Solubilization Use Experimental Use Solubilization->Use Waste Disposal Decision Use->Waste SolidWaste Solid Waste Bin (Contaminated debris) Waste->SolidWaste Solid Debris LiquidWaste Organic Waste Container (Solutions) Waste->LiquidWaste Liquid Solution

Caption: Operational decision tree for safe handling, from risk assessment to waste segregation.

References
  • Sigma-Aldrich. Product Specification: this compound (CAS 87581-64-4). Retrieved from

  • BLD Pharm. Safety Data Sheet: this compound. Retrieved from

  • PubChem. Compound Summary: 2-(1H-Pyrazol-1-yl)phenylacetic acid derivatives. Retrieved from

  • Fisher Scientific. General Handling of Organic Acids and Pyrazoles. Retrieved from

Sources

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